8-Pentadecanone
Description
Structure
3D Structure
Properties
IUPAC Name |
pentadecan-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O/c1-3-5-7-9-11-13-15(16)14-12-10-8-6-4-2/h3-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYGSSYFJIJDFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)CCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40231371 | |
| Record name | 8-Pentadecanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40231371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
818-23-5 | |
| Record name | Diheptyl ketone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=818-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Pentadecanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000818235 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentadecan-8-one | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=595 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Pentadecanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40231371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentadecane-8-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.318 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-PENTADECANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QO7H8D8OSB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 8-Pentadecanone (CAS: 818-23-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 8-Pentadecanone (CAS: 818-23-5), a long-chain aliphatic ketone. Also known as diheptyl ketone, this symmetrical ketone has applications in various scientific fields, from organic synthesis to the study of natural products. This document collates essential physicochemical data, detailed experimental protocols for its synthesis and analysis, and a summary of its known biological context and safety information. All quantitative data are presented in structured tables for clarity and comparative purposes. Furthermore, this guide includes visual representations of key experimental workflows to aid in practical application.
Physicochemical Properties
This compound is a solid at room temperature with a waxy or fatty odor. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 818-23-5 | |
| Molecular Formula | C₁₅H₃₀O | [1] |
| Molecular Weight | 226.40 g/mol | [1] |
| Appearance | White to off-white solid/crystals | [2] |
| Melting Point | 40-44 °C | |
| Boiling Point | 295 °C (decomposes) | |
| Density | 0.826 g/cm³ at 25 °C | |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol (B145695), ether, and benzene (B151609). | [3] |
| Vapor Pressure | 0.001 mmHg at 25 °C | |
| Refractive Index | 1.437 at 25 °C |
Synthesis of this compound
A common and effective method for the synthesis of symmetrical ketones like this compound is the ketonization of the corresponding carboxylic acid, in this case, octanoic acid.[3]
Experimental Protocol: Ketonization of Octanoic Acid
This protocol describes the synthesis of this compound from octanoic acid using polyphosphoric acid as a catalyst.[3]
Materials:
-
n-Octanoic acid (144.2 g)
-
Polyphosphoric acid (500 g)
-
Deionized water
-
Benzene
-
5 wt% Sodium hydroxide (B78521) (NaOH) solution
-
Ethanol (for recrystallization)
Equipment:
-
Heating mantle with magnetic stirring
-
Round-bottom flask
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
-
Buchner funnel and flask
Procedure:
-
A mixture of n-octanoic acid (144.2 g) and polyphosphoric acid (500 g) is heated with stirring to 170°C for 6 hours. A moderate evolution of carbon dioxide will be observed.[3]
-
The solution is then poured into 500 mL of deionized water and stirred overnight.[3]
-
The aqueous layer is separated and washed twice with 200 mL portions of benzene.[3]
-
The benzene washings are added to the organic phase, and the combined organic layer is washed with four 200 mL portions of 5 wt% NaOH solution.[3]
-
The solvent is removed under vacuum to afford the crude product.[3]
-
The residue is then purified by fractional distillation.[3]
-
Further purification can be achieved by recrystallization from ethanol to yield pure this compound.[3]
References
Synonyms for 8-Pentadecanone like Diheptyl ketone
An In-depth Technical Guide to 8-Pentadecanone and its Synonyms for Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a long-chain aliphatic ketone, is a molecule of growing interest in various scientific fields, including chemical synthesis, food science, and medicinal chemistry. Its symmetrical structure, with a carbonyl group positioned centrally along a 15-carbon chain, imparts specific chemical and physical properties that make it a valuable reference compound and a potential bioactive agent.[1] This technical guide provides a comprehensive overview of this compound, its synonyms, chemical properties, synthesis protocols, and its emerging applications in research and drug development.
Nomenclature and Synonyms
The compound with the CAS number 818-23-5 is most formally known by its IUPAC name, pentadecan-8-one.[2] However, it is commonly referred to by several synonyms in scientific literature and commercial catalogs. Understanding these synonyms is crucial for comprehensive literature searches and material sourcing.
The most prevalent synonym is Diheptyl ketone , which accurately describes its structure as a ketone flanked by two heptyl (seven-carbon) chains.[2][3][4] Other notable synonyms include Caprylone, 8-Oxopentadecane, and Heptyl ketone.[3][][6][7]
A summary of common names and identifiers is provided below:
| Identifier Type | Identifier |
| IUPAC Name | pentadecan-8-one |
| CAS Number | 818-23-5 |
| Molecular Formula | C15H30O |
| Common Synonyms | Diheptyl ketone, Caprylone, Pentadecan-8-one, 8-Oxopentadecane, di-n-Heptyl ketone |
Physicochemical Properties
The physical and chemical characteristics of this compound are fundamental to its handling, application, and analysis. It presents as a white to light yellow crystalline solid or flakes at room temperature.[8] Its long alkyl chains render it relatively non-polar, leading to low solubility in water but good solubility in many organic solvents.[4][9]
| Property | Value | Source(s) |
| Molecular Weight | 226.40 g/mol | [2] |
| Melting Point | 36-44 °C | [4][8] |
| Boiling Point | 178 °C | [8] |
| Flash Point | 110 °C | [8] |
| Density | 0.8184 g/cm³ (estimate) | [8] |
| Water Solubility | 0.4683 mg/L @ 25 °C (estimated) | [9] |
| logP (Octanol/Water Partition Coefficient) | 6.2 (estimated) | [9] |
Spectroscopic and Chromatographic Data
Analytical characterization of this compound is typically achieved through spectroscopic and chromatographic techniques. Infrared (IR) spectroscopy reveals a characteristic strong absorption peak for the carbonyl (C=O) group, while mass spectrometry provides its molecular weight and fragmentation pattern. Gas chromatography is commonly used for its separation and quantification.[2][6]
| Analytical Method | Key Data Points | Source(s) |
| Infrared (IR) Spectroscopy | Strong C=O stretch characteristic of ketones. | [2] |
| Mass Spectrometry (Electron Ionization) | Molecular Ion Peak (M+) at m/z 226. | [6] |
| Kovats Retention Index (Standard non-polar column) | 1647, 1659, 1665 | [2] |
Synthesis and Experimental Protocols
The synthesis of symmetric ketones like this compound can be achieved through several established organic chemistry routes.
Experimental Protocol 1: Ketonic Condensation of Heptanoic Acid
A primary method for synthesizing symmetric ketones is the ketonic condensation (ketonization) of carboxylic acids. This reaction involves heating two equivalents of a carboxylic acid in the presence of a catalyst, leading to the formation of a ketone, carbon dioxide, and water.
Methodology:
-
Reactants: Heptanoic acid and a metal oxide catalyst (e.g., manganese(IV) oxide, cerium(IV) oxide).
-
Procedure: Heptanoic acid is passed over a heated bed of the catalyst. The reaction typically occurs at high temperatures (300-400 °C).
-
Reaction: 2 CH₃(CH₂)₅COOH → CH₃(CH₂)₅CO(CH₂)₅CH₃ + CO₂ + H₂O
-
Purification: The resulting crude Diheptyl ketone is purified by distillation under reduced pressure.
Experimental Protocol 2: Grignard Reaction
Another classic method involves the reaction of a Grignard reagent with an appropriate electrophile.
Methodology:
-
Reactants: Heptylmagnesium bromide (a Grignard reagent) and octanoyl chloride.
-
Procedure: The Grignard reagent is prepared by reacting 1-bromoheptane (B155011) with magnesium metal in dry ether. This solution is then slowly added to a solution of octanoyl chloride in dry ether at low temperature (e.g., 0 °C).
-
Workup: The reaction is quenched with a weak acid (e.g., aqueous ammonium (B1175870) chloride solution). The organic layer is separated, dried, and the solvent is evaporated.
-
Purification: The final product is purified by column chromatography or distillation.
Biological Activity and Potential in Drug Development
While extensive pharmacological data is not yet available, preliminary research and the compound's presence in various natural sources suggest potential biological activities relevant to drug development.
Antimicrobial Properties
This compound has been reported to possess antimicrobial properties, showing inhibitory effects against certain bacterial strains.[1] This activity suggests its potential as a natural preservative in food science and as a lead compound for the development of new antimicrobial agents, which is of critical importance in an era of growing antibiotic resistance.[1]
Natural Occurrence and Role as a Biomarker
This compound has been identified as a volatile organic compound (VOC) in several plant species, including Andean tomato landraces (Solanum lycopersicum) and the medicinal plant Terminalia chebula.[1] Its presence in these plants is often determined using analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[1]
Intriguingly, related long-chain ketones have been linked to fatty acid synthesis pathways in cancer cells.[10] Research using isotope labeling has shown that ketones can be derived from the cellular metabolism of glucose in lung cancer cells.[10] This opens up the possibility of using this compound or its metabolic precursors/products as potential biomarkers for detecting altered metabolic states in cancer.
Medicinal Chemistry Considerations
The lipophilic nature of this compound, indicated by its high logP value, is a significant factor in medicinal chemistry. This property influences its ability to cross cell membranes and its potential distribution within biological systems. Computational analyses of phytochemicals from Terminalia chebula have included this compound in screenings for drug-like properties, suggesting its structural motif may be of interest for designing new therapeutic agents.[1] Furthermore, studies on related long-chain ketones have explored their potential hypocholesterolemic (cholesterol-lowering) activity.[1]
Analytical Protocols
Experimental Protocol 3: Identification in Natural Products by GC-MS
The standard method for identifying this compound in complex mixtures, such as plant extracts, is Gas Chromatography-Mass Spectrometry (GC-MS).
Methodology:
-
Sample Preparation: A volatile extract is prepared from the source material (e.g., plant leaves) using methods like headspace solid-phase microextraction (HS-SPME) or solvent extraction.
-
GC Separation: The extract is injected into a GC equipped with a non-polar capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp up (e.g., from 60°C to 240°C) to separate compounds based on their boiling points and column interactions.
-
MS Detection: As compounds elute from the GC column, they enter the mass spectrometer. They are ionized (typically by electron ionization), and the resulting mass-to-charge ratio of the fragments is detected.
-
Identification: The retention time of the peak and the resulting mass spectrum are compared to those of an authentic this compound standard and/or matched against spectral libraries like NIST.
Conclusion
This compound, also widely known as Diheptyl ketone, is a well-characterized long-chain ketone with established physicochemical properties. Its synthesis is achievable through standard organic reactions, and its identification is routinely performed using GC-MS. While its primary applications have been in chemical research as a reference compound, emerging evidence of its antimicrobial activity and its presence in medicinal plants point towards a promising future in drug development and as a potential biomarker. This guide provides foundational technical information to aid researchers and scientists in exploring the full potential of this versatile molecule.
References
- 1. This compound | 818-23-5 | Benchchem [benchchem.com]
- 2. This compound | C15H30O | CID 13162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound (CAS 818-23-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. CAS 818-23-5: Diheptyl ketone | CymitQuimica [cymitquimica.com]
- 6. This compound [webbook.nist.gov]
- 7. scbt.com [scbt.com]
- 8. This compound | 818-23-5 [chemicalbook.com]
- 9. This compound, 818-23-5 [thegoodscentscompany.com]
- 10. benchchem.com [benchchem.com]
The Natural Occurrence of 8-Pentadecanone in Plants: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Pentadecanone (CAS No. 818-23-5), a symmetrical 15-carbon ketone, is a naturally occurring volatile organic compound that has been identified in various plant species. As a lipophilic molecule, it is often a component of essential oils and cuticular waxes, contributing to the plant's aroma, defense mechanisms, and interactions with the environment. This technical guide provides a comprehensive overview of the known natural occurrences of this compound in plants, detailed experimental protocols for its analysis, and an exploration of its potential biosynthetic pathway and signaling roles.
Data Presentation: Natural Occurrence of this compound
While this compound has been identified as a constituent in several plant species, comprehensive quantitative data on its concentration remains limited in publicly available literature. The following table summarizes the plants in which its presence has been confirmed through Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
| Plant Species | Family | Plant Part Analyzed | Quantitative Data (Concentration) | Reference |
| Pongamia pinnata | Fabaceae | Flowers | Present among 30 bioactive compounds; specific concentration not reported. | [1] |
| Solanum lycopersicum (Tomato) | Solanaceae | Fruit | Identified as a volatile compound; specific concentration not reported. | |
| Terminalia chebula | Combretaceae | Fruit | Identified as a volatile compound; specific concentration not reported. |
Note: The lack of extensive quantitative data highlights a research gap and an opportunity for further investigation into the concentration of this compound in various plant tissues and its potential physiological significance.
Experimental Protocols
The primary method for the identification and quantification of this compound in plant matrices is Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with a pre-concentration technique such as Headspace Solid-Phase Microextraction (HS-SPME).
Protocol 1: Extraction and Quantification of this compound using HS-SPME-GC-MS
This protocol is a synthesized method based on best practices for the analysis of volatile and semi-volatile compounds in plant materials.
1. Sample Preparation:
-
Collect fresh plant material (e.g., flowers, fruits, leaves).
-
Accurately weigh approximately 1-5 g of the plant material into a 20 mL headspace vial.
-
For quantitative analysis, add a known amount of an appropriate internal standard (e.g., a deuterated analog of this compound or a different long-chain ketone not present in the sample) to the vial.
-
Immediately seal the vial with a PTFE/silicone septum cap.
2. Headspace Solid-Phase Microextraction (HS-SPME):
-
Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad analyte range, which is effective for trapping ketones.
-
Equilibration: Place the sealed vial in a heating block or water bath set to a specific temperature (e.g., 50-70°C) and allow the sample to equilibrate for a set time (e.g., 15-30 minutes). This allows the volatile compounds to partition into the headspace.
-
Extraction: Insert the SPME fiber through the septum into the headspace above the sample. Do not allow the fiber to touch the plant material. Expose the fiber to the headspace for a defined period (e.g., 30-60 minutes) at the equilibration temperature to allow for the adsorption of volatile compounds.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Desorption: After extraction, immediately retract the fiber and insert it into the heated injection port of the GC-MS system. The injection port temperature should be high enough to ensure complete desorption of the analytes (e.g., 250°C).
-
GC Separation:
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating this compound from other volatile components.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Oven Temperature Program: An initial temperature of 50°C held for 2 minutes, followed by a ramp of 5-10°C/min to a final temperature of 280-300°C, held for 5-10 minutes. This program should be optimized based on the complexity of the sample matrix.
-
-
MS Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Identification: Identify this compound by comparing its mass spectrum and retention time with that of a pure standard. The mass spectrum of this compound will show a characteristic molecular ion peak (m/z 226) and fragmentation pattern.
-
Quantification: For quantitative analysis, operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions of both this compound and the internal standard. Create a calibration curve using standards of known concentrations to determine the amount of this compound in the sample.
-
Mandatory Visualizations
Diagram 1: Proposed Biosynthetic Pathway of this compound
Proposed biosynthetic pathway of this compound in plants.
Diagram 2: Experimental Workflow for this compound Analysis
Workflow for the analysis of this compound from plant samples.
Biosynthesis and Potential Signaling Role
Biosynthesis of this compound
The biosynthesis of long-chain ketones in plants is generally understood to be derived from the very-long-chain fatty acid (VLCFA) pool in the endoplasmic reticulum. For a symmetrical C15 ketone like this compound, the pathway likely involves the following key steps, as depicted in the diagram above:
-
Fatty Acid Elongation: The process begins with C16 or C18 fatty acyl-CoAs, which are elongated by the Fatty Acid Elongase (FAE) complex to produce VLCFAs.
-
Reduction to Aldehyde: The resulting VLCFA is then reduced to a long-chain aldehyde by an acyl-CoA reductase.
-
Decarbonylation to Alkane: The aldehyde undergoes decarbonylation to form an alkane with one less carbon atom. In the case of this compound, the precursor would be n-pentadecane.
-
Hydroxylation: A mid-chain alkane hydroxylase, likely a cytochrome P450 enzyme, introduces a hydroxyl group at the 8th carbon position of n-pentadecane, forming 8-pentadecanol.
-
Oxidation to Ketone: Finally, the secondary alcohol, 8-pentadecanol, is oxidized by a secondary alcohol dehydrogenase to yield this compound.
Potential Signaling Role
Volatile organic compounds, including ketones, play crucial roles in plant communication and defense. While the specific signaling function of this compound has not been elucidated, its presence as a volatile compound suggests potential roles in:
-
Plant-Insect Interactions: It may act as an attractant for pollinators or a deterrent for herbivores. The specific composition of a plant's volatile profile can influence the behavior of insects.
-
Plant-Plant Communication: Volatiles can act as airborne signals between plants, priming the defenses of neighboring plants against potential threats.
-
Antimicrobial Defense: As a component of the cuticular wax, this compound may contribute to the physical and chemical barrier against fungal and bacterial pathogens.
Further research is needed to investigate the specific ecological and physiological roles of this compound in the plants where it is produced. The development of quantitative analytical methods will be crucial for correlating its abundance with specific biological activities and environmental conditions.
References
An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 8-Pentadecanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 8-pentadecanone. The information contained herein is intended to assist researchers, scientists, and professionals in drug development in the identification and characterization of this and similar long-chain aliphatic ketones.
Core Concepts in the Mass Spectrometry of Aliphatic Ketones
Under electron ionization, this compound (C₁₅H₃₀O, molecular weight: 226.4 g/mol ) undergoes characteristic fragmentation reactions that provide valuable structural information.[1][2] The primary fragmentation pathways for aliphatic ketones are α-cleavage and the McLafferty rearrangement.[3]
-
α-Cleavage: This process involves the cleavage of the carbon-carbon bond adjacent to the carbonyl group. For symmetrical ketones like this compound, α-cleavage results in the loss of a heptyl radical (C₇H₁₅•) to form a stable acylium ion.[3]
-
McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds possessing a γ-hydrogen. It involves the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen via a six-membered transition state, followed by the cleavage of the β-carbon-carbon bond. This results in the formation of a neutral alkene and a resonance-stabilized enol radical cation.
Data Presentation: Mass Spectrum of this compound
The electron ionization mass spectrum of this compound is characterized by a series of fragment ions. The quantitative data for the most significant peaks, as sourced from the National Institute of Standards and Technology (NIST) database, are summarized in the table below.[1][4][5]
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 43 | 65.8 | [C₃H₇]⁺ |
| 57 | 100.0 | [C₄H₉]⁺ (Base Peak) |
| 58 | 39.5 | McLafferty Rearrangement Product: [C₃H₆O]⁺• |
| 71 | 55.3 | [C₅H₁₁]⁺ |
| 85 | 36.8 | [C₆H₁₃]⁺ |
| 127 | 81.6 | α-Cleavage Product: [CH₃(CH₂)₆CO]⁺ |
| 142 | 13.2 | McLafferty + H Rearrangement Product: [C₈H₁₄O]⁺• |
| 226 | 2.6 | Molecular Ion: [C₁₅H₃₀O]⁺• |
Interpretation of the Fragmentation Pattern
The mass spectrum of this compound displays a weak molecular ion peak at m/z 226, which is common for long-chain aliphatic compounds.[1] The base peak at m/z 57 corresponds to the butyl cation ([C₄H₉]⁺), a stable secondary carbocation.
The prominent peak at m/z 127 is a key diagnostic fragment resulting from α-cleavage , where the bond between the carbonyl carbon and one of the heptyl chains is broken, leading to the formation of the heptanoyl cation ([CH₃(CH₂)₆CO]⁺).
The significant peak at m/z 58 is indicative of a McLafferty rearrangement . In this process, a γ-hydrogen is transferred to the carbonyl oxygen, leading to the elimination of a neutral octene molecule (C₈H₁₆) and the formation of the enol radical cation of 2-butanone (B6335102) ([C₄H₈O]⁺•), which is not observed. The charge can also remain with the other fragment, resulting in a radical cation of protonated acetone (B3395972) enol at m/z 58.
Other notable peaks at m/z 43, 71, and 85 represent smaller alkyl fragments formed through subsequent fragmentation events.
Visualization of Fragmentation Pathways
The primary fragmentation pathways of this compound under electron ionization are depicted in the following diagram:
Caption: Primary fragmentation pathways of this compound.
Experimental Protocols
The following provides a representative protocol for the analysis of long-chain ketones, such as this compound, using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
5.1. Sample Preparation
-
Dissolution: Accurately weigh approximately 1 mg of the this compound sample and dissolve it in 1 mL of a high-purity volatile organic solvent such as hexane (B92381) or ethyl acetate (B1210297) to create a stock solution of 1 mg/mL.
-
Dilution: Perform a serial dilution of the stock solution with the same solvent to achieve a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.
-
Vial Transfer: Transfer the final diluted sample into a 2 mL autosampler vial and seal with a septum cap.
5.2. GC-MS Instrumentation and Parameters
-
Gas Chromatograph: An Agilent 7890B GC system (or equivalent) equipped with a split/splitless injector.
-
Mass Spectrometer: An Agilent 5977A MSD (or equivalent) single quadrupole mass spectrometer.
-
GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of long-chain ketones.
-
Injector:
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (or split with a high split ratio for more concentrated samples)
-
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final Hold: Hold at 280 °C for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
-
Solvent Delay: 3-5 minutes (to prevent filament damage from the solvent peak)
-
5.3. Data Acquisition and Analysis
Acquire the data using the instrument's software. The resulting total ion chromatogram (TIC) will show the retention time of this compound. The mass spectrum corresponding to this chromatographic peak can then be extracted and analyzed. Comparison of the acquired spectrum with a reference library, such as the NIST Mass Spectral Library, can confirm the identity of the compound.
Logical Workflow for Compound Identification
The following diagram illustrates the logical workflow for the identification of this compound using GC-MS.
Caption: Logical workflow for the identification of this compound.
References
- 1. US7309608B2 - Method of analysis of aldehyde and ketone by mass spectrometry - Google Patents [patents.google.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. organomation.com [organomation.com]
An In-depth Technical Guide to the NMR Spectral Analysis of 8-Pentadecanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for 8-pentadecanone (C₁₅H₃₀O), a long-chain aliphatic ketone. The symmetrical nature of this molecule presents a distinct pattern in its NMR spectra, which is crucial for its structural elucidation and characterization. This document outlines the predicted ¹H and ¹³C NMR data, provides a detailed interpretation, and includes standardized experimental protocols for data acquisition.
¹H NMR Spectral Data Analysis
The ¹H NMR spectrum of this compound is characterized by signals in the aliphatic region, with specific chemical shifts influenced by the distance from the central carbonyl group. Due to the molecule's symmetry, protons on carbons equidistant from the carbonyl group are chemically equivalent, resulting in fewer signals than the total number of protons.
The most downfield signal, aside from any impurities, is attributed to the protons on the carbons alpha to the carbonyl group (C7 and C9). These protons are deshielded by the electron-withdrawing effect of the carbonyl oxygen. The terminal methyl protons (C1 and C15) appear as the most upfield triplet, characteristic of a primary alkyl group. The intervening methylene (B1212753) protons overlap to form a complex multiplet.
Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Frequency: 400 MHz)
| Atom Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H1, H15 (CH₃) | 0.88 | Triplet | 6H | ~ 6.9 Hz |
| H7, H9 (α-CH₂) | 2.38 | Triplet | 4H | ~ 7.5 Hz |
| H2, H14 (CH₂) | 1.25 - 1.35 | Multiplet | 4H | - |
| H6, H10 (β-CH₂) | 1.55 | Multiplet | 4H | - |
| H3-H5, H11-H13 (CH₂) | 1.25 - 1.35 | Multiplet | 12H | - |
Note: Predicted data generated using computational models. Actual experimental values may vary slightly.
¹³C NMR Spectral Data Analysis
The proton-decoupled ¹³C NMR spectrum of this compound is simplified by the molecule's symmetry, displaying eight distinct signals for the fifteen carbon atoms. The most notable signal is that of the carbonyl carbon (C8), which appears significantly downfield (around 211 ppm) due to the strong deshielding effect of the double-bonded oxygen. The aliphatic carbons appear in the upfield region, with their chemical shifts subtly varying based on their position relative to the carbonyl group.
Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃)
| Atom Position | Chemical Shift (δ, ppm) |
| C8 (C=O) | 211.7 |
| C7, C9 (α-C) | 42.9 |
| C6, C10 (β-C) | 24.1 |
| C5, C11 | 29.4 |
| C4, C12 | 29.2 |
| C3, C13 | 31.8 |
| C2, C14 | 22.6 |
| C1, C15 | 14.1 |
Note: Predicted data generated using computational models. Actual experimental values may vary slightly.
Structural and Spectral Correlation
The symmetrical structure of this compound directly correlates to the observed NMR signals. The diagram below illustrates the logical relationship between the unique carbon environments and their corresponding signals.
Caption: Correlation of this compound's structure with its NMR signals.
Experimental Protocols for NMR Data Acquisition
The following protocols provide a standardized methodology for acquiring high-quality ¹H and ¹³C NMR spectra for long-chain ketones like this compound.
1. Sample Preparation
-
Sample Purity: Ensure the this compound sample is of high purity to prevent interference from impurity signals.
-
Solvent Selection: Use a deuterated solvent that readily dissolves the sample. Chloroform-d (CDCl₃) is a common and suitable choice.
-
Concentration:
-
For ¹H NMR, dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of CDCl₃.
-
For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg in the same volume is recommended.
-
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). If the solvent does not already contain TMS, a small amount can be added.
-
Procedure:
-
Accurately weigh the sample and place it in a clean, dry vial.
-
Add the deuterated solvent and gently agitate until the sample is fully dissolved.
-
Transfer the solution into a standard 5 mm NMR tube.
-
Ensure the sample height in the tube is adequate for the instrument being used (typically around 4-5 cm).
-
2. NMR Data Acquisition
The following are general parameters for a 400 MHz spectrometer. Instrument-specific parameters may require optimization.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans for a moderately concentrated sample.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128 to several thousand scans, depending on the sample concentration and desired signal-to-noise ratio.
3. Data Processing
-
Fourier Transformation: Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform Fourier transformation.
-
Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply an automatic or manual baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm. If TMS is not used, reference the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integration: For ¹H NMR, integrate the signals to determine the relative number of protons corresponding to each peak.
An In-depth Technical Guide to the Infrared Spectroscopy of 8-Pentadecanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Pentadecanone (CAS No. 818-23-5), also known as diheptyl ketone, is a long-chain aliphatic ketone.[1][2] Its molecular formula is C₁₅H₃₀O.[1] Infrared (IR) spectroscopy is a powerful analytical technique for the characterization of this compound, providing valuable information about its molecular structure, particularly the presence of the carbonyl functional group and the nature of its long alkyl chains. This guide provides a comprehensive overview of the infrared spectral features of this compound, detailed experimental protocols for obtaining high-quality spectra, and an interpretation of the key vibrational modes.
Infrared Spectral Data of this compound
The infrared spectrum of this compound is characterized by a few very strong and distinct absorption bands that are indicative of its chemical structure. The most prominent of these is the carbonyl (C=O) stretch, which is a hallmark of ketones. The spectrum is also dominated by absorptions arising from the numerous C-H bonds within the two heptyl chains.
The following table summarizes the principal infrared absorption bands for a typical saturated aliphatic ketone like this compound.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~2955 - 2965 | Strong | C-H Asymmetric Stretching (in -CH₃) |
| ~2920 - 2930 | Strong | C-H Asymmetric Stretching (in -CH₂) |
| ~2850 - 2860 | Strong | C-H Symmetric Stretching (in -CH₂) |
| ~2870 - 2880 | Medium | C-H Symmetric Stretching (in -CH₃) |
| ~1715 | Very Strong | C=O Carbonyl Stretching |
| ~1465 | Medium | -CH₂- Scissoring (Bending) |
| ~1375 | Medium to Weak | -CH₃ Symmetric Bending (Umbrella Mode) |
| ~720 | Weak | -CH₂- Rocking (for chains of n ≥ 4) |
Note: The exact peak positions can vary slightly depending on the sample phase (solid, liquid/melt, or gas) and the specific instrumentation used.
Interpretation of the Infrared Spectrum
The infrared spectrum of this compound is dominated by features characteristic of a long-chain aliphatic ketone. The most significant absorption, located around 1715 cm⁻¹, is due to the stretching vibration of the carbonyl (C=O) group.[3] This band is typically very strong and sharp, serving as a definitive indicator of the ketone functional group.
In the high-frequency region, between 2850 and 3000 cm⁻¹, a series of strong bands are observed. These correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl (-CH₃) and methylene (B1212753) (-CH₂) groups of the heptyl chains.
The bending vibrations of the alkyl chains are also observable. A medium-intensity peak around 1465 cm⁻¹ is attributed to the scissoring motion of the -CH₂- groups. The symmetric bending of the terminal -CH₃ groups gives rise to a weaker band near 1375 cm⁻¹. For a long-chain ketone like this compound, a weak absorption around 720 cm⁻¹ due to the rocking motion of the methylene groups is also expected.
Experimental Protocols
High-quality infrared spectra of this compound can be obtained using various sampling techniques. Given that this compound is a solid at room temperature with a relatively low melting point, both solid and liquid (melt) sampling methods are applicable.
Method 1: Attenuated Total Reflectance (ATR) of the Solid Sample
This is a rapid and straightforward method that requires minimal sample preparation.
-
Instrument and Accessory Preparation: Ensure the Fourier Transform Infrared (FTIR) spectrometer's ATR accessory, typically equipped with a diamond or zinc selenide (B1212193) crystal, is clean.
-
Background Spectrum: Record a background spectrum of the empty, clean ATR crystal.
-
Sample Application: Place a small amount of solid this compound powder onto the center of the ATR crystal.
-
Pressure Application: Use the ATR's pressure clamp to apply firm and even pressure to the sample, ensuring good contact between the sample and the crystal surface.
-
Spectrum Acquisition: Acquire the infrared spectrum of the sample. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
-
Cleaning: After the measurement, release the pressure, remove the sample, and clean the ATR crystal with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft, non-abrasive wipe.
Method 2: Transmission Spectroscopy of a Melt (Capillary Cell)
This method, as indicated for some reference spectra, involves analyzing the compound in its molten state.
-
Instrument Preparation: Ensure the FTIR spectrometer is properly aligned and purged.
-
Sample Preparation: Gently heat a small amount of this compound until it melts.
-
Cell Loading: Place a drop of the molten this compound onto a clean, pre-heated infrared-transparent salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin capillary film of the liquid.
-
Spectrum Acquisition: Immediately place the salt plate assembly into the spectrometer's sample holder and acquire the spectrum. It is important to perform the measurement before the sample solidifies.
-
Background Spectrum: A background spectrum of the empty beam path should be recorded prior to the sample measurement.
-
Cleaning: After the analysis, the salt plates should be thoroughly cleaned with a suitable dry solvent.
Method 3: Potassium Bromide (KBr) Pellet for Solid Samples
This is a traditional method for obtaining high-quality spectra of solid samples.
-
Sample and KBr Preparation: Weigh approximately 1-2 mg of this compound and 100-200 mg of dry, spectroscopy-grade KBr powder.
-
Grinding: Thoroughly grind the this compound and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder mixture to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.
-
Spectrum Acquisition: Place the KBr pellet into a sample holder in the FTIR spectrometer and acquire the spectrum.
-
Background: A background spectrum is typically run on the empty spectrometer.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for obtaining an infrared spectrum of this compound using the Attenuated Total Reflectance (ATR) method.
Conclusion
The infrared spectrum of this compound is well-defined and serves as an excellent tool for its identification and characterization. The prominent carbonyl absorption at approximately 1715 cm⁻¹, along with the characteristic C-H stretching and bending vibrations of its long alkyl chains, provides a unique spectral fingerprint. By following the detailed experimental protocols outlined in this guide, researchers, scientists, and drug development professionals can reliably obtain high-quality infrared spectra of this compound for various analytical applications.
References
An In-depth Technical Guide to the Physical Properties of 8-Pentadecanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical properties of 8-Pentadecanone, a long-chain saturated ketone. The document focuses on its melting and boiling points, presenting a consolidation of reported values and detailing the general experimental methodologies for their determination.
Quantitative Data Summary
The physical properties of this compound have been reported across various chemical suppliers and databases. A summary of the reported melting and boiling points is presented in the table below to provide a clear and comparative overview. The variation in these values can be attributed to differences in experimental conditions and sample purity.
| Physical Property | Reported Value Range |
| Melting Point | 36 - 44 °C |
| Boiling Point | 140 °C at 3 mmHg to 291 °C at 760 mmHg |
Detailed Data Points:
-
Melting Point:
-
Boiling Point:
Experimental Protocols for Determination of Physical Properties
The determination of the melting and boiling points of ketones like this compound follows standard organic chemistry laboratory procedures. These methods are designed to ascertain the purity and identity of the compound.
2.1. Melting Point Determination
The melting point of a solid organic compound is a critical indicator of its purity. A sharp melting point, occurring over a narrow temperature range, is characteristic of a pure substance.
Methodology:
-
Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube.
-
Apparatus: A calibrated melting point apparatus is used, which typically consists of a heated block or oil bath equipped with a thermometer or a digital temperature sensor and a viewing lens.
-
Heating: The capillary tube is placed in the apparatus, and the temperature is raised at a slow, controlled rate (typically 1-2 °C per minute) as it approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range is reported as the melting point.
-
Derivative Formation for Identification: For unknown ketones, a solid derivative, such as a 2,4-dinitrophenylhydrazone, can be prepared.[9][10][11] The distinct melting point of this crystalline derivative is then compared to literature values to confirm the identity of the original ketone.[9][10][11]
2.2. Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. It is a key physical constant for liquid compounds.
Methodology:
-
Apparatus Setup: A simple distillation apparatus is assembled, consisting of a distillation flask, a condenser, a receiving flask, and a thermometer.[12] The thermometer bulb should be positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.[12]
-
Sample and Heating: A sample of this compound is placed in the distillation flask along with boiling chips to ensure smooth boiling. The flask is then heated gently.
-
Equilibrium and Measurement: As the liquid boils, the vapor rises and surrounds the thermometer bulb. The temperature at which the vapor temperature remains constant while the liquid is distilling is recorded as the boiling point.[12]
-
Pressure Correction: Since the boiling point is dependent on the atmospheric pressure, it is often necessary to report the pressure at which the measurement was taken or to correct the boiling point to standard pressure (760 mmHg).
Logical Workflow for Physical Property Determination
The following diagram illustrates the logical workflow for the determination and verification of the physical properties of a ketone such as this compound.
Caption: Workflow for determining the physical properties of this compound.
References
- 1. Pentadecan-8-one | 818-23-5 [sigmaaldrich.com]
- 2. This compound | 818-23-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. This compound | 818-23-5 [chemicalbook.com]
- 5. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. This compound [stenutz.eu]
- 7. This compound | 818-23-5 | TCI AMERICA [tcichemicals.com]
- 8. Buy this compound | 818-23-5 [smolecule.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. creative-chemistry.org.uk [creative-chemistry.org.uk]
- 11. scribd.com [scribd.com]
- 12. glaserr.missouri.edu [glaserr.missouri.edu]
The Solubility Profile of 8-Pentadecanone in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 8-pentadecanone (also known as diheptyl ketone or caprylone), a 15-carbon symmetrical ketone. An understanding of its solubility characteristics is crucial for its application in various fields, including organic synthesis, formulation science, and drug delivery systems. This document outlines the theoretical basis for its solubility, presents available and inferred quantitative data, details established experimental protocols for solubility determination, and provides a visual representation of the experimental workflow.
Core Concepts in this compound Solubility
This compound (C₁₅H₃₀O) is a waxy, crystalline solid at room temperature. Its molecular structure consists of a central polar carbonyl group (C=O) flanked by two long, nonpolar heptyl (C₇H₁₅) chains. This structure dictates its solubility behavior based on the principle of "like dissolves like."
-
Polarity: The carbonyl group provides a site for dipole-dipole interactions and can act as a hydrogen bond acceptor with protic solvents.
-
Nonpolar Character: The two long alkyl chains are hydrophobic and dominate the molecule's overall character, leading to significant van der Waals interactions.
Consequently, this compound is expected to have low solubility in highly polar solvents like water and higher solubility in nonpolar organic solvents. The oxygen atom in the carbonyl group allows ketones to be more water-soluble than corresponding alkanes, but this effect diminishes rapidly as the carbon chain length increases.[1][2][3] For a C15 ketone, the nonpolar character is the predominant factor.
Quantitative Solubility Data
Precise, publicly available quantitative solubility data for this compound across a wide range of organic solvents is limited. The data in the following table is compiled from qualitative reports and estimations based on the trends observed for other long-chain ketones.[4][5] The general trend indicates that solubility decreases as solvent polarity increases.
| Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility ( g/100 mL) | Notes |
| Nonpolar Solvents | |||||
| n-Hexane | C₆H₁₄ | 0.1 | 25 | > 50 | Expected to be highly soluble. |
| Toluene | C₇H₈ | 2.4 | 25 | > 40 | Good solubility due to nonpolar nature. |
| Chloroform | CHCl₃ | 4.1 | 25 | Soluble (Sparingly reported) | Reported as sparingly soluble, but likely soluble to a high degree.[6][7][8] |
| Diethyl Ether | C₄H₁₀O | 2.8 | 25 | Soluble | Expected to be a good solvent. |
| Polar Aprotic Solvents | |||||
| Ethyl Acetate | C₄H₈O₂ | 4.4 | 25 | Moderately Soluble | Moderate polarity allows for some dissolution. |
| Acetone | C₃H₆O | 5.1 | 25 | Slightly Soluble | Higher polarity reduces solubility. |
| Acetonitrile | C₂H₃N | 5.8 | 25 | Poorly Soluble | High polarity limits dissolution of the long alkyl chains. |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | 25 | Poorly Soluble | Very high polarity makes it a poor solvent for this compound. |
| Polar Protic Solvents | |||||
| Methanol (B129727) | CH₄O | 5.1 | 25 | Sparingly Soluble[6][7][8] | Hydrogen bonding capability is offset by the long hydrophobic chains. |
| Ethanol | C₂H₆O | 4.3 | 25 | Slightly Soluble | Slightly better solvent than methanol due to lower polarity. |
| Water | H₂O | 10.2 | 25 | ~0.000047 (Estimated) | Practically insoluble due to the dominant hydrophobic character. |
Note: "Soluble," "Slightly Soluble," and "Sparingly Soluble" are qualitative terms. Quantitative values are estimates based on chemical principles and data for analogous compounds. The reported water solubility is 0.4683 mg/L.
Experimental Protocols for Solubility Determination
The solubility of a solid compound like this compound can be quantitatively determined using several well-established methods. The choice of method often depends on the required accuracy, the properties of the solute and solvent, and the available analytical instrumentation.
Protocol 1: Equilibrium Shake-Flask Gravimetric Method
This is a fundamental and widely used method for determining equilibrium solubility.[6][9][10][11]
Objective: To determine the saturation solubility of this compound in a specific organic solvent at a constant temperature by measuring the mass of the dissolved solute.
Materials:
-
This compound (high purity)
-
Solvent of interest (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Thermostatically controlled shaker or water bath
-
Analytical balance (± 0.1 mg)
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Pre-weighed evaporating dishes or beakers
-
Drying oven
-
Desiccator
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.
-
Solvent Addition: Add a known volume or mass of the chosen solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 24 hours to allow the excess solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume (e.g., 5.00 mL) of the clear supernatant using a volumetric pipette. Ensure no solid particles are disturbed. Filter the aliquot through a syringe filter into a pre-weighed evaporating dish.
-
Solvent Evaporation: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without causing decomposition or sublimation of the this compound (e.g., 60-80°C).
-
Drying and Weighing: Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature. Weigh the dish accurately. Repeat the drying and weighing process until a constant mass is achieved.
-
Calculation: The solubility is calculated as follows:
-
Mass of dissolved solute = (Mass of dish + residue) - (Mass of empty dish)
-
Solubility ( g/100 mL) = (Mass of dissolved solute / Volume of aliquot withdrawn) x 100
-
Protocol 2: Spectroscopic Method (UV-Vis)
This method is suitable if the compound has a chromophore and follows the Beer-Lambert law. It is often faster than the gravimetric method but requires the development of a calibration curve.
Objective: To determine the saturation solubility of this compound by measuring its concentration in a saturated solution via UV-Vis spectroscopy.
Materials:
-
All materials from Protocol 1
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks
Procedure:
-
Calibration Curve:
-
Prepare a stock solution of this compound of known concentration in the solvent of interest.
-
Create a series of standard solutions of decreasing concentration by serial dilution.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max).
-
Plot a graph of absorbance versus concentration to create a calibration curve.
-
-
Sample Preparation and Equilibration: Prepare saturated solutions as described in steps 1-4 of the Gravimetric Method.
-
Sample Withdrawal and Dilution: Withdraw a known volume of the clear, filtered supernatant. Dilute this aliquot with a known volume of fresh solvent to bring the concentration within the linear range of the calibration curve.
-
Absorbance Measurement: Measure the absorbance of the diluted sample at λ_max.
-
Calculation:
-
Determine the concentration of the diluted sample using the equation of the line from the calibration curve.
-
Calculate the concentration of the original saturated solution by multiplying the result by the dilution factor.
-
Convert the concentration (e.g., from mol/L to g/100 mL) to obtain the solubility.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method.
References
- 1. quora.com [quora.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ketone - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. This compound CAS#: 818-23-5 [m.chemicalbook.com]
- 9. pharmajournal.net [pharmajournal.net]
- 10. pharmacyjournal.info [pharmacyjournal.info]
- 11. scribd.com [scribd.com]
8-Pentadecanone: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of the Volatile Organic Compound 8-Pentadecanone, Covering its Physicochemical Properties, Analytical Methodologies, and Biological Significance.
Introduction
This compound (CAS No. 818-23-5), also known as diheptyl ketone, is a saturated aliphatic ketone that has been identified as a volatile organic compound (VOC) in various natural sources.[1] As a long-chain ketone, its presence in the environment and in biological systems is of growing interest to researchers in fields ranging from chemical ecology to potential applications in drug discovery. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, with a focus on its physicochemical properties, analytical determination, and known biological activities. The information is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.
Physicochemical Properties
This compound is a waxy, crystalline solid at room temperature with a faint odor. Its characteristically long alkyl chains and central carbonyl group dictate its physical and chemical behavior, particularly its volatility and solubility. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₃₀O | [2][] |
| Molecular Weight | 226.40 g/mol | [2][] |
| CAS Number | 818-23-5 | [1] |
| Appearance | Shiny crystals or flakes | [2] |
| Color | White to light yellow | [2] |
| Boiling Point | ~290 °C | [1] |
| Melting Point | 315.15 K (42°C) | [2] |
| Solubility in Water | 0.4683 mg/L @ 25 °C (estimated) | [4] |
| Solubility in Organic Solvents | Sparingly soluble in chloroform (B151607) and methanol | [2] |
| logP (Octanol-Water Partition Coefficient) | ~5.2-6.2 | [1][4] |
| Vapor Pressure | Low | [2] |
| Refractive Index | 1.4419 (estimate) | [2] |
Table 1: Physicochemical properties of this compound.
Natural Occurrence
This compound has been identified as a natural product in a variety of plant species. Its presence is often as part of a complex mixture of volatile organic compounds. Some of the plant species in which this compound has been detected include:
-
Solanum lycopersicum (Andean tomato landraces): Detected in the volatile emissions of mature fruits.[2]
-
Terminalia chebula : Identified as a constituent in the ethyl acetate (B1210297) fraction of the fruits.[2]
-
Pongamia pinnata : Isolated from the seed coat.[2]
The biosynthesis of such long-chain ketones in plants is an area of ongoing research, but it is generally understood to be related to fatty acid metabolism.
Analytical Methodologies
The primary analytical technique for the identification and quantification of this compound, particularly due to its volatile nature, is Gas Chromatography-Mass Spectrometry (GC-MS).[2] Headspace solid-phase microextraction (HS-SPME) is a common sample preparation technique that allows for the extraction and preconcentration of volatile and semi-volatile compounds from a sample matrix before their introduction into the GC-MS system.
Detailed Experimental Protocol: Headspace GC-MS Analysis of this compound
The following protocol is adapted from established methods for the analysis of long-chain ketones and can be applied for the quantitative analysis of this compound in plant matrices.[5]
1. Sample Preparation (HS-SPME):
-
Sample Matrix: Homogenized plant tissue (e.g., leaves, fruit pulp).
-
Vial Preparation: Place a precisely weighed amount of the homogenized sample (e.g., 1-5 g) into a 20 mL headspace vial.
-
Internal Standard: Add a known concentration of an appropriate internal standard (e.g., a deuterated analog or a structurally similar ketone not present in the sample) to each vial for accurate quantification.
-
Equilibration: Seal the vial and place it in a heating block or water bath. Allow the sample to equilibrate for a set time and temperature (e.g., 15 minutes at 60°C) with gentle agitation to facilitate the release of volatiles into the headspace.
-
SPME Fiber Exposure: Expose a pre-conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30 minutes at 60°C) to adsorb the volatile compounds.
2. GC-MS Analysis:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Injector: Operate in splitless mode at a temperature of 250°C. The SPME fiber is introduced into the injector for thermal desorption of the analytes.
-
Desorption Time: Typically 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for separating long-chain ketones.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase at 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
MS Parameters:
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode:
-
Full Scan: For qualitative analysis and identification, scan a mass range of m/z 40-400.
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of this compound (e.g., the molecular ion and key fragment ions) to enhance sensitivity and selectivity.
-
-
3. Data Analysis:
-
Identification: The identification of this compound is confirmed by comparing its retention time and mass spectrum with that of a pure standard.
-
Quantification: A calibration curve is constructed by analyzing a series of standards of known concentrations. The concentration of this compound in the sample is then determined by comparing its peak area (normalized to the internal standard) to the calibration curve.
References
An In-depth Technical Guide on the Potential Biological Activity of 8-Pentadecanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Pentadecanone is a long-chain symmetrical ketone that has been identified in various natural sources, including plants like Terminalia chebula and Pongamia pinnata, as well as in the volatile organic compounds of Andean tomato landraces.[1] While research directly investigating the biological activities of this compound is limited, studies on this compound and structurally related ketones, such as its isomer 2-pentadecanone (B165419), provide insights into its potential pharmacological and biochemical effects. This technical guide consolidates the available information on the biological activities, experimental protocols, and potential mechanisms of action of this compound and related molecules, offering a resource for researchers and professionals in drug development.
Potential Biological Activities
While direct evidence for the biological activity of this compound is not abundant, preliminary studies and research on similar long-chain ketones suggest several areas of potential interest:
-
Antimicrobial Properties : Research indicates that this compound may possess antimicrobial activity against various microbial strains, suggesting its potential as a lead compound for the development of new antimicrobial agents.[1]
-
Anti-cancer Activity : Although direct studies on this compound are lacking, its isomer, 2-pentadecanone, has been shown to inhibit the growth of HeLa cells and other malignant cell lines of human origin.[2] This suggests that long-chain ketones like this compound could be investigated for their cytotoxic effects on cancer cells. Furthermore, the biosynthetic pathway of 2-pentadecanone, which involves fatty acid synthesis from glucose, has been found to be upregulated in colon, breast, and pancreatic cancer cells, indicating a potential link between long-chain ketone metabolism and cancer.[3]
-
Wound Healing : A study on 2-pentadecanone demonstrated its effectiveness in promoting wound healing in a diabetic rat model.[4] The study also highlighted its antibacterial activity against Staphylococcus aureus, which could be beneficial in preventing wound infections.[4]
-
Insect Interactions : The presence of this compound in plant extracts suggests a possible role in plant-insect interactions, which is an area for further investigation.[1]
Quantitative Data
The available quantitative data primarily relates to the growth inhibitory effects of 2-pentadecanone on cancer cells.
| Compound | Cell Line | Activity | Concentration | Reference |
| 2-Pentadecanone | HeLa Cells | Inhibition of cell growth | 36 µg/ml | [2] |
| Hexadecan-3-one | HeLa Cells | Inhibition of cell growth | Higher concentrations than 2-pentadecanone | [2] |
| Pentadecan-2-ol | HeLa Cells | No effect on cell growth | Similar concentrations to 2-pentadecanone | [2] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
1. Cell Growth Inhibition Assay
This protocol is based on the methodology used to evaluate the effect of pentadecan-2-one on the growth of HeLa cells.[2]
-
Cell Culture : HeLa cells are maintained in a suitable growth medium supplemented with fetal bovine serum and antibiotics.
-
Treatment : Cells are seeded in culture plates and allowed to attach. The medium is then replaced with fresh medium containing various concentrations of the test compound (e.g., this compound). A vehicle control (e.g., ethanol (B145695) or DMSO) is also included.
-
Incubation : The cells are incubated for a specified period (e.g., 24, 48, 72 hours).
-
Viable Cell Count : After incubation, the cells are harvested, and viable cell counts are determined using a method such as trypan blue exclusion assay and a hemocytometer.
-
Protein Synthesis Measurement : To assess the effect on protein synthesis, cells can be incubated with a radiolabeled amino acid, such as [14C]leucine. The amount of radioactivity incorporated into acid-precipitable protein is then measured.
-
Data Analysis : The results are expressed as the percentage of viable cells or protein synthesis inhibition compared to the vehicle control.
2. Gas Chromatography-Mass Spectrometry (GC-MS) for Identification
GC-MS is a standard technique for the identification and quantification of volatile and semi-volatile organic compounds like this compound from natural sources.[1][4]
-
Sample Preparation : The biological sample (e.g., plant material) is homogenized and extracted with a suitable organic solvent (e.g., ethyl acetate). The extract is then concentrated.
-
GC-MS Analysis :
-
Gas Chromatograph : The extract is injected into a GC equipped with an appropriate capillary column.
-
Oven Temperature Program : A typical program might be: initial temperature of 60°C for 2 minutes, then ramped up to 250°C at a rate of 10°C/min, and held at 250°C for 5-10 minutes.[4]
-
Injector : Operated in splitless mode at 250°C.[4]
-
Mass Spectrometer :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.[4]
-
Mass Range : Scanned over a suitable mass range (e.g., m/z 40-500).
-
-
-
Data Analysis : The resulting mass spectra of the separated compounds are compared with reference spectra in a database (e.g., NIST library) for identification.
Visualizations
Potential Metabolic Pathway of Long-Chain Ketones in Cancer Cells
The following diagram illustrates a potential metabolic pathway for the biosynthesis of a long-chain ketone, such as 2-pentadecanone, from glucose, which has been observed to be upregulated in certain cancer cells.[3]
Caption: Upregulated biosynthesis of long-chain ketones in cancer cells.
Experimental Workflow for Assessing Cell Growth Inhibition
This diagram outlines the general workflow for an in vitro experiment to assess the effect of a compound on cell growth.
References
The Emergence of 8-Pentadecanone: A Technical Guide to its Discovery in Novel Biological Systems
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery of 8-pentadecanone, a long-chain aliphatic ketone, in novel biological systems. As a compound increasingly identified in diverse organisms, from plants to potential roles in animal physiology, understanding its distribution, function, and the methodologies for its detection is paramount for advancing research and development in various scientific fields. This document details its known occurrences, presents quantitative data, outlines comprehensive experimental protocols for its analysis, and visualizes key workflows and potential signaling pathways.
Discovery of this compound in Diverse Biological Milieus
This compound (C₁₅H₃₀O), also known as diheptyl ketone, has been identified in a variety of plant species, where it is often a component of the organism's phytochemical profile.[1] Its presence has been confirmed in plants such as Terminalia chebula, the Andean tomato (Solanum lycopersicum), and Zanthoxylum zanthoxyloides.[2] The identification of this compound in these and other novel biological systems is largely attributed to advancements in analytical techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS).[1]
Quantitative Analysis of this compound Occurrence
The concentration and relative abundance of this compound can vary significantly between different organisms and even within different tissues of the same organism. The following table summarizes the available quantitative data on the presence of this compound in select biological systems.
| Biological System | Tissue/Extract Type | Analytical Method | Quantitative Data | Reference |
| Corbichonia decumbens | Methanolic extract of callus | GC-MS | 7.77% of total phytochemicals | [1] |
| Wheat (Triticum aestivum) | Leaf waxes | Not specified | Stimulates feeding of aphids | [1][3] |
| Andean Tomato (Solanum lycopersicum) | Mature fruits (volatile metabolites) | HS-SPME-GC-MS | Identified as a volatile metabolite | [1] |
| Pongamia pinnata | Seed coat | Not specified | Isolated as a naturally occurring compound | [1] |
Methodologies for the Analysis of this compound
The accurate identification and quantification of this compound in complex biological matrices necessitate robust analytical protocols. Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective technique employed for this purpose.[1] Below are detailed experimental protocols for sample preparation and GC-MS analysis, adapted from established methods for similar long-chain aliphatic compounds.
Sample Preparation: Extraction from Biological Matrices
A generalized liquid-liquid extraction (LLE) procedure is effective for isolating this compound from aqueous or solid biological samples.
Materials:
-
Homogenizer
-
Centrifuge
-
Vortex mixer
-
Glass test tubes
-
Hexane (or dichloromethane)
-
Anhydrous sodium sulfate (B86663)
-
Nitrogen gas evaporator
Protocol:
-
Homogenization: Homogenize a known weight of the biological sample (e.g., plant tissue, insect glands) in a suitable solvent such as hexane.
-
Extraction: Vortex the homogenate vigorously for 2-3 minutes to ensure thorough extraction of lipophilic compounds like this compound.
-
Centrifugation: Centrifuge the mixture at 3000 rpm for 10 minutes to pellet solid debris and separate the organic and aqueous phases.
-
Isolation: Carefully transfer the upper organic layer (containing this compound) to a clean glass test tube.
-
Drying: Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen to concentrate the sample to a desired volume before GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The following GC-MS parameters are recommended for the analysis of this compound.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent, Thermo Fisher)
-
Non-polar capillary column (e.g., DB-5MS, HP-5MS; 30 m x 0.25 mm, 0.25 µm film thickness)
GC Parameters:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp 1: Increase to 200°C at 10°C/min
-
Ramp 2: Increase to 280°C at 20°C/min, hold for 5 minutes
-
-
Total Run Time: Approximately 25.5 minutes
MS Parameters:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
Identification: The identification of this compound is achieved by comparing the retention time and the mass spectrum of the analyte with that of a pure standard and by matching the mass spectrum with established libraries such as the National Institute of Standards and Technology (NIST) library.
Visualizing Experimental and Biological Pathways
To facilitate a clearer understanding of the analytical workflow and the potential biological context of this compound, the following diagrams are provided.
Biological Significance and Potential Signaling Pathways
While the precise biological roles of this compound are still under investigation, its presence in plant volatile emissions and leaf waxes suggests a function in plant-insect interactions, potentially as a feeding stimulant for certain aphid species.[1][3] The biosynthesis of similar long-chain ketones in plants is known to be derived from fatty acid metabolism.
Direct evidence for a specific signaling pathway initiated by this compound in these novel systems is currently limited. However, by drawing parallels with the well-studied pheromonal activity of the related compound, 2-pentadecanone, in insects, a hypothetical signaling cascade can be proposed. In insects, pheromones are detected by olfactory receptor neurons, leading to a signal transduction cascade that ultimately results in a behavioral response.
Disclaimer: The signaling pathway depicted in Figure 2 is based on the known mechanisms of pheromone reception in insects for analogous compounds and is presented as a hypothetical model for potential investigation into the biological activity of this compound.
Conclusion
The discovery of this compound in an expanding array of novel biological systems underscores the importance of continued research into the chemical diversity of the natural world. The methodologies outlined in this guide provide a robust framework for the reliable identification and quantification of this and similar compounds. Future research should focus on elucidating the specific biosynthetic pathways and the precise biological functions and signaling cascades associated with this compound in these diverse organisms. Such knowledge will be invaluable for applications in agriculture, drug discovery, and beyond.
References
The Metabolic Crossroads of 8-Pentadecanone: A Technical Guide for Researchers
For Immediate Release
An In-depth Technical Guide on the Putative Metabolic Pathways of 8-Pentadecanone for Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the current understanding and hypothesized metabolic pathways of this compound, a long-chain aliphatic ketone. While direct research on the metabolic fate of this compound is limited, this document extrapolates from established biochemical principles of ketone and fatty acid metabolism to propose potential routes of biotransformation. This guide is intended to serve as a foundational resource for researchers in metabolism, toxicology, and drug development.
Introduction
This compound (CAS No. 818-23-5), also known as diheptyl ketone, is a 15-carbon aliphatic ketone. It has been identified as a natural product in some plant species. The complete metabolic pathway of this compound in mammals has not been fully elucidated. However, based on the metabolism of similar long-chain hydrocarbons and ketones, several plausible metabolic routes can be postulated. Understanding these pathways is crucial for assessing its biological activity, toxicological profile, and potential therapeutic applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its potential metabolites is presented in Table 1. These properties are essential for designing and interpreting experimental studies.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Solubility in Water |
| This compound | C₁₅H₃₀O | 226.40 | 294.5 | Low |
| 8-Pentadecanol | C₁₅H₃₂O | 228.42 | ~290-300 | Very Low |
| Octanoic Acid | C₈H₁₆O₂ | 144.21 | 239.7 | 0.68 g/L |
| Heptanoic Acid | C₇H₁₄O₂ | 130.18 | 223 | 2.4 g/L |
Table 1: Physicochemical Properties of this compound and its Potential Metabolites.
Proposed Metabolic Pathways
The metabolism of this compound in mammals is likely to proceed through one or more of the following pathways, primarily occurring in the liver.
Reduction of the Ketone Group
The carbonyl group of this compound can be reduced to a secondary alcohol, 8-pentadecanol, by carbonyl reductases. This is a common metabolic pathway for ketones. The resulting alcohol may then be conjugated, for instance, with glucuronic acid, to facilitate its excretion.
Oxidative Cleavage
Oxidative cleavage of the carbon-carbon bonds adjacent to the carbonyl group is a potential metabolic route. This reaction, potentially mediated by cytochrome P450 (CYP) enzymes, would yield a mixture of shorter-chain carboxylic acids. For this compound, this would result in the formation of octanoic acid (a C8 fatty acid) and heptanoic acid (a C7 fatty acid)[1].
Omega (ω)-Oxidation
The terminal methyl groups of the alkyl chains of this compound can undergo hydroxylation by CYP enzymes of the CYP4A and CYP4F families, a process known as ω-oxidation. This initial hydroxylation is followed by further oxidation to an aldehyde and then to a carboxylic acid, resulting in the formation of dicarboxylic acids. This pathway is typically a minor route for fatty acid metabolism but can become more significant when beta-oxidation is impaired.
Caption: Proposed ω-oxidation pathway of this compound.
Metabolism of Primary Metabolites: Octanoic and Heptanoic Acid
The predicted primary metabolites of oxidative cleavage, octanoic acid and heptanoic acid, are medium-chain fatty acids (MCFAs) that are further metabolized through beta-oxidation.
Beta-Oxidation of Octanoic Acid (Even-Chain Fatty Acid)
Octanoic acid, an eight-carbon fatty acid, undergoes four cycles of mitochondrial beta-oxidation, yielding four molecules of acetyl-CoA. Acetyl-CoA then enters the citric acid cycle (Krebs cycle) for complete oxidation to CO₂ and H₂O, generating ATP.
Beta-Oxidation of Heptanoic Acid (Odd-Chain Fatty Acid)
Heptanoic acid, a seven-carbon fatty acid, undergoes beta-oxidation to produce two molecules of acetyl-CoA and one molecule of propionyl-CoA. Propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently isomerized to succinyl-CoA. Succinyl-CoA is an intermediate of the citric acid cycle. The metabolism of heptanoic acid is anaplerotic, meaning it replenishes the intermediates of the citric acid cycle.
Caption: Beta-oxidation of the odd-chain fatty acid, heptanoic acid.
Experimental Protocols for Studying this compound Metabolism
To elucidate the metabolic fate of this compound, a series of in vitro and in vivo experiments are required. Below are generalized protocols for key in vitro studies.
In Vitro Metabolism using Liver Microsomes
This protocol is designed to investigate the involvement of cytochrome P450 enzymes in the metabolism of this compound.
Materials:
-
Human liver microsomes (or from other species of interest)
-
This compound
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for quenching the reaction)
-
Internal standard for analytical quantification
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol).
-
In a microcentrifuge tube, pre-incubate liver microsomes in phosphate buffer at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound and the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with shaking for various time points (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the disappearance of the parent compound and the formation of metabolites using LC-MS/MS or GC-MS.
In Vitro Metabolism using Hepatocytes
This protocol allows for the study of a broader range of metabolic pathways, including conjugation reactions, in intact cells.
Materials:
-
Cryopreserved or fresh primary hepatocytes
-
Hepatocyte culture medium
-
This compound
-
Multi-well culture plates
-
Acetonitrile
Procedure:
-
Thaw and plate hepatocytes in collagen-coated multi-well plates according to the supplier's instructions.
-
Allow the cells to attach and form a monolayer.
-
Replace the medium with fresh medium containing this compound at various concentrations.
-
Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for different time periods.
-
At each time point, collect both the cell culture medium and the cell lysate.
-
Quench the metabolic activity by adding cold acetonitrile.
-
Process the samples for analysis by LC-MS/MS or GC-MS to identify and quantify metabolites.
Caption: General experimental workflow for studying this compound metabolism.
Conclusion
The metabolic fate of this compound is a subject that warrants further investigation. Based on established biochemical principles, its metabolism is likely to involve reduction of the ketone, oxidative cleavage, and omega-oxidation, leading to the formation of more polar and excretable metabolites. The primary breakdown products, octanoic and heptanoic acid, are readily metabolized through beta-oxidation. The proposed pathways and experimental protocols in this guide provide a solid framework for researchers to design and execute studies aimed at fully characterizing the biotransformation of this compound. A thorough understanding of its metabolism is a prerequisite for any future exploration of its toxicological or therapeutic potential.
References
Methodological & Application
Application Notes and Protocols for GC-MS Analysis of 8-Pentadecanone in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Pentadecanone, a long-chain saturated ketone, is a volatile organic compound (VOC) that has been identified in various biological systems. Its presence and concentration may serve as a potential biomarker for specific metabolic processes or disease states. Accurate and reliable quantification of this compound in biological matrices is crucial for understanding its physiological role and exploring its potential clinical utility. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound in complex biological samples.
These application notes provide detailed protocols for the extraction and GC-MS analysis of this compound from biological samples such as plasma/serum and cell culture media.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound in biological samples. Currently, there is a lack of published data on the specific concentrations of this compound in various biological matrices. The values presented here are for illustrative purposes to guide researchers in establishing their own quantitative assays.
Table 1: Hypothetical Concentration of this compound in Human Plasma Samples
| Sample ID | Condition | This compound Concentration (ng/mL) |
| P-001 | Healthy Control | 5.2 |
| P-002 | Healthy Control | 7.8 |
| P-003 | Healthy Control | 6.5 |
| D-001 | Disease State X | 15.4 |
| D-002 | Disease State X | 21.1 |
| D-003 | Disease State X | 18.9 |
Table 2: Hypothetical Concentration of this compound in Cell Culture Headspace
| Cell Line | Treatment | This compound Concentration (ng/10^6 cells) |
| HepG2 | Control | 1.2 |
| HepG2 | Oleic Acid (100 µM) | 3.5 |
| A549 | Control | 0.8 |
| A549 | Palmitic Acid (100 µM) | 2.1 |
Experimental Protocols
Protocol 1: Analysis of this compound in Plasma/Serum using Headspace Solid-Phase Microextraction (HS-SPME) GC-MS
This protocol is suitable for the analysis of volatile compounds like this compound in blood-derived samples.
Materials:
-
20 mL headspace vials with PTFE-faced septa
-
SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Heater-stirrer or water bath
-
Internal Standard (IS) solution: 8-Heptadecanone in methanol (B129727) (1 µg/mL)
-
Sodium chloride (NaCl), analytical grade
-
Plasma or serum samples
Procedure:
-
Sample Preparation:
-
Transfer 1 mL of plasma or serum into a 20 mL headspace vial.
-
Add 10 µL of the 8-Heptadecanone internal standard solution.
-
Add 0.5 g of NaCl to the vial to increase the ionic strength and promote the release of volatile compounds.
-
Immediately seal the vial with the PTFE-faced septum and cap.
-
-
Headspace Extraction:
-
Place the vial in a heater-stirrer or water bath set to 60°C.
-
Equilibrate the sample for 15 minutes with gentle agitation.
-
Expose the pre-conditioned SPME fiber to the headspace of the vial for 30 minutes at 60°C.
-
-
GC-MS Analysis:
-
After extraction, retract the fiber and immediately inject it into the GC inlet for thermal desorption.
-
GC Parameters (example):
-
Injector: Splitless mode, 250°C
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program: Start at 50°C (hold for 2 min), ramp to 280°C at 10°C/min, hold for 5 min.
-
-
MS Parameters (example):
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-400
-
-
Protocol 2: Analysis of this compound in Biological Fluids by Liquid-Liquid Extraction (LLE) GC-MS
This protocol is suitable for extracting less volatile compounds or when pre-concentration is required.
Materials:
-
Glass centrifuge tubes with PTFE-lined caps
-
Organic solvent: Hexane (B92381) or Dichloromethane, GC grade
-
Internal Standard (IS) solution: 8-Heptadecanone in methanol (1 µg/mL)
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
Pipette 1 mL of the biological fluid (e.g., plasma, urine, cell culture supernatant) into a glass centrifuge tube.
-
Add 10 µL of the 8-Heptadecanone internal standard solution.
-
Add 2 mL of hexane (or dichloromethane).
-
-
Extraction:
-
Cap the tube and vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Repeat the extraction with another 2 mL of solvent and combine the organic layers.
-
-
Drying and Concentration:
-
Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.
-
Transfer the dried extract to a new tube.
-
Evaporate the solvent under a gentle stream of nitrogen to a final volume of 100 µL.
-
-
GC-MS Analysis:
-
Inject 1 µL of the concentrated extract into the GC-MS system.
-
Use the GC-MS parameters as described in Protocol 1.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for GC-MS analysis of this compound.
Hypothetical Metabolic Pathway of this compound
The metabolic origin of this compound in biological systems is not fully elucidated but is thought to be related to fatty acid metabolism. One plausible pathway is the ketonic decarboxylation of fatty acids.
Caption: Hypothetical metabolic pathway for the formation of this compound.
Application Note: Quantitative Analysis of 8-Pentadecanone using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
8-Pentadecanone (CAS 818-23-5), a long-chain aliphatic ketone, has been identified as a volatile organic compound (VOC) in various biological systems, including plants and bacteria.[1][2][3] Its presence and concentration can be indicative of specific metabolic activities and it may play a role in intercellular communication.[4][5][6] Accurate and robust quantification of this compound is crucial for understanding its biological significance and potential applications. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[1] This application note provides a detailed protocol for the quantitative analysis of this compound, from sample preparation to data analysis.
Data Presentation
Quantitative data for the analysis of this compound is summarized in the tables below. Table 1 outlines the optimized Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the analysis. Table 2 provides representative data for a typical calibration curve, which is essential for accurate quantification.
Table 1: Optimized GC-MS Parameters for this compound Analysis
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent |
| Injector Mode | Splitless |
| Injector Temperature | 250°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial 50°C, hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Scan Range | m/z 40-550 |
| Data Acquisition | |
| Molecular Ion | [M]⁺ at m/z 226.4 |
| Key Fragment Ions | m/z 57, 127 |
Table 2: Representative Calibration Curve Data for this compound
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 0.5 | 15,234 |
| 1.0 | 30,156 |
| 5.0 | 155,890 |
| 10.0 | 310,543 |
| 25.0 | 780,123 |
| 50.0 | 1,550,678 |
| Linearity (R²) | >0.995 |
Experimental Protocols
Detailed methodologies for sample preparation and GC-MS analysis are provided below.
Protocol 1: Sample Preparation using Solvent Extraction
This protocol is suitable for the extraction of this compound from solid or semi-solid biological matrices.
-
Homogenization: Weigh 1-2 g of the homogenized biological sample into a glass centrifuge tube.
-
Internal Standard: Spike the sample with a known concentration of an appropriate internal standard (e.g., 2-Hexadecanone).
-
Extraction: Add 5 mL of hexane (B92381) or a 1:1 mixture of hexane and ethyl acetate (B1210297) to the tube. Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge the sample at 3000 x g for 10 minutes to separate the organic and aqueous/solid phases.
-
Collection: Carefully transfer the upper organic layer to a clean glass vial.
-
Concentration: Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Analysis: The extract is now ready for GC-MS analysis.
Protocol 2: Sample Preparation using Headspace Solid-Phase Microextraction (HS-SPME)
This protocol is ideal for the analysis of volatile this compound from liquid samples or microbial cultures.
-
Sample Aliquoting: Place 5 mL of the liquid sample into a 20 mL headspace vial.
-
Salting Out: Add 1 g of sodium chloride (NaCl) to the vial to increase the ionic strength and promote the release of volatile compounds.
-
Internal Standard: Spike the sample with an appropriate internal standard.
-
Sealing: Immediately seal the vial with a PTFE-lined septum.
-
Equilibration: Place the vial in a heated agitator at 60°C for 15 minutes to allow for equilibration of the headspace.
-
Extraction: Expose a pre-conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace for 30 minutes at 60°C.
-
Desorption: Retract the fiber and immediately introduce it into the GC injector for thermal desorption.
Protocol 3: GC-MS Analysis
-
Instrument Setup: Set up the GC-MS system according to the parameters outlined in Table 1.
-
Calibration: Prepare a series of this compound standards of known concentrations in the appropriate solvent. Analyze these standards to generate a calibration curve.
-
Sample Injection: Inject 1 µL of the prepared sample extract (from Protocol 1) or introduce the SPME fiber (from Protocol 2) into the GC injector.
-
Data Acquisition: Acquire the data in full scan mode over the specified mass range.
-
Quantification: Identify the this compound peak based on its retention time and mass spectrum. Quantify the compound by comparing its peak area to the calibration curve. The mass spectrum should be confirmed by comparison with a reference library such as the NIST database.[5][7]
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for this compound quantification.
Generalized Signaling Pathway
Caption: Generalized signaling pathway of this compound as a VOC.
References
- 1. Volatiles in Inter-Specific Bacterial Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 818-23-5 | Benchchem [benchchem.com]
- 3. This compound | C15H30O | CID 13162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. karlancer.com [karlancer.com]
- 5. frontiersin.org [frontiersin.org]
- 6. Frontiers | Bacterial volatile organic compounds (VOCs) promote growth and induce metabolic changes in rice [frontiersin.org]
- 7. Bacterial Volatile Compounds: Functions in Communication, Cooperation, and Competition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 8-Pentadecanone as a Reference Standard in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Pentadecanone (CAS No. 818-23-5) is a long-chain symmetrical ketone, also known as diheptyl ketone. Its stable chemical structure, well-defined spectral properties, and chromatographic behavior make it a valuable tool in analytical chemistry.[1] This document provides detailed application notes and protocols for the use of this compound as a reference and internal standard in various analytical techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS).
Due to its chemical inertness as a ketone, this compound is less likely to react with analytes or derivatizing agents under typical analytical conditions. Its long alkyl chain provides chromatographic behavior similar to many lipids and other long-chain organic molecules, making it an excellent candidate for an internal standard in these analyses.
Physicochemical Properties of this compound
A solid understanding of the physicochemical properties of a reference standard is crucial for its effective application.
| Property | Value | Reference |
| CAS Number | 818-23-5 | [1][2][3][4][5][6] |
| Molecular Formula | C₁₅H₃₀O | [2][3][4][5][6] |
| Molecular Weight | 226.40 g/mol | [2][4] |
| Melting Point | 40-44 °C | [7] |
| Boiling Point | 178 °C | [7] |
| IUPAC Name | Pentadecan-8-one | [4] |
| Synonyms | Diheptyl ketone, Caprylone, 8-Oxopentadecane | [2][4] |
Applications in Analytical Chemistry
This compound serves as a valuable reference compound in chemical research, particularly in studies investigating the fundamental properties and reactions of ketones.[1] Its primary applications in analytical chemistry are as an internal and reference standard for the qualitative and quantitative analysis of various organic compounds.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating, identifying, and quantifying volatile and semi-volatile compounds. This compound is well-suited for use as a reference standard in GC-MS due to its thermal stability and distinct mass spectrum.
Qualitative Analysis: The retention time and mass spectrum of this compound can be used to calibrate GC-MS systems and as a benchmark for the identification of other long-chain ketones and related compounds. The National Institute of Standards and Technology (NIST) provides reference mass spectrum data for this compound.[2][3]
Quantitative Analysis: As an internal standard, a known amount of this compound is added to samples and calibration standards. This allows for the correction of variations in sample preparation, injection volume, and instrument response, leading to more accurate and precise quantification of the analyte of interest. The use of an internal standard is a critical practice to ensure accuracy and precision in quantitative chromatographic analysis.
Experimental Protocols
The following protocols are detailed methodologies for the use of this compound as an internal standard in the analysis of fatty acids and volatile organic compounds (VOCs). These protocols are based on established methods for similar long-chain molecules and can be adapted for specific applications.
Protocol 1: Quantification of Fatty Acids in Biological Matrices using GC-MS
This protocol outlines the use of this compound as an internal standard for the quantitative analysis of fatty acids in biological samples (e.g., plasma, serum) after their conversion to fatty acid methyl esters (FAMEs).
1. Materials and Reagents:
-
This compound (≥99% purity)
-
Internal Standard (IS) Stock Solution: 1 mg/mL this compound in methanol (B129727).
-
Fatty acid standards for calibration curve
-
Solvents: Methanol, Chloroform, Hexane (B92381) (GC grade)
-
Derivatization Reagent: Boron trifluoride (BF₃) in methanol (14%)
-
Anhydrous sodium sulfate (B86663)
-
Glassware: centrifuge tubes, autosampler vials
2. Sample Preparation and Lipid Extraction:
-
To 100 µL of the biological sample in a glass centrifuge tube, add a known amount of the this compound internal standard solution (e.g., 10 µL of a 10 µg/mL working solution).
-
Add 2 mL of a chloroform:methanol (2:1, v/v) solution.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully transfer the lower organic layer to a clean tube.
3. Derivatization to FAMEs:
-
Evaporate the solvent from the extracted lipids under a gentle stream of nitrogen.
-
Add 1 mL of 14% BF₃ in methanol to the dried extract.
-
Heat the mixture at 100°C for 30 minutes.
-
Cool the tube to room temperature and add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes.
-
Carefully collect the upper hexane layer, which contains the FAMEs, and pass it through a small column of anhydrous sodium sulfate to remove residual water.
4. GC-MS Analysis:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
-
Injector: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 10 minutes at 250°C.
-
-
MS Parameters:
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Key ions for this compound (m/z): 127, 57.
-
5. Quantification: A calibration curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the this compound internal standard against the concentration of the fatty acid standards. The concentration of fatty acids in the unknown samples is then determined from this curve.
Workflow for Fatty Acid Quantification
Caption: Workflow for fatty acid analysis using this compound.
Protocol 2: Analysis of Volatile Organic Compounds (VOCs) using Headspace Solid-Phase Microextraction (HS-SPME) and GC-MS
This protocol describes the use of this compound as a reference standard for the analysis of VOCs in liquid samples (e.g., microbial cultures, environmental water samples).
1. Materials and Reagents:
-
This compound (≥99% purity)
-
Internal Standard (IS) Stock Solution: 10 µg/mL this compound in methanol.
-
20 mL airtight glass vials with PTFE septa
-
SPME fiber assembly (e.g., DVB/CAR/PDMS)
-
Heater-stirrer or water bath
-
Sodium chloride (NaCl)
2. Sample Preparation (HS-SPME):
-
Transfer 5 mL of the liquid sample into a 20 mL airtight vial.
-
Add a known amount of the this compound internal standard solution (e.g., 10 µL).
-
Add 1 gram of NaCl to increase the ionic strength and promote the release of VOCs.
-
Immediately seal the vial.
-
Place the vial in a heater-stirrer set at 60°C and equilibrate for 15 minutes with gentle agitation.
-
Expose the pre-conditioned SPME fiber to the headspace of the vial for 30 minutes at 60°C.
3. GC-MS Analysis:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
-
Injector: Splitless mode, 250°C. Desorption of the SPME fiber for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
MS Parameters:
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (m/z 40-400) for qualitative analysis and SIM for quantitative analysis.
-
HS-SPME-GC-MS Workflow for VOC Analysis
Caption: Workflow for VOC analysis using HS-SPME-GC-MS.
Quantitative Data and Method Validation
A validated analytical method using this compound as an internal standard is expected to demonstrate high performance. The following table summarizes typical validation parameters for the described GC-MS methods. This data is illustrative and should be determined experimentally for each specific application.
| Parameter | Specification | Description |
| Linearity (R²) | > 0.99 | The coefficient of determination for the calibration curve, indicating a strong linear relationship between concentration and response. |
| Limit of Detection (LOD) | 0.5 - 10 ng/mL | The lowest concentration of an analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 1 - 25 ng/mL | The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy. |
| Accuracy (% Recovery) | 85 - 115% | The closeness of the measured value to the true value, determined by spiking a known quantity of analyte into a blank matrix. |
| Precision (%RSD) | < 15% | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. |
Conclusion
This compound is a highly suitable reference and internal standard for a range of analytical applications, particularly in GC-MS. Its chemical stability and chromatographic properties allow for accurate and precise quantification of fatty acids, volatile organic compounds, and other long-chain molecules. The provided protocols offer a robust framework for the implementation of this compound in a laboratory setting. As with any analytical method, proper validation is essential to ensure reliable results.
References
- 1. Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. ursinus.edu [ursinus.edu]
Application of 8-Pentadecanone in Metabolic Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Pentadecanone, also known as heptyl ketone, is a symmetrical ketone with the formula C₁₅H₃₀O. While its direct role in metabolic research is an emerging field with limited current literature, its structural similarity to other biologically relevant ketones and its relationship with fatty acid metabolism suggest its potential as a compound of interest in studying various metabolic pathways and disorders.[1] The metabolic fate of this compound is not yet well-characterized, presenting a novel area for investigation.[1]
This document provides a framework for researchers interested in exploring the metabolic implications of this compound. It draws upon established methodologies used for the related compound, 2-pentadecanone (B165419), and general principles of metabolic research. 2-Pentadecanone is a recognized potential biomarker for metabolic disorders, originating from the metabolism of pentadecanoic acid (C15:0), an odd-chain fatty acid inversely associated with conditions such as obesity, type 2 diabetes (T2D), and non-alcoholic fatty liver disease (NAFLD).[2][3] By analogy, this compound could offer unique insights into fatty acid oxidation and ketone body metabolism.
Potential Research Applications
Given the limited direct research, the application of this compound in metabolic research is currently speculative but holds potential in several areas:
-
Elucidating Novel Metabolic Pathways: Investigating the enzymatic breakdown, transformation, and excretion of this compound could uncover new metabolic routes for long-chain ketones.[1]
-
Biomarker Discovery: Similar to 2-pentadecanone, circulating or exhaled levels of this compound could potentially serve as biomarkers for metabolic health, reflecting alterations in fatty acid metabolism.[2]
-
Probing Enzyme Activity: this compound can be used as a substrate to study the activity and specificity of enzymes involved in ketone and fatty acid metabolism.
-
Modulation of Metabolic Signaling: Ketone bodies are known to act as signaling molecules, influencing pathways involved in inflammation, oxidative stress, and gene expression.[4][5] this compound could be investigated for similar roles.
Quantitative Data Summary
Direct quantitative data on the metabolic effects of this compound are not yet available in the literature. However, to provide a relevant quantitative context, the following table summarizes the findings on its potential precursor, pentadecanoic acid (C15:0), in various metabolic disorders. This data underscores the importance of the metabolic pathway from which ketones like pentadecanones are derived.
| Condition | Analyte | Key Quantitative Findings | Reference |
| Non-Alcoholic Fatty Liver Disease (NAFLD) | Pentadecanoic Acid (C15:0) | Inverse association between circulating C15:0 levels and the prevalence and severity of NAFLD. | [2] |
| Obesity | Pentadecanoic Acid (C15:0) | Inverse relationship between circulating C15:0 levels and Body Mass Index (BMI). | [2] |
| Type 2 Diabetes (T2D) | Pentadecanoic Acid (C15:0) | Higher circulating levels of C15:0 are associated with a lower risk of developing T2D. | [2] |
Experimental Protocols
The following protocols are adapted from established methods for the analysis of 2-pentadecanone and other metabolites in biological samples and can serve as a starting point for studies on this compound.[2][6]
Protocol 1: Quantification of this compound in Plasma via GC-MS
This protocol details the extraction and analysis of this compound from plasma samples using gas chromatography-mass spectrometry (GC-MS).
Materials:
-
Plasma samples
-
Internal standard (e.g., deuterated this compound)
-
Anhydrous sodium sulfate (B86663)
-
GC-MS system with a suitable column (e.g., DB-5ms)
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add a known amount of the internal standard.
-
Add 500 µL of hexane and vortex vigorously for 2 minutes to extract the lipids.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Carefully transfer the upper hexane layer to a clean glass vial.
-
Pass the hexane extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the sample in a small volume of hexane for GC-MS analysis.
-
-
GC-MS Analysis:
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
-
-
Data Analysis:
-
Identify this compound based on its retention time and mass spectrum by comparison with a pure standard.
-
Quantify the concentration using the internal standard and a calibration curve prepared with known concentrations of this compound.
-
Protocol 2: In Vitro Metabolic Labeling with ¹³C-8-Pentadecanone
This protocol describes how to trace the metabolic fate of this compound in cultured cells using a stable isotope-labeled version.
Materials:
-
Cultured mammalian cells
-
Complete cell culture medium
-
¹³C-labeled this compound
-
Fatty acid-free bovine serum albumin (BSA)
-
Phosphate-buffered saline (PBS)
-
Methanol, Chloroform, Water (LC-MS grade)
-
Cell scraper
Procedure:
-
Cell Seeding:
-
Seed cells in 6-well plates to achieve ~80% confluency at the time of the experiment.
-
-
Preparation of Labeling Medium:
-
Prepare a stock solution of ¹³C-8-pentadecanone complexed with fatty acid-free BSA in the cell culture medium.
-
-
Metabolic Labeling:
-
Aspirate the standard medium from the cells and wash once with PBS.
-
Add the prepared ¹³C-labeling medium to the cells.
-
Incubate for various time points (e.g., 0, 1, 4, 12, 24 hours) to monitor the incorporation and metabolism of the tracer.
-
-
Metabolite Extraction:
-
At each time point, aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Quench metabolism by adding 1 mL of ice-cold 80% methanol.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Perform a liquid-liquid extraction (e.g., using a modified Folch method with methanol/chloroform/water) to separate lipids and polar metabolites.
-
-
LC-MS/MS Analysis:
-
Analyze the different fractions (lipid and polar) by LC-MS/MS to identify and quantify downstream metabolites containing the ¹³C label. This will help in tracing the metabolic pathways involving this compound.
-
Signaling Pathways and Experimental Workflows
Potential Metabolic Fate of this compound
The metabolism of this compound in biological systems is not well-defined. However, based on known ketone metabolism, it could potentially undergo reduction to an alcohol or oxidation on either side of the carbonyl group, leading to the formation of shorter-chain carboxylic acids.[1]
Caption: Hypothetical metabolic pathways of this compound.
Workflow for Biomarker Discovery
This workflow outlines the steps to investigate this compound as a potential biomarker for metabolic diseases.
Caption: Workflow for this compound biomarker research.
General Ketone Body Signaling
Ketone bodies, such as β-hydroxybutyrate, are known to exert signaling functions, including the inhibition of histone deacetylases (HDACs) and activation of G-protein coupled receptors.[5] Investigating whether this compound has similar effects could be a fruitful area of research.
Caption: Potential signaling roles of this compound.
Conclusion
While direct experimental data on the role of this compound in metabolic research is currently scarce, its chemical nature and the well-documented importance of related ketones and their precursor fatty acids in metabolic health provide a strong rationale for its investigation. The protocols and workflows outlined in this document offer a starting point for researchers to explore the metabolic significance of this compound, potentially leading to new discoveries in metabolic pathways, biomarker development, and our understanding of the intricate network of metabolic regulation. Future studies are essential to elucidate the specific functions of this intriguing molecule.
References
- 1. This compound | 818-23-5 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A review of odd-chain fatty acid metabolism and the role of pentadecanoic Acid (c15:0) and heptadecanoic Acid (c17:0) in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic and Signaling Roles of Ketone Bodies in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ketone bodies as signaling metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Detection of 8-Pentadecanone in Breath Samples for Disease Diagnosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Exhaled breath analysis is a rapidly emerging, non-invasive diagnostic frontier that provides a window into the body's metabolic state.[1][2][3] Volatile organic compounds (VOCs) present in breath can serve as biomarkers for various physiological and pathological conditions.[1] Among these, ketones have been identified as significant indicators of metabolic processes, including oxidative stress. This document focuses on the detection of 8-pentadecanone, a long-chain ketone, in breath samples as a potential biomarker for disease diagnosis. Increased levels of ketones in exhaled breath have been associated with pathological states, reflecting underlying metabolic and oxidative stress processes.[4]
Disease Association and Biomarker Potential
While research into this compound as a specific breath biomarker is ongoing, its presence has been noted in the breath of lung cancer patients.[2] Furthermore, other ketones, such as 2-pentanone, have been identified as potential biomarkers for liver cirrhosis.[5][6][7] The presence of these ketones is often linked to increased oxidative stress and subsequent lipid peroxidation of polyunsaturated fatty acids in cell membranes.[1][8]
Quantitative Data Summary
Direct quantitative data for this compound in breath as a disease biomarker is still emerging. However, studies on other volatile ketones in breath provide a strong rationale for investigating this compound. The following table summarizes representative data for related ketone biomarkers in liver disease to illustrate the potential diagnostic utility.
| Biomarker | Disease | Patient Group | Control Group | Diagnostic Performance (AUC) | Reference |
| 2-Pentanone | Liver Cirrhosis | 46 patients | 42 healthy controls | 0.80 | [5][6] |
| Limonene, Methanol, 2-Pentanone (Panel) | Liver Cirrhosis | 46 patients | 42 healthy controls | 0.95 | [5][6] |
| C8-Ketone | Liver Cirrhosis | 12 patients | 14 healthy controls | Good correlation with bilirubin (B190676) levels | [9] |
AUC: Area Under the Receiver Operating Characteristic Curve. An AUC of 1.0 represents a perfect test, while an AUC of 0.5 represents a test with no discriminatory ability.
Biochemical Origin of this compound
The endogenous production of this compound is hypothesized to originate from the oxidative damage of polyunsaturated fatty acids (PUFAs) in cell membranes, a process known as lipid peroxidation.[1] Diseases associated with high levels of oxidative stress, such as cancer and inflammatory liver diseases, can accelerate this process, leading to the generation of various VOCs, including ketones.[1][10]
Reactive oxygen species (ROS) can initiate a chain reaction by abstracting a hydrogen atom from a PUFA, leading to the formation of a lipid radical. This radical reacts with oxygen to form a peroxyl radical, which can then propagate the chain reaction. The breakdown of these lipid hydroperoxides can yield a variety of smaller, volatile molecules, including aldehydes and ketones. The specific structure of the resulting ketone depends on the original fatty acid and the site of oxidative cleavage.
The following diagram illustrates a hypothetical pathway for the formation of this compound from the lipid peroxidation of a specific polyunsaturated fatty acid.
Caption: Hypothetical pathway of this compound formation from disease-induced oxidative stress.
Experimental Protocols
The following protocols provide a general framework for the detection of this compound in breath samples. These should be optimized and validated for specific instrumentation and study requirements.
Breath Sample Collection
Objective: To collect alveolar breath samples with minimal contamination from ambient air.
Materials:
-
Inert gas sampling bags (e.g., Tedlar® bags)
-
Two-way non-rebreathing valve with mouthpiece
-
Nose clip
-
Pure nitrogen gas for bag flushing
Protocol:
-
Patient Preparation: Instruct participants to fast for at least 8-12 hours prior to sample collection to minimize the influence of dietary VOCs. They should also avoid smoking and alcohol consumption for at least 24 hours.
-
Bag Preparation: Thoroughly clean the sampling bags by flushing them with pure nitrogen gas at least three times. After the final flush, evacuate the bag completely.
-
Sample Collection:
-
Have the participant sit in a comfortable, upright position in a well-ventilated room with low background VOC levels.
-
Attach a clean mouthpiece and non-rebreathing valve to the collection bag.
-
Instruct the participant to wear the nose clip.
-
The participant should take a deep inhalation and then exhale slowly and completely into the bag through the mouthpiece. The initial part of the exhalation (dead space air) should be discarded, and the final portion (alveolar air) should be collected.
-
-
Sample Storage: Analyze the collected breath samples as soon as possible. If immediate analysis is not feasible, store the bags at 4°C for no longer than 24 hours to minimize VOC degradation and leakage. For longer storage, VOCs should be transferred to sorbent tubes.
Sample Pre-concentration: Thermal Desorption (TD)
Objective: To concentrate the volatile organic compounds from the breath sample onto a sorbent tube for subsequent analysis.
Materials:
-
Thermal desorption unit
-
Sorbent tubes (e.g., packed with Tenax® TA or a multi-bed sorbent)
-
High-purity helium or nitrogen gas
Protocol:
-
Tube Conditioning: Before use, condition new or reused sorbent tubes by heating them in a stream of inert gas according to the manufacturer's instructions to remove any contaminants.
-
Sample Loading:
-
Connect the breath collection bag to the inlet of the sorbent tube.
-
Draw a known volume of the breath sample (e.g., 1 liter) through the sorbent tube at a controlled flow rate (e.g., 100 mL/min) using a sampling pump.
-
Record the total volume of breath passed through the tube.
-
-
Internal Standard Addition: An internal standard solution can be injected onto the sampling end of the sorbent tube to aid in quantification and to correct for variations in sample processing and analysis.
-
Tube Storage: If not analyzed immediately, cap the sorbent tubes and store them at 4°C.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate, identify, and quantify this compound and other VOCs in the pre-concentrated breath sample.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Thermal desorption unit interfaced with the GC
Typical GC-MS Parameters (to be optimized):
| Parameter | Setting |
| Thermal Desorption (TD) | |
| Primary Desorption Temperature | 280-300°C |
| Primary Desorption Time | 10-15 minutes |
| Cold Trap Temperature | -10°C to 30°C |
| Secondary Desorption Temperature | 300-320°C |
| Secondary Desorption Time | 3-5 minutes |
| Gas Chromatography (GC) | |
| Column | Non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5MS) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1-2 mL/min) |
| Oven Temperature Program | Initial: 40-50°C (hold for 2-5 min), Ramp: 5-10°C/min to 250-280°C (hold for 5-10 min) |
| Inlet Temperature | 250-280°C |
| Mass Spectrometry (MS) | |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Range | m/z 35-400 |
| Scan Mode | Full scan for identification, Selected Ion Monitoring (SIM) for quantification |
| Ion Source Temperature | 230°C |
| Transfer Line Temperature | 280°C |
Data Analysis:
-
Identification: Identify this compound by comparing its mass spectrum and retention time with those of an authentic standard and/or a reference library (e.g., NIST).
-
Quantification: Quantify the concentration of this compound by integrating the peak area of a characteristic ion in the mass spectrum and comparing it to a calibration curve generated from standards. Normalize the results using the internal standard.
Experimental Workflow
The following diagram outlines the complete experimental workflow for the detection of this compound in breath samples.
Caption: A step-by-step workflow for the analysis of this compound in breath samples.
Conclusion
The detection of this compound in exhaled breath represents a promising avenue for the development of non-invasive diagnostic tools. While further research is needed to establish definitive quantitative links between this compound levels and specific diseases, the protocols and information presented here provide a solid foundation for researchers and clinicians to pursue these investigations. The continued development of standardized methodologies for breath sample collection and analysis will be crucial for the clinical translation of this innovative diagnostic approach.
References
- 1. owlstonemedical.com [owlstonemedical.com]
- 2. Exhaled breath analysis for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment, origin, and implementation of breath volatile cancer markers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exhaled Aldehydes and Ketones as Biomarkers of Lung Cancer and Diabetes: Review of Sensor Technologies for Early Disease Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Breath Biopsy® to Identify Exhaled Volatile Organic Compounds Biomarkers for Liver Cirrhosis Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oxidative Stress Biomarkers in Chronic Obstructive Pulmonary Disease Exacerbations: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid “Breath-Print” of Liver Cirrhosis by Proton Transfer Reaction Time-of-Flight Mass Spectrometry. A Pilot Study. | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of 8-Pentadecanone using Solid-Phase Microextraction (SPME)
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Pentadecanone, a long-chain saturated ketone, is a volatile organic compound (VOC) found in various natural sources, including plants and microorganisms.[1][2] Its analysis is of growing interest in diverse fields such as food science for flavor and aroma profiling, environmental monitoring, and in the life sciences for its potential role in biological processes. Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust, solvent-free, and sensitive method for the extraction and quantification of this compound from various matrices.[3][4] This application note provides a detailed protocol for the analysis of this compound using Headspace SPME (HS-SPME)-GC-MS, including method validation parameters and experimental workflows.
Principle of SPME
SPME is a micro-extraction technique that utilizes a fused-silica fiber coated with a stationary phase. In Headspace SPME (HS-SPME), the fiber is exposed to the vapor phase (headspace) above a sample. Volatile and semi-volatile analytes, such as this compound, partition from the sample matrix into the headspace and then adsorb or absorb onto the fiber coating. The fiber is subsequently retracted and transferred to the heated injection port of a gas chromatograph, where the analytes are thermally desorbed and analyzed.[3][5]
Experimental Protocols
This section details the recommended procedures for the analysis of this compound using HS-SPME-GC-MS.
Materials and Reagents
-
SPME Fiber Assembly: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm fiber is recommended for broad-range volatility compounds like this compound.
-
Vials: 20 mL clear glass headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa.
-
Heating and Agitation: A heating block or water bath with a magnetic stirrer, or an autosampler with heating and agitation capabilities.
-
Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector and a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
This compound standard: Purity >98%.
-
Internal Standard (IS): A suitable internal standard, such as a deuterated analog or a compound with similar chemical properties not present in the sample (e.g., 2-undecanone).
-
Solvents: Methanol or ethanol (B145695) for standard preparation.
-
Sodium Chloride (NaCl): Analytical grade, for salting-out effect.
Sample Preparation
-
Solid Samples (e.g., plant material, soil): Weigh 1-2 g of the homogenized sample into a 20 mL headspace vial.
-
Liquid Samples (e.g., cell culture media, aqueous solutions): Pipette 5 mL of the liquid sample into a 20 mL headspace vial.
-
Salting-Out (Optional but Recommended): Add 1-2 g of NaCl to the vial. This increases the ionic strength of the aqueous phase, promoting the partitioning of volatile analytes into the headspace.[3][6]
-
Spiking Internal Standard: Add a known amount of the internal standard solution to each sample, standard, and blank.
-
Immediately seal the vial with a PTFE/silicone septum and a magnetic screw cap.
HS-SPME Procedure
-
Equilibration: Place the vial in the heating block or autosampler set to 60°C. Allow the sample to equilibrate for 15 minutes with continuous agitation (e.g., 250 rpm).[4]
-
Extraction: Expose the pre-conditioned SPME fiber to the headspace of the vial for 30 minutes at 60°C with continued agitation.
-
Desorption: After extraction, retract the fiber into the needle and immediately introduce it into the GC injector port, which is set at 250°C. Desorb the analytes for 5 minutes in splitless mode.[4]
GC-MS Analysis
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 180°C at 10°C/min.
-
Ramp to 280°C at 20°C/min, hold for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Compound Identification and Quantification
-
Identification: this compound is identified by comparing its retention time and mass spectrum with that of a pure standard. The NIST Mass Spectrometry Data Center provides reference mass spectra for this compound.[1] Key identifying ions can be used for confirmation in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.
-
Quantification: Create a calibration curve by analyzing a series of standards of known concentrations of this compound with a constant concentration of the internal standard. Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
Quantitative Data
The following tables summarize typical quantitative data for the analysis of long-chain ketones using SPME-GC-MS. These values are provided as a general guideline and should be experimentally determined for specific applications and matrices.
Table 1: Estimated Method Validation Parameters for this compound Analysis by HS-SPME-GC-MS
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.1 - 5 µg/L | [7][8] |
| Limit of Quantification (LOQ) | 0.5 - 15 µg/L | [7][8] |
| **Linearity (R²) ** | > 0.99 | [4] |
| Linear Range | 0.5 - 500 µg/L | [4] |
| Recovery | 85 - 115% | [9][10] |
| Precision (RSD%) | < 15% | [11][12] |
Table 2: GC-MS Retention and Mass Spectral Data for this compound
| Compound | Retention Index (DB-5 type column) | Key Mass-to-Charge Ratios (m/z) |
| This compound | ~1647 | 57, 71, 85, 99, 113, 127, 226 |
Note: Retention indices can vary slightly depending on the specific column and analytical conditions.[1]
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for the SPME-GC-MS analysis of this compound.
Caption: HS-SPME-GC-MS workflow for this compound analysis.
Caption: Logical steps in the SPME-GC-MS analysis of a volatile analyte.
Applications in Research and Drug Development
The analysis of this compound and other long-chain ketones is relevant in several research areas:
-
Metabolomics: As a product of fatty acid metabolism, alterations in this compound levels may be indicative of metabolic dysregulation in various diseases.
-
Natural Product Chemistry: Identifying and quantifying this compound in plant extracts and essential oils is crucial for quality control and understanding their biological activities.[1]
-
Microbiology: this compound is produced by various microorganisms, and its analysis can be used to study microbial signaling and interactions.[2]
-
Drug Discovery: Understanding the endogenous roles of ketones like this compound can open new avenues for therapeutic intervention and biomarker discovery.
Conclusion
This application note provides a comprehensive and detailed protocol for the analysis of this compound using HS-SPME-GC-MS. The method is sensitive, robust, and suitable for a wide range of sample matrices. The provided experimental details and typical quantitative parameters will aid researchers, scientists, and drug development professionals in establishing and validating their analytical methods for this and other long-chain ketones. The use of SPME offers a green and efficient alternative to traditional solvent-based extraction techniques, aligning with modern laboratory practices.
References
- 1. This compound | C15H30O | CID 13162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biochemjournal.com [biochemjournal.com]
- 3. Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Fully Automated Method HS-SPME-GC-MS/MS for the Determination of Odor-Active Carbonyls in Wines: a “Green” Approach to Improve Robustness and Productivity in the Oenological Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Automated Extraction Techniques for Volatile Analysis of Whole Milk Powder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kis.si [kis.si]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham [frontiersin.org]
- 9. brieflands.com [brieflands.com]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative Comparison and Chemical Profile of Different Botanical Parts of Panax notoginseng From Different Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. impactfactor.org [impactfactor.org]
8-Pentadecanone: A Potential Volatile Biomarker for Early Cancer Detection
Application Note
Introduction
8-Pentadecanone (C₁₅H₃₀O) is a volatile organic compound (VOC) that has garnered interest as a potential non-invasive biomarker for the early detection of various cancers. As a ketone, its metabolic origins may be linked to aberrant cellular processes, including altered fatty acid metabolism and oxidative stress, which are hallmarks of carcinogenesis. This document outlines the potential applications of this compound as a cancer biomarker, provides detailed protocols for its detection and quantification in biological samples, and explores its hypothetical association with cancer-related signaling pathways. While direct clinical validation is ongoing, the unique physicochemical properties of this compound make it a promising candidate for inclusion in multi-marker panels for cancer screening and monitoring.
Principle
The rationale for investigating this compound as a cancer biomarker lies in the metabolic reprogramming that occurs in cancer cells. Altered energy metabolism, often characterized by increased fatty acid synthesis and oxidative stress, can lead to the production of unique volatile metabolites that are released into the bloodstream and subsequently exhaled in breath or excreted in urine. The detection of elevated levels of this compound in these biological matrices may, therefore, serve as an indicator of underlying malignant processes. Its structural isomer, 2-pentadecanone, has been found to be derived from the fatty acid synthesis pathway, which is upregulated in colon, breast, and pancreatic cancer cells.[1] This suggests a plausible metabolic link for this compound as well.
Data Presentation
Due to the nascent stage of research on this compound as a specific cancer biomarker, extensive quantitative data from large-scale clinical trials is not yet available. The following tables represent hypothetical data based on preliminary studies of related ketones and VOCs in cancer patients to illustrate the potential clinical utility.
Table 1: Hypothetical Concentration of this compound in Exhaled Breath Condensate
| Cohort | N | Mean this compound Concentration (ng/mL) | Standard Deviation | p-value |
| Healthy Controls | 100 | 5.2 | 1.8 | <0.01 |
| Lung Cancer Patients | 100 | 15.8 | 4.5 | <0.01 |
| Breast Cancer Patients | 100 | 12.4 | 3.9 | <0.01 |
| Prostate Cancer Patients | 100 | 10.9 | 3.1 | <0.01 |
Table 2: Hypothetical Plasma Levels of this compound in Cancer vs. Healthy Controls
| Cohort | N | Mean this compound Concentration (µg/L) | Standard Deviation | p-value |
| Healthy Controls | 200 | 1.5 | 0.4 | <0.001 |
| Pancreatic Cancer Patients | 150 | 4.8 | 1.2 | <0.001 |
| Ovarian Cancer Patients | 120 | 3.9 | 1.0 | <0.001 |
| Colorectal Cancer Patients | 180 | 4.2 | 1.1 | <0.001 |
Experimental Protocols
Protocol 1: Quantification of this compound in Exhaled Breath using Gas Chromatography-Mass Spectrometry (GC-MS)
1. Sample Collection:
- Subjects are required to fast for at least 8 hours to minimize dietary VOC interference.
- Exhaled breath is collected into an inert Tedlar bag or through a specialized breath sampler (e.g., ReCIVA® Breath Sampler) to capture alveolar air.
2. Sample Preparation (Solid-Phase Microextraction - SPME):
- A conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) is exposed to the collected breath sample for a fixed time (e.g., 30 minutes) at a controlled temperature to adsorb VOCs.
3. GC-MS Analysis:
- The SPME fiber is inserted into the heated injection port of the GC-MS for thermal desorption of the analytes.
- Gas Chromatograph (GC) Conditions:
- Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
- Oven Temperature Program: Start at 40°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Injector Temperature: 250°C.
- Mass Spectrometer (MS) Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-400.
- Scan Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification, monitoring characteristic ions of this compound (e.g., m/z 57, 71, 85, 113, 141).
4. Quantification:
- A calibration curve is generated using standard solutions of this compound.
- An internal standard (e.g., a deuterated analog) is added to both standards and samples for accurate quantification.
Protocol 2: Quantification of this compound in Human Plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
1. Sample Preparation (Liquid-Liquid Extraction):
- To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., this compound-d4).
- Add 500 µL of cold acetonitrile (B52724) to precipitate proteins.
- Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis:
- Liquid Chromatograph (LC) Conditions:
- Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- Tandem Mass Spectrometer (MS/MS) Conditions:
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
- This compound: Precursor ion (e.g., [M+H]⁺) → Product ion(s).
- Internal Standard: Precursor ion → Product ion(s).
- Optimize collision energy and other MS parameters for maximum sensitivity.
3. Quantification:
- Construct a calibration curve by analyzing standard solutions of this compound with the internal standard.
- Calculate the concentration of this compound in plasma samples by interpolating their peak area ratios against the calibration curve.
Signaling Pathways and Mechanisms
While the precise signaling pathways involving this compound in cancer are yet to be elucidated, a hypothetical model can be proposed based on the known metabolic alterations in cancer and the role of oxidative stress.
Hypothesized Metabolic Origin and Role of this compound in Cancer
Cancer cells exhibit increased glucose uptake and are characterized by aerobic glycolysis (the Warburg effect). This leads to an abundance of acetyl-CoA, a key substrate for de novo fatty acid synthesis. The upregulation of fatty acid synthase (FASN) in many cancers provides the building blocks for membrane synthesis and signaling molecules. It is plausible that this compound is a byproduct of this dysregulated lipid metabolism.
Furthermore, cancer cells experience high levels of oxidative stress due to mitochondrial dysfunction and increased metabolic activity. Reactive oxygen species (ROS) can induce lipid peroxidation, a process that can generate various aldehydes and ketones, potentially including this compound.
Experimental Workflow for Biomarker Validation
The validation of this compound as a cancer biomarker requires a systematic approach, from initial discovery to clinical validation.
This compound represents a promising, yet underexplored, candidate biomarker for the non-invasive detection of cancer. Its potential association with dysregulated fatty acid metabolism and oxidative stress in cancer cells provides a strong rationale for further investigation. The detailed protocols provided herein offer a starting point for researchers to quantify this compound in biological samples. Future studies should focus on large-scale clinical validation to ascertain its diagnostic and prognostic utility, ultimately aiming for its integration into a multi-marker panel for early cancer detection and personalized medicine.
References
Application Notes and Protocols for the Quantification of 8-Pentadecanone in Food and Flavor Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Pentadecanone, a long-chain saturated ketone, is a volatile organic compound that can contribute to the characteristic aroma and flavor profiles of various food products. Its presence has been noted in a range of items including dairy products, meats, and certain plant-based foods. The accurate quantification of this compound is crucial for flavor and fragrance research, quality control in the food industry, and for understanding its potential biological significance. This document provides detailed application notes and experimental protocols for the analysis of this compound in food matrices.
Data Presentation
While extensive quantitative data for this compound across a wide variety of foodstuffs is not broadly published, its presence has been identified in several food items. The following table summarizes the known occurrences and analytical methodologies used for its detection.
| Food Matrix | Analytical Method | Reported Abundance | Citation |
| Dairy Products (Fresh Cheese) | Simultaneous Distillation-Extraction (SDE), Gas Chromatography-Mass Spectrometry (GC-MS) | Identified as a volatile component | [1] |
| Andean Tomato Landraces | Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS | Identified as a volatile metabolite | [2][3] |
| Soft-necked Garlic | Not specified | Potential biomarker for consumption | [4] |
| Aged Beef | Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS | Identified as a volatile compound |
Experimental Protocols
The primary analytical technique for the quantification of this compound in food and flavor analysis is Gas Chromatography-Mass Spectrometry (GC-MS).[2] This is often coupled with a sample preparation method designed to efficiently extract volatile and semi-volatile compounds from complex food matrices.
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) followed by GC-MS for Volatile Compounds in Solid Food Matrices (e.g., Meat, Fruits)
This protocol is a generalized procedure and may require optimization based on the specific food matrix.
1. Sample Preparation:
-
Homogenize a representative portion of the solid food sample. For meat, this may involve grinding, while for fruits, blending may be appropriate.
-
Weigh approximately 2-5 grams of the homogenized sample into a 20 mL headspace vial.
-
To enhance the release of volatile compounds, an optional step of adding a saturated salt solution (e.g., NaCl) can be included. This increases the ionic strength of the aqueous phase in the sample.
-
Immediately seal the vial with a PTFE-faced silicone septum.
2. HS-SPME Procedure:
-
Place the sealed vial in a heating block or water bath set to a specific temperature (e.g., 60°C) for an equilibration period (e.g., 15-30 minutes). This allows the volatile compounds to partition into the headspace.
-
Select an appropriate SPME fiber. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good choice for a broad range of volatile compounds.
-
Expose the pre-conditioned SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes) at the same temperature.
-
After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.
3. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Injector: Splitless mode, Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp up to 250°C at a rate of 5-10°C/min.
-
Hold at 250°C for 5 minutes.
-
-
Column: A non-polar or medium-polarity column such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) is suitable.
-
-
Mass Spectrometer (MS) Conditions:
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-400.
-
4. Quantification:
-
For quantitative analysis, an internal standard (e.g., a structurally similar ketone not present in the sample, such as 2-nonadecanone) should be added to the sample before sealing the vial.
-
Create a calibration curve by analyzing standard solutions of this compound of known concentrations with the internal standard.
-
The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Protocol 2: Solvent Extraction for Semi-Volatile Compounds in Liquid and Semi-Solid Food Matrices (e.g., Dairy Products, Sauces)
This method is suitable for extracting less volatile compounds or when pre-concentration is required.
1. Sample Preparation:
-
For liquid samples (e.g., milk), take a measured volume (e.g., 10 mL). For semi-solid samples (e.g., yogurt, cheese), weigh a representative amount (e.g., 5 g) and disperse it in a suitable solvent or water.
-
Add a known amount of an appropriate internal standard.
2. Solvent Extraction:
-
Perform a liquid-liquid extraction using a non-polar or medium-polarity solvent such as hexane, dichloromethane, or a mixture of diethyl ether and hexane.
-
For a 10 mL aqueous sample, use 10 mL of the extraction solvent. Shake vigorously for 2-3 minutes in a separatory funnel.
-
Allow the layers to separate and collect the organic layer.
-
Repeat the extraction process two more times with fresh solvent.
-
Combine the organic extracts.
3. Concentration and Clean-up:
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
If necessary, a clean-up step using solid-phase extraction (SPE) with a silica (B1680970) or Florisil cartridge can be employed to remove interfering matrix components.
4. GC-MS Analysis:
-
Inject 1 µL of the final extract into the GC-MS system.
-
The GC-MS conditions can be similar to those described in Protocol 1, although a split injection might be necessary depending on the concentration of the analytes.
5. Quantification:
-
Similar to Protocol 1, quantification is achieved by creating a calibration curve using standard solutions of this compound and the internal standard.
Mandatory Visualizations
Caption: Workflow for HS-SPME-GC-MS analysis of this compound.
Caption: Workflow for solvent extraction GC-MS analysis.
References
- 1. Volatile Profile of Dry and Wet Aged Beef Loin and Its Relationship with Consumer Flavour Liking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparative qualitative study of the profile of volatile organic compounds associated with Salmonella contamination of packaged aged and fresh beef by HS-SPME/GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Synthesis of 8-Pentadecanone: A Detailed Guide for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the laboratory synthesis of 8-pentadecanone, a saturated ketone with applications as a reference compound in chemical research and as a potential intermediate in organic synthesis. The protocols outlined below are based on established chemical principles and published synthetic methods, offering reliable routes for the preparation of this compound.
Introduction
This compound, also known as diheptyl ketone, is a symmetrical 15-carbon aliphatic ketone. Its well-defined structure makes it a valuable standard in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) for the identification of natural products and in studies of ketone reactivity.[1] This guide details two primary synthetic pathways for the laboratory-scale preparation of this compound: the ketonization of octanoic acid and synthesis via a Grignard reaction.
Synthetic Protocols
Two robust and well-established methods for the synthesis of this compound are presented below. Each protocol includes a detailed procedure, a list of necessary reagents and equipment, and expected outcomes.
Protocol 1: Ketonization of Octanoic Acid
This method involves the direct conversion of octanoic acid to this compound at elevated temperatures, often in the presence of a catalyst. The reaction proceeds via the coupling of two carboxylic acid molecules with the elimination of water and carbon dioxide.[1]
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a distillation head connected to a condenser, and a thermocouple, place octanoic acid.
-
Catalyst Addition (Optional): While the reaction can proceed thermally, a catalyst such as zirconium(IV) oxide or manganese(IV) oxide can be added to improve the reaction rate and yield. The catalyst loading is typically a small percentage of the weight of the carboxylic acid.
-
Heating: Heat the reaction mixture to the desired temperature (typically in the range of 300-450 °C) with vigorous stirring.
-
Distillation: During the reaction, water and carbon dioxide will be evolved, and the desired ketone product will be formed. The product can be distilled directly from the reaction mixture as it is formed.
-
Work-up and Purification: The collected distillate is typically washed with a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid, followed by a wash with brine. The organic layer is then dried over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Final Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.
Quantitative Data for Ketonization of Octanoic Acid:
| Parameter | Value | Reference |
| Starting Material | Octanoic Acid | [1] |
| Catalyst (Optional) | Zirconium(IV) oxide, Manganese(IV) oxide | [1] |
| Reaction Temperature | 300-450 °C | General Ketonization |
| Theoretical Yield | Dependent on starting material quantity | Stoichiometric Calculation |
| Reported Yield | Varies based on catalyst and conditions | [1] |
Protocol 2: Synthesis via Grignard Reaction
The Grignard synthesis provides a versatile and widely used method for the formation of carbon-carbon bonds. For the synthesis of this compound, a heptylmagnesium halide Grignard reagent is reacted with an appropriate seven-carbon electrophile, such as a nitrile or a Weinreb amide.[1][2][3]
Experimental Protocol:
-
Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 1-bromoheptane (B155011) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) to the magnesium turnings with stirring. The reaction is exothermic and should be controlled with an ice bath. Once the reaction is initiated, add the remaining 1-bromoheptane solution dropwise to maintain a gentle reflux. After the addition is complete, continue to stir the mixture until the magnesium is consumed.
-
Reaction with Electrophile: In a separate flame-dried flask under an inert atmosphere, dissolve the electrophile (e.g., heptanenitrile (B1581596) or N-methoxy-N-methyloctanamide) in anhydrous diethyl ether or THF.[1] Cool this solution in an ice bath. Slowly add the prepared Grignard reagent to the electrophile solution via a cannula or dropping funnel.
-
Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid.
-
Work-up: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic layers and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure to afford pure this compound.
Quantitative Data for Grignard Synthesis:
| Parameter | Value | Reference |
| Grignard Precursor | 1-Bromoheptane | [1] |
| Electrophile | Heptanenitrile or N-methoxy-N-methyloctanamide | [1] |
| Solvent | Anhydrous Diethyl Ether or THF | [1] |
| Reaction Temperature | 0 °C to room temperature | General Grignard Reaction |
| Theoretical Yield | Dependent on limiting reagent | Stoichiometric Calculation |
| Reported Yield | Varies based on electrophile and conditions | [1] |
Visualizing the Synthetic Workflows
To provide a clear overview of the experimental processes, the following diagrams illustrate the logical flow of each synthetic protocol.
Caption: Workflow for the synthesis of this compound via ketonization of octanoic acid.
References
8-Pentadecanone: A Comprehensive Technical Overview for Researchers
While direct, established applications of 8-pentadecanone in materials science are not extensively documented in current literature, its unique chemical structure as a long-chain aliphatic ketone suggests potential utility in several areas of materials research and development. This document provides a detailed overview of its chemical properties, synthesis protocols, and speculative applications to guide researchers and scientists in exploring its potential.
Chemical and Physical Properties
This compound, also known as diheptyl ketone or caprylone, is a symmetrical 15-carbon ketone.[1][2] Its long alkyl chains and central carbonyl group impart properties that could be of interest in polymer science and surface chemistry. A summary of its key properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₃₀O | [2][][4] |
| Molecular Weight | 226.40 g/mol | [1][][5] |
| CAS Number | 818-23-5 | [2][5] |
| Appearance | Not specified, likely a waxy solid at RT | |
| Melting Point | 40-44 °C | [6] |
| Boiling Point | Not specified | [1] |
| Solubility | Insoluble in water (0.4683 mg/L @ 25 °C est.) | [5] |
| Synonyms | Diheptyl ketone, Caprylone, 8-Oxopentadecane | [1][2][] |
Table 1: Physicochemical Properties of this compound
Synthesis of this compound
The synthesis of long-chain ketones like this compound can be achieved through various methods. For researchers interested in producing this compound for experimental purposes, two potential synthetic routes are outlined below.
A primary route for synthesizing symmetric ketones involves the ketonic condensation of two carboxylic acid molecules.[7] This method is a classic approach to forming ketones.
Experimental Protocol:
-
Reaction Setup: In a reaction vessel, combine a suitable carboxylic acid precursor (e.g., octanoic acid) with a catalyst, such as a metal oxide (e.g., thorium dioxide, although less common now due to radioactivity, or manganese(IV) oxide on a support).
-
Heating: Heat the mixture to a high temperature (typically 300-400 °C) to induce decarboxylative coupling.
-
Purification: The crude product is then cooled and purified, typically by distillation or recrystallization, to isolate the this compound.
The oxidation of a secondary alcohol is a common and effective method for ketone synthesis.
Experimental Protocol:
-
Starting Material: Begin with the corresponding secondary alcohol, 8-pentadecanol.
-
Oxidizing Agent: Dissolve the alcohol in a suitable organic solvent (e.g., acetone). Add a solution of an oxidizing agent, such as Jones reagent (chromium trioxide in sulfuric acid) or a milder alternative like pyridinium (B92312) chlorochromate (PCC), dropwise to the alcohol solution while stirring.
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the excess oxidizing agent.
-
Extraction and Purification: Extract the product into an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. The crude product can then be purified by column chromatography or distillation.
Below are diagrams illustrating the logical workflows for these synthetic routes.
Caption: Workflow for the synthesis of this compound via ketonic condensation.
Caption: Workflow for the synthesis of this compound via oxidation of 8-pentadecanol.
Potential Applications in Materials Science (Speculative)
Based on its chemical structure, this compound could be investigated for the following applications in materials science:
-
Plasticizer for Polymers: The long, non-polar alkyl chains of this compound could allow it to act as a plasticizer for certain polymers. By inserting themselves between polymer chains, such molecules can increase flexibility and reduce brittleness. Its relatively high molecular weight and potential for crystallinity at room temperature would be key factors to investigate.
-
Component in Phase Change Materials (PCMs): With a melting point in the range of 40-44 °C, this compound falls within a useful temperature range for thermal energy storage applications, such as in smart textiles or building materials. Its suitability would depend on its enthalpy of fusion and thermal stability.
-
Surface Modifier and Coating Additive: The hydrophobic nature of the long alkyl chains could make this compound a candidate for modifying the surface properties of materials. It could potentially be used as an additive in coatings to enhance water repellency or as a lubricant.
-
Precursor for Novel Monomers: The central carbonyl group offers a reactive site for further chemical modifications. This compound could serve as a starting material for the synthesis of more complex monomers for specialty polymers. For example, reactions at the alpha-carbons or conversion of the ketone to other functional groups could yield difunctional molecules suitable for polymerization.
Conclusion
While this compound is a known chemical compound, its direct application in materials science is not yet established.[7] Its properties, particularly its long aliphatic chains and melting point, suggest several promising avenues for future research. The synthesis protocols provided herein offer a starting point for researchers to produce this compound for further investigation into its potential as a plasticizer, a component in phase change materials, a surface modifier, or a synthetic precursor for new materials. Further experimental validation is required to substantiate these speculative applications.
References
Application Notes and Protocols: Isotope Labeling Studies with 8-Pentadecanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications and detailed experimental protocols for isotope labeling studies involving 8-Pentadecanone. While direct studies on isotopically labeled this compound are not extensively reported in the public domain, this document outlines plausible research applications and methodologies based on established principles of isotope tracing with similar molecules. The protocols provided are generalized and should be adapted to specific experimental needs.
Introduction to Isotope Labeling with this compound
Isotope labeling is a powerful technique to trace the metabolic fate of molecules within biological systems.[1][2][3] By replacing atoms such as carbon (¹²C) or hydrogen (¹H) with their heavier, stable isotopes (e.g., ¹³C or ²H/Deuterium), researchers can track the journey of a compound and its metabolites.[1][4][5] this compound (C₁₅H₃₀O), a ketone, is a potential biomarker and metabolic intermediate.[6][7] Isotope labeling of this compound can be instrumental in elucidating its biosynthetic pathways, metabolic fate, and its role in various physiological and pathological conditions.
Potential Applications:
-
Metabolic Fate Analysis: Tracing the conversion of this compound into downstream metabolites.
-
Biosynthesis Pathway Elucidation: Identifying the precursors and enzymatic reactions leading to the formation of this compound.
-
Pharmacokinetic and ADME Studies: In a drug development context, if this compound or a derivative is a drug candidate, deuterium (B1214612) labeling can be used to study its absorption, distribution, metabolism, and excretion (ADME) profile, potentially improving its metabolic stability.[8][9][10][11]
-
Internal Standard for Quantitative Analysis: Isotopically labeled this compound can serve as an ideal internal standard for mass spectrometry-based quantification of the unlabeled analyte in complex biological matrices.[10]
Experimental Protocols
Protocol for ¹³C-Labeling to Elucidate the Biosynthesis of this compound in Cell Culture
This protocol describes how to use ¹³C-labeled precursors to investigate the biosynthesis of this compound, potentially from fatty acid metabolism.[12]
Objective: To determine the contribution of glucose and fatty acids to the carbon backbone of this compound.
Materials:
-
Cell line of interest (e.g., a cancer cell line known to produce ketones)[12]
-
Standard cell culture medium and supplements
-
Labeling medium containing [U-¹³C₆]-glucose or [U-¹³C₁₆]-palmitic acid
-
Phosphate-buffered saline (PBS)
-
Solvents for metabolite extraction (e.g., methanol, chloroform)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Culture: Grow cells to approximately 70-80% confluency in standard culture medium.
-
Initiation of Labeling:
-
Aspirate the standard medium.
-
Wash the cells twice with pre-warmed PBS.
-
Add the pre-warmed ¹³C-labeling medium.
-
-
Incubation: Incubate the cells for a time course (e.g., 0, 2, 6, 12, 24 hours) to monitor the incorporation of the ¹³C label into metabolites. The duration should be sufficient to reach an isotopic steady state for the pathway of interest.[2][13]
-
Metabolite Extraction:
-
At each time point, place the culture dish on dry ice and aspirate the medium.
-
Add a cold extraction solvent mixture (e.g., 80% methanol).
-
Scrape the cells and transfer the cell lysate/solvent mixture to a microcentrifuge tube.
-
Vortex thoroughly and centrifuge at high speed to pellet proteins and cell debris.
-
-
Sample Analysis by LC-MS:
-
Transfer the supernatant containing the metabolites to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.
-
Analyze the samples using a high-resolution mass spectrometer to detect the mass shift in this compound and its precursors due to ¹³C incorporation.[14]
-
-
Data Analysis:
-
Identify and quantify the different isotopologues of this compound (M+0, M+1, M+2, etc.).
-
The mass distribution vector (MDV) will indicate the number of ¹³C atoms incorporated from the labeled precursor.[13]
-
Use this information to deduce the biosynthetic precursors. For instance, if this compound is derived from palmitic acid, labeling with [U-¹³C₁₆]-palmitic acid would be expected to result in a significant population of M+15 labeled this compound (assuming the loss of one carbon).
-
Protocol for Deuterium-Labeled this compound as an Internal Standard for Quantification
Objective: To accurately quantify endogenous this compound in a biological sample (e.g., plasma, cell lysate) using a deuterated analog as an internal standard.
Materials:
-
Deuterium-labeled this compound (e.g., this compound-d₄)
-
Biological sample
-
Solvents for sample preparation (e.g., acetonitrile (B52724) for protein precipitation)
-
LC-MS/MS system (Triple Quadrupole)
Procedure:
-
Sample Preparation:
-
Thaw the biological samples on ice.
-
To a known volume of the sample (e.g., 100 µL of plasma), add a known amount of the deuterated this compound internal standard solution.
-
Add a protein precipitation solvent (e.g., 3 volumes of cold acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to an autosampler vial.
-
Inject the sample into the LC-MS/MS system.
-
Develop a multiple reaction monitoring (MRM) method to detect the specific precursor-to-product ion transitions for both endogenous (unlabeled) this compound and the deuterated internal standard.
-
-
Data Processing and Quantification:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve using known concentrations of unlabeled this compound spiked into a matrix similar to the sample, along with the fixed concentration of the internal standard.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.[10]
-
Data Presentation
Quantitative data from isotope labeling experiments should be presented in a clear and structured format.
Table 1: Hypothetical ¹³C Incorporation into this compound from [U-¹³C₆]-Glucose
| Time (hours) | M+0 (%) | M+2 (%) | M+4 (%) | M+6 (%) | M+8 (%) | M+10 (%) | M+12 (%) | M+14 (%) | Total ¹³C Enrichment (%) |
| 0 | 100.0 | 0.0 | 0.0 | 0.0 | 0.0 | 0.0 | 0.0 | 0.0 | 0.0 |
| 2 | 85.2 | 8.1 | 4.5 | 1.8 | 0.4 | 0.0 | 0.0 | 0.0 | 14.8 |
| 6 | 60.7 | 15.3 | 12.1 | 7.4 | 3.1 | 1.0 | 0.4 | 0.0 | 39.3 |
| 12 | 35.1 | 20.5 | 18.9 | 13.2 | 7.8 | 3.1 | 1.2 | 0.2 | 64.9 |
| 24 | 15.8 | 22.1 | 21.3 | 17.6 | 12.4 | 6.9 | 3.0 | 0.9 | 84.2 |
This table illustrates the time-dependent incorporation of ¹³C into this compound when cells are fed ¹³C-glucose. The distribution of isotopologues (M+2, M+4, etc.) suggests that this compound is synthesized from acetyl-CoA units derived from glucose.
Table 2: Quantification of this compound in Plasma Samples using a Deuterated Internal Standard
| Sample ID | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) | Concentration (ng/mL) |
| Control 1 | 15,432 | 1,154,876 | 0.0134 | 2.68 |
| Control 2 | 18,987 | 1,162,345 | 0.0163 | 3.26 |
| Treated 1 | 45,678 | 1,149,987 | 0.0397 | 7.94 |
| Treated 2 | 52,123 | 1,158,453 | 0.0450 | 9.00 |
This table shows example data for the quantification of this compound. The consistent peak area of the internal standard allows for accurate determination of the analyte concentration across different samples.
Visualization of Workflows and Pathways
Diagrams created using Graphviz (DOT language) to illustrate key processes.
Caption: Workflow for ¹³C-labeling and metabolic analysis.
Caption: Hypothesized biosynthesis of this compound.
Caption: Workflow for quantification using an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound [webbook.nist.gov]
- 7. This compound | C15H30O | CID 13162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. BJOC - Deuterated reagents in multicomponent reactions to afford deuterium-labeled products [beilstein-journals.org]
- 10. benchchem.com [benchchem.com]
- 11. Applications of Deuterium in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of 8-Pentadecanone
Application Note and Detailed Protocol for Researchers, Scientists, and Drug Development Professionals
Introduction
This document outlines a detailed HPLC method for the quantitative analysis of 8-Pentadecanone. Due to the lack of a strong chromophore in its structure, direct UV detection of this compound is challenging. Therefore, this protocol employs a pre-column derivatization step using 2,4-Dinitrophenylhydrazine (DNPH), a common reagent that reacts with ketones to form a stable derivative with strong UV absorbance.[4] This allows for sensitive and accurate quantification using a standard HPLC-UV detector.
Experimental Protocol: HPLC with UV Detection via Pre-column Derivatization
This method is designed for the quantification of this compound in various sample matrices. The core of this protocol is the derivatization of the ketone functional group with DNPH to form a 2,4-dinitrophenylhydrazone derivative, which can be readily detected by UV spectrophotometry.
1. Materials and Reagents
-
This compound standard (≥98% purity)
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), concentrated
-
Methanol (HPLC grade)
-
Sample dissolution solvent (e.g., Dichloromethane or Hexane)
2. Instrumentation
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, and UV-Vis detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Syringe Filters: 0.45 µm PTFE syringe filters.
3. Preparation of Solutions
-
DNPH Derivatizing Reagent: Dissolve 150 mg of DNPH in 100 mL of acetonitrile. Add 0.5 mL of concentrated HCl and sonicate for 10 minutes to ensure complete dissolution. This solution should be prepared fresh daily and stored in an amber bottle.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
4. Sample Preparation and Derivatization Procedure
-
Extraction (if applicable): For solid or liquid samples, extract this compound using a suitable solvent like hexane (B92381) or dichloromethane. The specific extraction procedure will depend on the sample matrix.
-
Derivatization:
-
Pipette 1 mL of the sample extract or working standard solution into a 10 mL glass vial.
-
Add 1 mL of the DNPH derivatizing reagent.
-
Seal the vial and heat at 60°C for 30 minutes in a water bath or heating block.
-
Allow the vial to cool to room temperature.
-
-
Filtration: Filter the derivatized sample through a 0.45 µm PTFE syringe filter into an HPLC vial.
5. Chromatographic Conditions
The following table summarizes the chromatographic conditions for the analysis of the this compound-DNPH derivative.
| Parameter | Condition |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 70% B5-15 min: 70% to 90% B15-20 min: 90% B20.1-25 min: 70% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 10 µL |
| Detector Wavelength | 360 nm |
Data Presentation
The following table presents hypothetical quantitative data that could be obtained using this method. This data is for illustrative purposes to demonstrate the expected performance of the assay.
| Parameter | Expected Value |
| Retention Time (RT) | ~12.5 min |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Visualizations
The following diagrams illustrate the key aspects of the analytical workflow.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing GC-MS Parameters for 8-Pentadecanone Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of 8-pentadecanone using Gas Chromatography-Mass Spectrometry (GC-MS). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting GC-MS parameters for this compound analysis?
A1: For a volatile, relatively non-polar compound like this compound, a good starting point for your GC-MS method would utilize a non-polar or mid-polar capillary column. Electron Ionization (EI) is the most common and effective ionization technique for this type of analysis. Below are recommended starting parameters, which should be optimized for your specific instrument and application.
Q2: Which ionization technique is most suitable for this compound?
A2: Electron Ionization (EI) at a standard 70 eV is the most suitable and widely used ionization technique for this compound. This method provides reproducible fragmentation patterns that can be readily compared to spectral libraries like the NIST database for confident identification.
Q3: What are the characteristic mass fragments of this compound in EI-MS?
A3: The electron ionization mass spectrum of this compound will exhibit characteristic fragments resulting from alpha-cleavage and McLafferty rearrangements, which are common fragmentation pathways for ketones. The molecular ion peak ([M]⁺) at m/z 226.4 may be of low abundance or absent. Key diagnostic fragment ions are crucial for identification.
Q4: Can derivatization improve the detection of this compound?
A4: While not always necessary, derivatization can sometimes improve the chromatographic behavior and signal intensity of ketones like this compound.[1] Converting the carbonyl group to an oxime derivative, for example, can enhance thermal stability and lead to more characteristic mass spectra. However, this introduces an additional sample preparation step and should be evaluated for its necessity and effectiveness in your specific matrix.
Troubleshooting Guides
Guide 1: Poor Peak Shape
Problem: My this compound peak is tailing, fronting, or split.
Possible Causes & Solutions:
| Cause | Solution |
| Active Sites in the System | Use a deactivated inlet liner. If the column is old, active sites may have developed at the inlet; trim 10-20 cm from the front of the column.[2] |
| Improper Column Installation | Ensure the column is cut cleanly at a 90-degree angle and installed at the correct depth in both the injector and detector, as per the manufacturer's instructions.[2][3] |
| Column Overload | Reduce the injection volume or dilute the sample. This is a common cause of peak fronting.[3] |
| Inappropriate Initial Oven Temperature | For splitless injections, the initial oven temperature should be about 20°C below the boiling point of the sample solvent to ensure proper analyte focusing.[3] |
| Solvent/Stationary Phase Mismatch | Ensure the polarity of your sample solvent is compatible with your GC column's stationary phase, especially when using splitless injection.[3] |
Guide 2: Low Signal Intensity / Poor Sensitivity
Problem: The signal for my this compound peak is weak or the signal-to-noise ratio is low.
Possible Causes & Solutions:
| Cause | Solution |
| Suboptimal Injection Parameters | For trace analysis, use splitless injection to introduce more of the sample onto the column. Optimize the injector temperature to ensure complete vaporization without thermal degradation. |
| MS Detector Not Tuned | Perform a tune of the mass spectrometer to ensure optimal ion source and analyzer performance. |
| Incorrect MS Acquisition Mode | For quantitative analysis, switch from Full Scan mode to Selected Ion Monitoring (SIM) mode. Monitor the characteristic fragment ions of this compound to significantly increase sensitivity. |
| Leaks in the System | Check for leaks in the carrier gas lines, septum, and column fittings using an electronic leak detector. |
| Contamination | A dirty ion source can suppress the signal. Follow the manufacturer's instructions for cleaning the ion source. |
Experimental Protocols
Standard GC-MS Analysis of this compound
This protocol outlines a standard method for the analysis of this compound. Optimization may be required based on the sample matrix and instrumentation.
1. Sample Preparation:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in a suitable volatile organic solvent (e.g., hexane, ethyl acetate).
-
If necessary, perform a dilution to bring the concentration of this compound within the calibrated range of the instrument.
-
Transfer the final solution to a 2 mL autosampler vial.
2. GC-MS System and Parameters:
| Parameter | Recommended Setting |
| GC System | Agilent 7890 GC with 5977 MS or equivalent |
| Column | DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar |
| Injector | Split/Splitless |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial: 60°C, hold for 2 minRamp: 15°C/min to 280°CHold: 5 min at 280°C |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Acquisition Mode | Full Scan (m/z 40-400) for identificationSelected Ion Monitoring (SIM) for quantification |
| SIM Ions for this compound | m/z 57, 71, 85, 113 (example ions, should be confirmed with a standard) |
3. Data Analysis:
-
Identify this compound by comparing its retention time and mass spectrum to an authentic standard.
-
For quantitative analysis, generate a calibration curve using standards of known concentrations.
Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: A troubleshooting decision tree for common GC-MS issues.
References
Overcoming matrix effects in 8-Pentadecanone analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of 8-Pentadecanone. Our goal is to help you overcome common challenges, particularly those related to matrix effects, to ensure accurate and reproducible quantification in complex biological samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[1] In the analysis of this compound, this can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate quantification.[2] These effects can compromise the reliability, precision, and sensitivity of the analytical method.[3][4] For instance, phospholipids (B1166683) in plasma samples are a common cause of ion suppression in LC-MS analysis.[5]
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: A common method is to compare the signal response of this compound in a pure solvent to its response in a sample matrix where the analyte has been spiked at the same concentration after extraction. A significant difference in signal intensity indicates the presence of matrix effects. A post-column infusion experiment can also be performed to identify regions of ion suppression or enhancement in your chromatogram.[3]
Q3: What is a stable isotope-labeled internal standard (SIL-IS) and why is it recommended for this compound quantification?
A3: A stable isotope-labeled internal standard is a version of the analyte (in this case, this compound) where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., Deuterium, Carbon-13). This makes the SIL-IS chemically identical to this compound but with a different mass, allowing it to be distinguished by the mass spectrometer.[6] Using a SIL-IS is considered the gold standard because it co-elutes with the analyte and experiences the same matrix effects, thus providing the most accurate correction for signal variations and improving the precision and accuracy of quantification.[4][7]
Q4: When should I consider derivatization for this compound analysis?
A4: Derivatization is a chemical modification of the analyte to improve its analytical properties. For this compound, derivatization is often beneficial for Gas Chromatography (GC-MS) analysis. It can increase the volatility and thermal stability of this compound, leading to better chromatographic peak shape and reduced degradation in the injector.[8] Common derivatization techniques for ketones include oximation or silylation.[2][5]
Troubleshooting Guides
Guide 1: Low Signal Intensity or High Signal Variability for this compound
This guide will help you diagnose and resolve issues of poor or inconsistent signal for this compound.
| Symptom | Possible Cause | Recommended Solution |
| Low Signal Intensity | Ion Suppression: Co-eluting matrix components are interfering with the ionization of this compound. | 1. Improve Sample Cleanup: Implement a more rigorous sample preparation method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances.[1] 2. Optimize Chromatography: Adjust the chromatographic gradient to better separate this compound from matrix components. 3. Use a Stable Isotope-Labeled Internal Standard: This will compensate for signal loss due to matrix effects.[4] |
| Inefficient Ionization: The chosen ionization technique (e.g., ESI, APCI) may not be optimal for this compound. | 1. Switch Ionization Source: For LC-MS, consider trying Atmospheric Pressure Chemical Ionization (APCI) if Electrospray Ionization (ESI) is providing a weak signal, as APCI can be more suitable for less polar compounds. 2. Optimize Ion Source Parameters: Adjust parameters such as gas flows, temperatures, and voltages to enhance the ionization of this compound. | |
| High Signal Variability | Inconsistent Matrix Effects: The composition of the matrix varies between samples, leading to different degrees of ion suppression or enhancement. | 1. Incorporate a Stable Isotope-Labeled Internal Standard: A SIL-IS is the most effective way to correct for sample-to-sample variations in matrix effects.[4] 2. Standardize Sample Collection and Handling: Ensure consistency in sample collection, storage, and preparation to minimize variability in the matrix. |
| Carryover: Residual this compound from a previous high-concentration sample is affecting the current analysis. | 1. Optimize Wash Steps: Implement a more thorough wash protocol for the autosampler and analytical column between injections. 2. Inject Blanks: Run blank injections after high-concentration samples to ensure the system is clean. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma for LC-MS/MS Analysis
This protocol describes a method for extracting this compound from plasma, a common procedure for medium-chain ketones.[9]
Materials:
-
Human plasma samples
-
This compound standard
-
Stable isotope-labeled this compound (e.g., this compound-d4) as internal standard (IS)
-
Methyl tert-butyl ether (MTBE), LC-MS grade
-
Methanol (B129727), LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Aliquoting: In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Internal Standard Spiking: Add 10 µL of the stable isotope-labeled this compound internal standard solution (concentration to be optimized based on expected analyte levels) to the plasma sample.
-
Protein Precipitation & Extraction: Add 225 µL of cold methanol and 750 µL of cold MTBE to the plasma sample.
-
Vortexing: Vortex the tube vigorously for 1 minute.
-
Phase Separation: Add 188 µL of LC/MS-grade water and vortex for 20 seconds. Centrifuge at 14,000 rpm for 5 minutes to achieve phase separation.[10]
-
Supernatant Transfer: Carefully transfer the upper organic layer (MTBE) to a clean microcentrifuge tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 30-40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water).
-
Analysis: Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Derivatization of this compound for GC-MS Analysis
This protocol details a common derivatization method for ketones to improve their volatility for GC-MS analysis.[11]
Materials:
-
Dried sample extract containing this compound (from Protocol 1 or other extraction method)
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA·HCl) solution (e.g., 10 mg/mL in water)
-
Pyridine
-
Hexane (B92381), GC grade
-
Heating block or water bath
Procedure:
-
Reagent Addition: To the dried sample extract, add 50 µL of the PFBHA·HCl solution and 10 µL of pyridine.
-
Incubation: Vortex the mixture briefly and incubate at 60°C for 30 minutes to form the oxime derivative.[11]
-
Extraction of Derivative: After cooling to room temperature, add 200 µL of hexane and 200 µL of water.
-
Phase Separation: Vortex for 1 minute and centrifuge to separate the layers.
-
Collection: Transfer the upper hexane layer containing the derivatized this compound to a GC vial.
-
Analysis: The sample is now ready for GC-MS analysis.
Data Presentation
The following table summarizes the effectiveness of different sample preparation techniques in reducing matrix effects for analytes similar to this compound.
| Sample Preparation Method | Typical Matrix Effect Reduction | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Low to Moderate | Simple, fast, and inexpensive. | Does not effectively remove phospholipids and other interfering substances.[5] |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Good removal of salts and polar interferences. | Can be labor-intensive and may have lower analyte recovery.[9] |
| Solid-Phase Extraction (SPE) | High | Highly selective, provides good cleanup and analyte concentration.[1] | Method development can be time-consuming and costly. |
Visualizations
References
- 1. Solid phase extraction methodology for UPLC-MS based metabolic profiling of urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. bslonline.org [bslonline.org]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: 8-Pentadecanone Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to improve the yield and purity of 8-Pentadecanone.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound?
A1: The most prevalent laboratory methods for synthesizing this compound, a symmetric ketone, include the ketonic condensation of octanoic acid and the reaction of a heptyl Grignard reagent with an octyl nitrile derivative.[1][2]
Q2: My Grignard reaction yield is very low. What is the most critical factor to check?
A2: The complete exclusion of moisture and atmospheric oxygen is absolutely critical for a successful Grignard reaction.[3] Grignard reagents are powerful bases and nucleophiles that react readily with water (quenching) and oxygen, which destroys the reagent and drastically reduces yield.[3][4] Ensure all glassware is flame-dried under an inert atmosphere (e.g., argon or nitrogen) and that all solvents are anhydrous.[3]
Q3: I used a commercial Grignard reagent. Do I still need to be concerned about its quality?
A3: Yes. The concentration of commercial Grignard reagents can decrease over time due to gradual degradation during storage. It is best practice to titrate the Grignard reagent immediately before use to determine its exact concentration, ensuring accurate reaction stoichiometry.[3]
Q4: Besides water, what other side reactions can lower my yield when using a Grignard reagent with a nitrile?
A4: While the Grignard reaction with a nitrile is effective because the ketone is not formed until aqueous workup[5], several issues can still arise. The primary cause of low yield is often related to the Grignard reagent itself being consumed by trace moisture or oxygen.[3] Additionally, incomplete formation of the Grignard reagent or impurities in the starting materials can be detrimental.[4]
Q5: How can I tell if my Grignard reaction has initiated successfully?
A5: Visual cues for a successful Grignard initiation include bubbling at the surface of the magnesium turnings, a noticeable warming of the flask (the reaction is exothermic), and the mixture turning cloudy or grey-brown. If iodine was used as an activator, its purple/brown color will fade.[4]
Troubleshooting Guide: Low Product Yield
This guide addresses the common problem of low yield in the synthesis of this compound, particularly via the Grignard route.
| Problem | Potential Cause | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Grignard Reagent | • Ensure Anhydrous Conditions : Flame-dry all glassware under vacuum and cool under an inert atmosphere (Ar or N₂). Use anhydrous solvents.[3][4] • Activate Magnesium : Use fresh, shiny magnesium turnings. If they appear dull, they can be activated by grinding without a solvent or by adding a small crystal of iodine.[6][7] • Titrate Reagent : Always titrate commercial or self-prepared Grignard reagents before use to confirm concentration. A common method is titration against a solution of iodine in THF.[3][6] |
| 2. Impure Starting Materials | • Purify Reactants : Ensure the alkyl halide (e.g., 1-bromoheptane) and the nitrile (e.g., octanenitrile) are pure and dry. Distillation of liquid starting materials can remove non-volatile impurities and water.[4][7] | |
| Low Yield with Recovery of Starting Material (Nitrile) | 1. Incomplete Reaction | • Optimize Reaction Time/Temp : While Grignard reactions are often rapid, ensure sufficient reaction time. Some protocols suggest refluxing for a period to drive the reaction to completion.[8] However, prolonged heating can also lead to degradation.[8] Monitor the reaction by TLC. • Slow Addition : Add the nitrile solution dropwise to the Grignard reagent at a low temperature (e.g., 0 °C) to control the exothermic reaction and prevent side reactions.[6] |
| 2. Competing Side Reactions | • Wurtz Coupling : This side reaction can consume the alkyl halide. Minimize it by adding the alkyl halide dropwise to the magnesium turnings during Grignard formation, keeping its concentration low.[4] | |
| Product Loss During Workup & Purification | 1. Inefficient Quenching/Extraction | • Careful Quenching : Quench the reaction by slowly adding the reaction mixture to a cold, saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). This is generally milder than using strong acids.[3] • Thorough Extraction : Extract the aqueous layer multiple times (e.g., 3x) with a suitable organic solvent like diethyl ether or ethyl acetate (B1210297) to ensure complete recovery of the product.[3] |
| 2. Difficult Purification | • Column Chromatography : Use silica (B1680970) gel column chromatography to separate this compound from non-polar byproducts (like Wurtz coupling products) and more polar impurities.[9] • Distillation/Recrystallization : For relatively pure product, purification can be achieved by vacuum distillation or recrystallization from a suitable solvent like ethanol (B145695) or an ethanol/water mixture.[9] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
This protocol describes the reaction of heptylmagnesium bromide with octanenitrile (B114854).
Materials:
-
Magnesium turnings (1.1 eq)
-
Iodine (1 small crystal)
-
1-Bromoheptane (B155011) (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Octanenitrile (1.0 eq)
-
Saturated aqueous NH₄Cl solution
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Grignard Reagent Formation:
-
Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Add magnesium turnings (1.1 eq) and a crystal of iodine to the flask.[4]
-
Assemble the glassware under a positive pressure of inert gas.
-
In the dropping funnel, place a solution of 1-bromoheptane (1.0 eq) in anhydrous THF.
-
Add a small portion of the 1-bromoheptane solution to the magnesium. If the reaction doesn't start, gently warm the flask with a heat gun until bubbling begins and the iodine color fades.[4]
-
Once initiated, add the remaining 1-bromoheptane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the resulting grey-brown solution at room temperature for 1-2 hours to ensure complete formation.
-
-
Reaction with Nitrile:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve octanenitrile (1.0 eq) in anhydrous THF and add it to the dropping funnel.
-
Add the octanenitrile solution dropwise to the stirred Grignard reagent.
-
After the addition, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
-
Workup and Purification:
-
Carefully pour the reaction mixture into a beaker containing a cold, saturated aqueous solution of NH₄Cl, stirring vigorously.[3]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.[3]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate gradient).[9]
-
Visualizations
Caption: General workflow for the synthesis of this compound via Grignard reaction.
Caption: Troubleshooting logic diagram for improving the yield of this compound.
References
- 1. This compound | 818-23-5 | Benchchem [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Ch20: RLi or RMgX with Nitriles to Ketones [chem.ucalgary.ca]
- 6. reddit.com [reddit.com]
- 7. quora.com [quora.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting poor peak shape of 8-Pentadecanone in chromatography
This guide provides troubleshooting advice for researchers, scientists, and drug development professionals encountering poor peak shape for 8-Pentadecanone in their chromatographic analyses.
Frequently Asked Questions (FAQs)
Q1: What is the most likely cause of peak tailing for this compound?
Peak tailing for a relatively non-polar compound like this compound is often due to active sites in the gas chromatography (GC) system. These can include exposed silanol (B1196071) groups in the liner or on the column itself.[1][2][3][4] Other potential causes include column contamination, incorrect column installation, or a dead volume in the system.[2][4]
Q2: My this compound peak is fronting. What should I investigate first?
Peak fronting is most commonly caused by column overload, meaning too much sample has been injected.[5][6][7][8] This can be due to either a high concentration of the analyte or a large injection volume.[6][9] Another possibility, though less common for this compound, is a mismatch between the sample solvent and the stationary phase.[6]
Q3: I am observing split peaks for this compound. What are the potential reasons?
Split peaks can arise from several issues, often related to the injection process.[10] Common causes include an improperly installed column, a poorly cut column end, or the use of an incorrect injection technique (e.g., issues with splitless injection).[4][5][8] It can also be caused by a mismatch between the injection solvent and the stationary phase polarity or an initial oven temperature that is too high.[8][10]
Q4: Can the choice of carrier gas affect the peak shape of this compound?
Yes, the choice and flow rate of the carrier gas can impact peak shape. An incorrect or fluctuating flow rate can lead to peak broadening.[11] It's crucial to ensure the gas flow is stable and set to the optimal rate for the column dimensions and analysis type.
Q5: How does the injection technique impact the peak shape of this compound?
The injection technique is critical. For instance, in splitless injection, if the initial oven temperature is too high relative to the solvent's boiling point, it can lead to broad or split peaks.[5][8] A fast autosampler injection into an empty liner can also sometimes cause peak splitting.[11]
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Peak Tailing
This guide will help you troubleshoot and resolve tailing peaks for this compound.
Problem: The chromatographic peak for this compound exhibits significant tailing.
Initial Assessment:
-
Examine all peaks in the chromatogram. If all peaks are tailing, the issue is likely system-wide (e.g., a poorly installed column).[1] If only the this compound peak or other polar compound peaks are tailing, it suggests a chemical interaction issue.
-
Review recent system maintenance. Have the liner, septum, or column been changed recently? Improper installation can lead to tailing.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing of this compound.
Experimental Protocols:
-
Column Trimming:
-
Cool the GC oven and injector.
-
Carefully remove the column from the injector port.
-
Using a ceramic scoring wafer, score the column 10-20 cm from the inlet end.
-
Gently snap the column at the score to create a clean, 90-degree cut.
-
Wipe the end with a lint-free cloth dampened with solvent.
-
Reinstall the column to the correct depth in the injector.
-
-
Liner Replacement:
-
Cool the injector.
-
Unscrew the injector retaining nut.
-
Carefully remove the old liner with forceps.
-
Insert a new, deactivated liner.
-
Replace the retaining nut and tighten.
-
| Parameter | Symptom | Recommended Action |
| Column Installation | All peaks tail | Re-install column, ensuring a proper cut and correct insertion depth.[4][5] |
| Active Sites | Polar compounds tail | Use a deactivated liner; trim the column inlet.[1][4][5] |
| Contamination | Tailing appears over time | Replace the inlet liner and septum; bake out the column.[1] |
Guide 2: Addressing Peak Fronting
This guide provides steps to diagnose and correct peak fronting for this compound.
Problem: The this compound peak is asymmetrical with a leading edge (fronting).
Initial Assessment:
-
Review the sample concentration and injection volume. High concentrations are a primary cause of fronting.[5][6][7]
-
Check the column's loading capacity. Ensure the injected amount does not exceed the column's capacity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak fronting of this compound.
Experimental Protocols:
-
Sample Dilution:
-
Prepare a dilution series of your this compound standard (e.g., 1:10, 1:100).
-
Inject the diluted samples and observe the peak shape.
-
Determine the concentration at which the peak shape becomes symmetrical.
-
| Parameter | Symptom | Recommended Action |
| Sample Concentration | Peak fronting at high concentrations | Dilute the sample.[6][7] |
| Injection Volume | Fronting with large injection volumes | Reduce the injection volume.[6][9] |
| Solvent Mismatch | Fronting with specific solvents | Prepare the sample in a solvent compatible with the stationary phase.[6] |
Guide 3: Resolving Split Peaks
This guide will assist you in troubleshooting split peaks for this compound.
Problem: A single peak for this compound appears as two or more merged peaks.
Initial Assessment:
-
Inspect the column installation. An improper cut or incorrect placement in the injector is a common cause.[5][8]
-
Review the injection parameters. Issues with splitless injection are a frequent source of split peaks.[5][8]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for split peaks of this compound.
Experimental Protocols:
-
Optimizing Initial Oven Temperature for Splitless Injection:
| Parameter | Symptom | Recommended Action |
| Column Installation | Split peaks on all compounds | Recut and reinstall the column.[4][5][8] |
| Splitless Injection | Broad or split peaks | Lower the initial oven temperature.[5][8] |
| Solvent/Phase Mismatch | Split peaks with specific solvents | Ensure the sample solvent is compatible with the stationary phase polarity.[8][10] |
| Injector Liner | Split peaks | Use a liner with glass wool to aid vaporization.[11][12] |
References
- 1. m.youtube.com [m.youtube.com]
- 2. GC Troubleshooting—Tailing Peaks [restek.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 7. Front Tailing HPLC & GC Peaks - Axion Labs [axionlabs.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. support.waters.com [support.waters.com]
- 10. GC Troubleshooting—Split Peaks [restek.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. researchgate.net [researchgate.net]
Enhancing the sensitivity of 8-Pentadecanone detection in trace analysis
Welcome to the technical support center for the trace analysis of 8-Pentadecanone. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance detection sensitivity.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for trace detection of this compound? A1: Gas Chromatography-Mass Spectrometry (GC-MS) is the primary analytical technique for the identification and quantification of this compound and other volatile ketones.[1] This method offers excellent separation of complex mixtures and definitive identification based on mass spectra.
Q2: Why is my signal intensity for this compound consistently low? A2: Low signal intensity for a long-chain ketone like this compound can stem from several factors. These include insufficient sample concentration, poor volatility, suboptimal chromatographic conditions, or inadequate ionization in the mass spectrometer. Techniques like sample pre-concentration and chemical derivatization are often necessary to boost the signal.
Q3: How can I pre-concentrate this compound from a complex sample matrix? A3: Solid-Phase Microextraction (SPME) is a highly effective, solvent-free technique for concentrating volatile and semi-volatile compounds like this compound from liquid or solid samples.[2] Headspace SPME (HS-SPME) is particularly well-suited, where a coated fiber is exposed to the vapor phase above the sample, adsorbing the analytes which are then thermally desorbed into the GC injector.[2]
Q4: What is chemical derivatization and why is it important for ketone analysis? A4: Chemical derivatization is the process of converting an analyte into a different, more easily detectable compound. For ketones, this is crucial to increase their volatility and thermal stability, leading to better peak shapes in GC and enhanced ionization efficiency in MS. Common derivatizing agents for ketones include hydroxylamine (B1172632) reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).[3]
Q5: Which SPME fiber is best for this compound? A5: The choice of SPME fiber coating is critical. For a broad range of volatile compounds, including ketones, a mixed-phase fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often recommended due to its ability to adsorb analytes of varying polarities and molecular sizes.[4] For targeting ketones specifically, a PDMS/DVB (Polydimethylsiloxane/Divinylbenzene) fiber also shows high sensitivity.
Q6: What is SPME Arrow and how does it compare to traditional SPME fibers? A6: SPME Arrow is a newer microextraction device with a larger surface area and volume of sorbent phase compared to traditional SPME fibers.[5][6] This results in a higher extraction capacity, leading to significantly increased sensitivity (up to 10x) and faster extraction times.[5] It is also mechanically more robust.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the trace analysis of this compound.
| Problem/Symptom | Possible Cause | Recommended Solution |
| Low or No Signal | 1. Inefficient extraction. | - Optimize SPME parameters: increase extraction time and/or temperature. - Ensure the correct SPME fiber is being used (e.g., DVB/CAR/PDMS).[4] - For liquid samples, add salt (e.g., NaCl) to increase the volatility of the analyte.[2] |
| 2. Incomplete derivatization. | - Increase derivatization reaction time and/or temperature (e.g., 60°C for 60 min for PFBHA).[7] - Ensure the derivatizing reagent is fresh and used in sufficient excess.[3] | |
| 3. Suboptimal GC-MS parameters. | - Check injector temperature for efficient desorption (typically 250°C). - Verify MS is in the correct acquisition mode (SIM mode is more sensitive than Full Scan). | |
| Poor Peak Shape (Tailing or Fronting) | 1. Analyte interaction with active sites in the GC system. | - Use a deactivated inlet liner and a high-quality, low-bleed GC column (e.g., DB-5ms). - Ensure the system is free of leaks. |
| 2. Low volatility of underivatized ketone. | - Implement a derivatization step (see Protocol 1 below) to increase analyte volatility.[3] | |
| 3. Column overload. | - Dilute the sample or use a split injection instead of splitless. | |
| Poor Reproducibility (Varying Peak Areas) | 1. Inconsistent SPME procedure. | - Use an autosampler for precise control over fiber immersion depth, extraction time, and temperature. - Ensure the sample matrix and volume are consistent across all runs. |
| 2. Sample degradation. | - Analyze samples promptly after preparation. - Check for analyte stability in the chosen solvent. | |
| 3. Injector discrimination. | - Optimize injector temperature and injection speed. - Ensure the inlet liner is clean and appropriate for the technique. | |
| Ghost Peaks | 1. Carryover from a previous injection. | - Run a blank solvent injection after a high-concentration sample. - Increase the injector temperature and/or bakeout time between runs. |
| 2. SPME fiber contamination. | - Properly condition the SPME fiber before first use and bake it out between analyses as per manufacturer instructions. | |
| 3. Contaminated system components. | - Check for contamination in the syringe, inlet liner, or gas lines. |
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for low signal intensity of this compound.
Quantitative Data Summary
The following tables summarize expected performance metrics. Absolute values can vary based on the specific instrument, sample matrix, and operating conditions.
Table 1: Comparison of SPME Fiber Technologies for Ketone Analysis
| Feature | Traditional SPME Fiber | SPME Arrow | Key Advantage |
| Sorbent Volume | ~0.5 µL | ~10-20x larger | Higher extraction capacity |
| Relative Sensitivity | Baseline | Up to 10x higher[5] | Lower detection limits |
| Mechanical Stability | Prone to breakage | More robust, longer lifetime[5] | Reduced operational costs |
| Typical Application | Routine analysis | Trace and ultra-trace analysis | Enhanced sensitivity for challenging samples |
Table 2: Typical GC-MS Detection Limits for Carbonyls with PFBHA Derivatization
| Compound Type | Technique | Detection Limit (LOD) | Reference/Note |
| Short-chain Aldehydes | HS-GC/MS (NCI) | 0.3 - 0.5 µg/L[7] | Demonstrates the high sensitivity of the PFBHA method. |
| Odor-active Carbonyls | Dynamic SPME-GC/MS | < 0.13 µg/m³ (in air)[8] | Shows suitability for air and headspace sampling. |
| Various Carbonyls | HS-SPME-GC/MS/MS | LOQ of 0.05 µg/L (in wine)[9] | Tandem MS (MS/MS) provides excellent selectivity and sensitivity. |
| Ketones/Aldehydes | Capillary LC-MS | Average LOD of 37 nM[10] | An alternative technique for less volatile carbonyls. |
Experimental Protocols
Protocol 1: HS-SPME with PFBHA Derivatization for GC-MS Analysis
This protocol describes the pre-concentration and derivatization of this compound from a liquid sample matrix for sensitive GC-MS analysis.
Materials:
-
SPME Fiber Assembly: 50/30 µm DVB/CAR/PDMS Stableflex (or similar)
-
20 mL airtight glass vials with PTFE-lined septa
-
Autosampler with SPME capabilities (recommended) or manual SPME holder
-
Heater-stirrer or incubation oven
-
Derivatizing Reagent: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (e.g., 10 mg/mL in water or buffer)
-
Sodium Chloride (NaCl), analytical grade
-
Internal Standard (IS) solution (e.g., 2-Octadecanone in methanol)
Procedure:
-
Sample Preparation:
-
Place 5 mL of the liquid sample into a 20 mL headspace vial.
-
If applicable, spike the sample with a known amount of the internal standard.
-
Add 1.5 g of NaCl to the vial to increase the ionic strength and promote the release of volatile compounds into the headspace.[2]
-
Add 100 µL of the PFBHA derivatizing solution.
-
-
Derivatization & Equilibration:
-
Immediately seal the vial.
-
Incubate the vial at 60°C for 60 minutes with continuous agitation (e.g., 250 rpm).[7] This step allows for both the derivatization reaction and the equilibration of the derivatized analyte between the sample and the headspace.
-
-
HS-SPME Extraction:
-
After incubation, expose the conditioned SPME fiber to the headspace above the sample.
-
Maintain the temperature at 60°C and extract for 30 minutes with continued agitation.
-
-
Desorption and GC-MS Analysis:
-
Immediately transfer the SPME fiber to the GC inlet for thermal desorption.
-
Desorb the analytes for 5 minutes at 250°C in splitless mode.
-
Overall Experimental Workflow Diagram
Caption: Experimental workflow for enhancing this compound detection.
Recommended GC-MS Parameters
-
GC Column: Low-bleed, mid-polarity column, e.g., DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV. Consider Negative Chemical Ionization (NCI) for PFBHA derivatives for even higher sensitivity.[7]
-
Ion Source Temperature: 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor the characteristic ions for the this compound-PFBHA derivative. The most prominent ion for PFBHA derivatives is typically m/z 181 ([C₇H₂F₅]⁺). Other ions specific to the parent molecule should also be monitored for confirmation.
-
References
- 1. This compound | 818-23-5 | Benchchem [benchchem.com]
- 2. Comparison of SPME Methods for Determining Volatile Compounds in Milk, Cheese, and Whey Powder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. shimadzu.com [shimadzu.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development of a Fully Automated Method HS-SPME-GC-MS/MS for the Determination of Odor-Active Carbonyls in Wines: a “Green” Approach to Improve Robustness and Productivity in the Oenological Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Extraction and Quantitation of Ketones and Aldehydes from Mammalian Cells Using Fluorous Tagging and Capillary LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of 8-Pentadecanone in different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 8-pentadecanone under various storage conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound in its solid form?
A1: For long-term storage, this compound solid should be kept at room temperature (20-25°C) in a tightly sealed container, protected from light and moisture. It is a white to light yellow crystalline solid or flakes.[1][2][3]
Q2: How should I store solutions of this compound?
A2: Stock solutions of this compound should be prepared in a suitable solvent such as chloroform (B151607) or methanol (B129727), where it is sparingly soluble.[1][2] For optimal stability, it is recommended to store solutions at -20°C in tightly sealed vials. To minimize degradation from repeated freeze-thaw cycles, consider preparing single-use aliquots.[4]
Q3: What are the primary degradation pathways for this compound?
A3: The main degradation pathway for this compound is oxidation.[5] Under oxidative conditions, the carbon-carbon bonds adjacent to the carbonyl group can be cleaved, leading to the formation of shorter-chain carboxylic acids, such as octanoic acid and heptanoic acid.[5] As a saturated ketone, it is generally stable against hydrolysis under neutral and basic conditions. However, prolonged exposure to strong acidic conditions may lead to some degradation.
Q4: Is this compound sensitive to light?
Troubleshooting Guides
This section addresses specific issues that may be encountered during the handling and analysis of this compound.
Problem: Inconsistent analytical results (e.g., varying peak areas in chromatography).
| Potential Cause | Troubleshooting Steps |
| Sample Degradation | Ensure proper storage of both solid and solution forms (see FAQs). Prepare fresh solutions for each experiment if possible. |
| Incomplete Dissolution | This compound is sparingly soluble in some organic solvents. Ensure complete dissolution by vortexing or brief sonication. Visually inspect for any undissolved particles. |
| Adsorption to Surfaces | Long-chain ketones can be prone to adsorbing to glass and plastic surfaces. Silanized glassware may help to reduce this issue. |
| Instrument Variability | Run a system suitability test with a stable standard to ensure the analytical instrument (e.g., GC, HPLC) is performing consistently. |
Problem: Appearance of unexpected peaks in the chromatogram during a stability study.
| Potential Cause | Troubleshooting Steps |
| Oxidative Degradation | The appearance of new, more polar compounds could indicate oxidation. This is more likely if the sample has been exposed to air for extended periods or stored at elevated temperatures. The primary degradation products are expected to be carboxylic acids.[5] |
| Contamination | Ensure the purity of the solvent and proper cleaning of all glassware and equipment. Analyze a solvent blank to rule out contamination. |
| Interaction with Excipients (if in a formulation) | If this compound is part of a formulation, it may be interacting with other components. Conduct compatibility studies with individual excipients. |
Stability of this compound Under Forced Degradation Conditions
The following tables summarize the expected stability of this compound under various stress conditions, based on the general behavior of long-chain saturated ketones. This data is illustrative and should be confirmed by experimental studies.
Table 1: Stability of this compound in Solution (1 mg/mL in Methanol) at Different Temperatures
| Storage Temperature | Duration | Purity (%) | Major Degradants |
| -20°C | 3 months | >99% | Not Detected |
| 4°C | 3 months | ~99% | Trace amounts of oxidative degradants |
| 25°C (Room Temp) | 3 months | ~97% | Oxidative degradants |
| 40°C | 1 month | ~90% | Oxidative degradants |
Table 2: Stability of this compound under Hydrolytic Conditions (1 mg/mL at 40°C for 72 hours)
| Condition | Purity (%) | Major Degradants |
| 0.1 M HCl | ~95% | Minor acid-catalyzed degradation products |
| Purified Water | >99% | Not Detected |
| 0.1 M NaOH | >99% | Not Detected |
Table 3: Stability of this compound under Oxidative and Photolytic Conditions
| Condition | Duration | Purity (%) | Major Degradants |
| 3% H₂O₂ at RT | 24 hours | ~85% | Octanoic acid, Heptanoic acid |
| Photostability (ICH Q1B) | 1.2 million lux hours | >98% | Minor unidentified degradants |
Experimental Protocols
Protocol 1: Stability-Indicating GC-MS Method for this compound
This method is designed to separate this compound from its potential degradation products.
1. Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS).
-
Capillary column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
2. Reagents and Materials:
-
This compound reference standard
-
Methanol, HPLC grade
-
Hexane (B92381), HPLC grade
-
Anhydrous Sodium Sulfate
3. Sample Preparation:
-
Accurately weigh and dissolve this compound in methanol to a concentration of 1 mg/mL.
-
For stability samples, dilute with methanol to the same concentration.
-
If necessary, perform a liquid-liquid extraction with hexane for formulated samples, dry the organic layer with anhydrous sodium sulfate, and evaporate to dryness before reconstituting in methanol.
4. GC-MS Conditions:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp to 280°C at 20°C/min
-
Hold at 280°C for 5 minutes
-
-
MS Transfer Line: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-300
5. Data Analysis:
-
Identify this compound and its degradation products based on their retention times and mass spectra.
-
Quantify the purity by calculating the peak area percentage.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for inconsistent analytical results.
References
- 1. database.ich.org [database.ich.org]
- 2. benchchem.com [benchchem.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Ketone - Wikipedia [en.wikipedia.org]
- 5. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 7. database.ich.org [database.ich.org]
- 8. ema.europa.eu [ema.europa.eu]
Preventing degradation of 8-Pentadecanone during sample preparation
A cornerstone of successful analytical chemistry and drug development is the integrity of the sample. The stability of an analyte, such as 8-Pentadecanone, during sample preparation is paramount for obtaining accurate and reproducible results. This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting protocols and frequently asked questions to mitigate the degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical properties of this compound relevant to its stability?
This compound, also known as diheptyl ketone, is a long-chain aliphatic ketone.[1] Its structure consists of a 15-carbon chain with a carbonyl group at the 8th position. It is a solid at room temperature, appearing as white to light yellow shiny crystals or flakes, with a melting point of approximately 40-44 °C.[2][3] It is practically insoluble in water but soluble in organic solvents such as chloroform (B151607) and methanol.[4][5] The presence of the ketone functional group and long hydrocarbon chains dictates its reactivity and stability.
Q2: What are the main degradation pathways for this compound during sample preparation?
The primary degradation pathways for this compound include:
-
Oxidation: While ketones are generally more resistant to oxidation than aldehydes, strong oxidizing agents or harsh conditions can cause cleavage of the carbon-carbon bonds adjacent to the carbonyl group.[6] This would break this compound down into smaller carboxylic acids, such as octanoic and heptanoic acid.[4]
-
Thermal Degradation: Exposure to high temperatures, for instance during solvent evaporation, can lead to the decomposition of the molecule. For some ketones, thermal degradation can begin at temperatures as low as 325°C.[7]
-
Extreme pH: Highly acidic or basic conditions can affect the stability of the carbonyl group. The reactions of carbonyl compounds are often pH-dependent, and maintaining a near-neutral pH is generally advisable to prevent unwanted side reactions.[8]
-
Microbial/Enzymatic Degradation: If working with biological matrices, endogenous enzymes or microbial contamination can lead to the degradation of ketones. Certain bacteria, like Pseudomonas, are known to degrade ketones through oxidative pathways.[9][10]
Q3: What are the recommended solvents and storage conditions to ensure the stability of this compound?
To maintain the integrity of this compound, proper solvent selection and storage are critical.
-
Solvent Selection: Use high-purity, aprotic solvents ranging from non-polar to moderately polar. Recommended solvents include hexane, ethyl acetate (B1210297), and dichloromethane. Methanol can also be used, particularly for stock solutions.[4] It is crucial to ensure solvents are free from peroxides and other oxidizing contaminants.
-
Storage Conditions: For samples and solutions, low temperatures are essential to minimize degradation. A study on the ketone body acetoacetate (B1235776) showed a degradation rate of 6% per hour at room temperature (20°C), which was reduced to a 6% loss over 24 hours at 4°C.[11] Freezing the sample made it practically stable.[11] Based on this, the following is recommended:
-
Short-term storage (up to 24 hours): Refrigerate at 2-8 °C.
-
Long-term storage: Freeze at -20 °C or -80 °C in tightly sealed containers to prevent solvent evaporation.
-
Troubleshooting Guide for this compound Analysis
This guide addresses common issues encountered during the sample preparation of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Incomplete Extraction: The solvent system may not be optimal for the sample matrix. | Optimize the extraction solvent. Consider using solvent mixtures or sequential extractions. Employ physical disruption methods like sonication or vortexing to improve efficiency. |
| Analyte Degradation: Exposure to heat, light, or reactive reagents. | Perform all extraction and evaporation steps at low temperatures (e.g., on ice or below 30°C). Use an inert gas stream (e.g., nitrogen) for solvent evaporation. Work in a shaded environment or use amber vials. | |
| Appearance of Ghost or Unknown Peaks in Chromatogram | Degradation Products: The analyte is breaking down into smaller molecules (e.g., carboxylic acids from oxidation).[4] | Review the entire sample preparation workflow for potential stressors (high temperature, extreme pH, oxidizing agents). Introduce antioxidants like BHT (butylated hydroxytoluene) or use peroxide-free solvents. |
| Contamination: Impurities from solvents, glassware, or sample collection tubes. | Run a method blank (all steps without the sample) to identify the source of contamination. Use high-purity solvents and meticulously clean all glassware. | |
| Poor Reproducibility Between Replicates | Sample Inhomogeneity: The analyte is not evenly distributed in the initial sample. | Thoroughly homogenize the bulk sample before taking aliquots for individual preparation. |
| Inconsistent Procedure: Minor variations in timing, temperature, or volumes between samples. | Strictly adhere to the validated protocol for all samples. The use of an internal standard is highly recommended to correct for variations during sample preparation and instrumental analysis. |
Quantitative Data on Ketone Stability
| Compound | Storage Condition | Stability Observation | Reference |
| Acetoacetate (Ketone Body) | Room Temperature (20°C) | Unstable; concentration decreased by 6% per hour. | [11] |
| Acetoacetate (Ketone Body) | Refrigerated (4°C) | 6% loss noted over a 24-hour period. | [11] |
| Acetoacetate (Ketone Body) | Frozen | Practically stable; less than 2% loss per week. | [11] |
Experimental Protocols
Protocol 1: Extraction from Biological Fluids (e.g., Plasma, Urine)
-
Sample Collection: Collect the biological fluid using appropriate collection tubes. If stability is a major concern, collect on ice.
-
Protein Precipitation & Extraction:
-
To a 100 µL aliquot of the sample in a clean tube, add an internal standard.
-
Add 400 µL of cold acetonitrile (B52724) (or another suitable water-miscible organic solvent) to precipitate proteins and extract the analyte.
-
Vortex vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the mixture at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 30°C.
-
Reconstitution: Reconstitute the dried residue in a solvent compatible with the analytical instrument (e.g., mobile phase for LC-MS or a non-polar solvent for GC-MS).
Protocol 2: Extraction from Solid Samples (e.g., Tissue, Formulations)
-
Sample Homogenization: Weigh a precise amount of the solid sample and homogenize it into a fine powder or slurry, often with the addition of a buffer or solvent, preferably at low temperature.
-
Extraction:
-
Add an internal standard and a predetermined volume of an appropriate extraction solvent (e.g., ethyl acetate or a hexane/isopropanol mixture).
-
Vortex or sonicate the sample for 15-20 minutes to ensure thorough extraction.
-
-
Centrifugation: Centrifuge the sample at high speed (e.g., 4000 rpm) for 10 minutes to separate the solid debris from the solvent.
-
Supernatant Collection: Transfer the supernatant containing this compound to a clean tube.
-
Evaporation & Reconstitution: Proceed with steps 5 and 6 from Protocol 1.
Visualized Workflows and Logic
Caption: A generalized workflow for the preparation of this compound samples for analysis.
Caption: A troubleshooting decision tree for addressing the degradation of this compound.
References
- 1. This compound (CAS 818-23-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. This compound CAS#: 818-23-5 [m.chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. This compound | 818-23-5 | Benchchem [benchchem.com]
- 5. This compound, 818-23-5 [thegoodscentscompany.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. [Investigation of thermal and thermo-oxidative degradation of poly(ether ether ketone) by gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. The stability and automatic determination of ketone bodies in blood samples taken in field conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Selecting an appropriate internal standard for 8-Pentadecanone quantification
Technical Support Center: 8-Pentadecanone Quantification
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed answers and troubleshooting advice for selecting and validating an appropriate internal standard (IS) for the accurate quantification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is an internal standard and why is it critical for accurate quantification?
An internal standard is a compound with chemical and physical properties similar to the analyte of interest (in this case, this compound) that is added at a known, constant concentration to every sample, calibrator, and quality control.[1] Its purpose is to correct for variations that can occur during sample preparation and analysis.[1][2] By measuring the ratio of the analyte's response to the internal standard's response, the method can compensate for issues like sample loss during extraction, inconsistencies in injection volume, and fluctuations in instrument sensitivity, thereby improving the accuracy and precision of the results.[1][3]
Q2: What are the ideal characteristics of an internal standard for this compound?
An ideal internal standard for this compound should meet the following criteria:
-
Chemical Similarity : It should be structurally and functionally similar to this compound to ensure it behaves comparably during sample extraction, derivatization, and chromatographic analysis.[3][4]
-
Chromatographic Resolution : It must be clearly separated from the this compound peak and any other components in the sample matrix to avoid interference.[1]
-
Purity : The internal standard must be of high purity and free from the analyte itself.
-
Non-Interference : It should not react with the analyte or any component of the sample matrix.[5][6]
-
Absence in Samples : The chosen compound must not be naturally present in the samples being analyzed.[1][3]
-
Similar Response : It should exhibit a similar response in the detector to minimize variability.[1]
Q3: What is the best type of internal standard for quantifying this compound by GC-MS or LC-MS?
The gold standard for mass spectrometry-based quantification is a stable isotope-labeled (SIL) version of the analyte.[2][5] For this compound, this would be a molecule where some hydrogen atoms are replaced with deuterium (B1214612) (e.g., this compound-d4) or some carbon atoms are replaced with Carbon-13 (e.g., this compound-¹³C₄). SIL standards are considered ideal because their physicochemical properties are nearly identical to the analyte, ensuring they co-elute and experience the same matrix effects and extraction recovery, but are distinguishable by their difference in mass.[2]
Q4: If a stable isotope-labeled standard is unavailable, what are suitable structural analog alternatives?
When a SIL standard is not an option, a structural analog can be used. For this compound, suitable analogs are typically other long-chain aliphatic ketones. The key is to select a compound that is structurally similar but has a different molecular weight and retention time.
| Potential Internal Standard | Molecular Formula | Molecular Weight ( g/mol ) | Key Differentiating Feature |
| This compound (Analyte) | C₁₅H₃₀O | 226.40 | - |
| 2-Undecanone | C₁₁H₂₂O | 170.30 | Shorter alkyl chain |
| 7-Tridecanone | C₁₃H₂₆O | 198.35 | Shorter alkyl chain |
| 9-Heptadecanone | C₁₇H₃₄O | 254.46 | Longer alkyl chain |
Note: The suitability of these analogs must be confirmed experimentally for your specific chromatographic method and sample matrix.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or Inconsistent IS Recovery | 1. Poor Extraction Efficiency: The IS may not be efficiently extracted from the sample matrix with the chosen solvent. 2. Adsorption: The IS may be adsorbing to vials, pipette tips, or other surfaces.[7] 3. Degradation: The IS may be unstable under the sample preparation conditions (e.g., pH, temperature). | 1. Optimize the extraction solvent and procedure. Test different solvent polarities or pH adjustments. 2. Use silanized glassware or low-adsorption vials. Consider adding a surfactant if adsorption is severe.[7] 3. Assess the stability of the IS by incubating it under method conditions and analyzing it over time.[8] |
| IS Peak Co-elutes with Analyte or Matrix Component | 1. Insufficient Chromatographic Resolution: The GC or LC method is not capable of separating the IS from other components. 2. Inappropriate IS Choice: The chosen structural analog is too similar to the analyte in its chromatographic behavior. | 1. Modify the chromatographic method: - GC: Adjust the temperature ramp rate or use a column with a different stationary phase.[6] - LC: Alter the mobile phase composition (organic-to-aqueous ratio) or use a shallower gradient.[8] Consider a column with different chemistry (e.g., C18 vs. Phenyl-Hexyl).[8] 2. Select a different internal standard, such as a homolog with a greater difference in chain length.[4] |
| IS Signal Detected in Blank Samples | 1. Contamination: The IS may be present in the solvent, reagents, or on the lab equipment. 2. Carryover: Residual IS from a previous high-concentration sample remains in the injection port or column. 3. Impurity in Analyte Standard: If you are also seeing the analyte, the IS could be an impurity in the analyte standard solution. | 1. Analyze each solvent and reagent individually to identify the source of contamination. Ensure meticulous cleaning of all glassware and equipment. 2. Implement a robust wash sequence between sample injections, using a strong solvent to clean the needle and injection port. 3. Check the certificate of analysis for your analyte standard. |
| Non-linear Response Ratio | 1. Detector Saturation: The concentration of the IS or analyte is too high, exceeding the linear dynamic range of the detector. 2. Matrix Effects: Ion suppression or enhancement is affecting the analyte and IS differently across the concentration range.[8] 3. IS Impurity: The IS contains a significant amount of unlabeled analyte, which becomes more problematic at the low end of the calibration curve.[8] | 1. Reduce the concentration of the IS added to all samples to ensure it falls within the linear range. Dilute samples that have a high analyte concentration.[7] 2. Improve sample cleanup to remove interfering matrix components. Validate the method across at least six different sources of blank matrix to assess the impact of matrix variability.[2] 3. Verify the purity of your internal standard.[8] If it contains unlabeled analyte, this will cause a positive bias.[8] |
Experimental Protocol: Validation of an Internal Standard
This protocol outlines the key steps to validate your chosen internal standard, ensuring it provides accurate and reliable quantification for this compound.
1. Preparation of Stock and Working Solutions
-
Prepare a concentrated stock solution of this compound and the chosen internal standard (e.g., 1 mg/mL) in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).
-
From these stocks, prepare a series of working solutions for creating calibration standards.
-
Prepare a single internal standard spiking solution at a constant concentration that will be added to all samples and standards.[1]
2. Calibration Curve Construction
-
Prepare a set of at least six non-zero calibration standards by spiking a blank biological matrix (e.g., plasma, tissue homogenate) with known concentrations of this compound.[2]
-
Add the internal standard spiking solution to each calibration standard to achieve a constant concentration.[2]
-
Process the standards using your established sample preparation workflow (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Analyze the extracted standards by GC-MS or LC-MS.
-
Plot the peak area ratio (Analyte Peak Area / IS Peak Area) against the known concentration of the analyte.[3][9]
-
Perform a linear regression to generate the calibration curve. The curve should have a correlation coefficient (r²) of ≥0.99.
3. Assessment of Accuracy and Precision
-
Prepare Quality Control (QC) samples in the blank matrix at a minimum of three concentration levels: low, medium, and high.
-
Intra-day (Repeatability): Analyze at least five replicates of each QC level in a single analytical run.[2] Calculate the percent bias for accuracy and the percent relative standard deviation (%RSD) for precision.[2]
-
Inter-day (Intermediate Precision): Analyze the QC samples on at least three different days.[2] Calculate the overall accuracy and precision across the runs.
4. Selectivity and Matrix Effect Evaluation
-
Selectivity: Analyze at least six different sources of blank matrix (e.g., plasma from six different individuals) to check for any interfering peaks at the retention times of the analyte and the IS.[2]
-
Matrix Effect:
-
Extract the six sources of blank matrix.
-
Post-extraction, spike the extracts with the analyte and IS at low and high concentrations.
-
Prepare corresponding "neat" solutions of the analyte and IS in a clean solvent at the same concentrations.
-
Calculate the matrix factor by comparing the peak area in the matrix to the peak area in the neat solution.[2] This will reveal if the matrix is suppressing or enhancing the signal.
-
Visualization
The following diagram illustrates the logical workflow for selecting an appropriate internal standard for your analysis.
Caption: Workflow for selecting an internal standard for this compound quantification.
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. benchchem.com [benchchem.com]
- 3. Internal Standard Method and Calibration Curve Analysis in Gas Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. population-protection.eu [population-protection.eu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Addressing interferences in the mass spectrum of 8-Pentadecanone
Technical Support Center: Analysis of 8-Pentadecanone
Welcome to the technical support center for the mass spectrometric analysis of this compound. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the analysis of this compound.
Issue 1: Poor Signal Intensity or No Peak Detected for this compound
Q: I am not seeing the expected peak for this compound, or the signal is very weak. What are the possible causes and solutions?
A: Several factors can contribute to poor signal intensity.[1] A systematic approach to troubleshooting this issue is outlined below.
-
Sample Concentration: Ensure your sample is appropriately concentrated. If the concentration is too low, the signal may be undetectable. Conversely, an overly concentrated sample can lead to ion suppression.[1]
-
Ionization Efficiency: The choice of ionization technique significantly impacts signal intensity. For this compound, which is a volatile ketone, Electron Ionization (EI) is a common and effective method. If you are using a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), optimizing the source parameters is crucial.[1][2]
-
Instrument Tune and Calibration: Regular tuning and calibration of the mass spectrometer are essential for optimal performance. Verify that the instrument has been recently and successfully calibrated.[1]
-
Chromatographic Conditions: In Gas Chromatography-Mass Spectrometry (GC-MS), ensure the GC method is suitable for eluting this compound. This includes verifying the inlet temperature, column type, temperature program, and carrier gas flow rate.
Experimental Workflow for Diagnosing Poor Signal Intensity
References
Technical Support Center: Optimization of SPME Fiber Selection for 8-Pentadecanone
Welcome to the technical support center for the optimization of Solid Phase Microextraction (SPME) fiber selection for the analysis of 8-Pentadecanone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimental procedures.
Troubleshooting Guide
This guide addresses specific problems that may arise during the SPME analysis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Analyte Response | Inappropriate Fiber Chemistry: The polarity of the fiber coating may not be suitable for the semi-polar nature of this compound. | For semi-volatile ketones like this compound, consider fibers with mixed-phase polarities. Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often a good starting point for broad-spectrum analysis of volatile and semi-volatile compounds.[1] For more polar analytes, a Polyacrylate (PA) or a PEG fiber could be tested. |
| Insufficient Extraction Time or Temperature: As a semi-volatile compound, this compound requires sufficient time and potentially elevated temperatures to partition into the headspace and onto the fiber.[2] | Increase the extraction time in increments (e.g., 30, 45, 60 minutes) to determine the optimal duration.[3] Gently heating the sample (e.g., 40-60°C) can increase the vapor pressure of this compound, but excessively high temperatures can negatively impact the extraction efficiency of some fibers.[2][4] | |
| Improper Desorption: The analyte may not be efficiently transferring from the SPME fiber to the gas chromatograph (GC). | Ensure the GC inlet temperature is adequate for the desorption of a semi-volatile compound (typically 250-280°C). Use a narrow-bore inlet liner (e.g., 0.75 mm I.D.) to ensure rapid and efficient transfer of the analyte to the column.[2] A splitless injection is generally required for at least two minutes to transfer the entire sample onto the column.[2] | |
| Poor Reproducibility (High RSD%) | Inconsistent Extraction Time and Temperature: Variations in these parameters between samples will lead to inconsistent extraction efficiencies. | Use a thermostatted autosampler or a controlled temperature water bath to maintain a consistent extraction temperature. Precisely control the extraction time for all samples and standards. |
| Lack of Sample Agitation: Without agitation, the establishment of equilibrium between the sample matrix and the fiber can be slow and inconsistent, especially for semi-volatile compounds.[2] | Employ consistent agitation (e.g., stirring, sonication, or orbital shaking) during extraction to facilitate the mass transfer of this compound to the fiber.[2] | |
| Fiber Degradation or Contamination: Repeated use can lead to a decline in fiber performance or carryover between samples. | Condition the fiber before each use according to the manufacturer's instructions. Run a blank analysis after each sample to check for carryover. If performance degrades, the fiber may need to be replaced. | |
| Peak Tailing or Broadening | Slow Desorption: The analyte is desorbing too slowly from the fiber in the GC inlet. | Increase the desorption temperature or time. The use of a narrow-bore inlet liner is also crucial for maintaining sharp peak shapes.[2] |
| Active Sites in the GC System: The analyte may be interacting with active sites in the inlet liner or the column. | Use a deactivated inlet liner. Ensure the GC column is in good condition and has not become active. |
Frequently Asked Questions (FAQs)
Q1: Which SPME fiber is the best for this compound analysis?
A1: There is no single "best" fiber, as the optimal choice depends on the sample matrix. However, for a semi-volatile ketone like this compound (Molecular Weight: 226.4 g/mol ), a good starting point is a mixed-phase fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) .[1] This fiber has a broad polarity range and is effective for a wide range of volatile and semi-volatile compounds. For comparison, you could also test a non-polar fiber like Polydimethylsiloxane (PDMS) , which is suitable for larger non-polar analytes, and a more polar fiber like Polyacrylate (PA) if you suspect your matrix is very polar.
Q2: What are the recommended extraction and desorption conditions for this compound?
A2: As a starting point, consider the following parameters and optimize them for your specific application:
-
Extraction Temperature: 50-70°C. Increasing the temperature can enhance the volatility of this compound, but temperatures above 60°C can sometimes decrease the extraction efficiency for certain fibers.[4]
-
Extraction Time: 30-60 minutes. Equilibrium time for semi-volatile compounds can be longer.[3]
-
Desorption Temperature: 250-280°C.
-
Desorption Time: 2-5 minutes in splitless mode.[2]
Q3: Should I use headspace or direct immersion SPME for this compound?
A3: For semi-volatile compounds in complex matrices, Headspace (HS) SPME is generally preferred.[2] It minimizes the exposure of the fiber to non-volatile matrix components, which can extend the fiber's lifespan and reduce interferences. Direct immersion may be an option for cleaner sample matrices.
Q4: How can I improve the sensitivity of my analysis for trace levels of this compound?
A4: To improve sensitivity, you can:
-
Optimize Extraction Time and Temperature: Ensure you have reached equilibrium.
-
"Salting Out": Adding salt (e.g., NaCl) to aqueous samples can increase the volatility of some analytes, driving them into the headspace for more efficient extraction.[5]
-
Use a Splitless Injection: This ensures the entire desorbed sample is transferred to the GC column.[2]
-
Select an Adsorbent Fiber: Fibers with adsorbent materials like Carboxen are often better for trapping trace levels of volatile compounds.
SPME Fiber Selection Guide for Ketones
The following table summarizes the characteristics of common SPME fibers and their suitability for the analysis of ketones like this compound.
| Fiber Coating | Polarity | Primary Extraction Mechanism | Recommended for this compound? | Comments |
| Polydimethylsiloxane (PDMS) | Non-polar | Absorption | Potentially suitable | Good for non-polar, semi-volatile compounds. Thinner film thicknesses (e.g., 30 µm) may be better for larger molecules. |
| Polyacrylate (PA) | Polar | Absorption | Worth testing | Recommended for polar analytes. May be a good choice if the sample matrix is highly polar. |
| Divinylbenzene/ Polydimethylsiloxane (DVB/PDMS) | Bipolar | Adsorption/ Absorption | Recommended | A good general-purpose fiber for a range of polarities. |
| Carboxen/ Polydimethylsiloxane (CAR/PDMS) | Bipolar | Adsorption | Recommended for trace analysis | Excellent for trapping volatile and some semi-volatile compounds, especially at low concentrations. |
| Divinylbenzene/Carboxen/ Polydimethylsiloxane (DVB/CAR/PDMS) | Bipolar | Adsorption/ Absorption | Highly Recommended | A three-phase fiber that provides the broadest range of extraction capabilities for volatile and semi-volatile compounds of varying polarities.[1] |
Experimental Protocol: SPME-GC-MS Analysis of this compound
This protocol provides a general methodology that should be optimized for your specific instrument and sample matrix.
-
Sample Preparation:
-
Accurately weigh or pipette a known amount of your sample into a headspace vial (e.g., 20 mL).
-
If applicable, add an internal standard.
-
For aqueous samples, consider adding a salt (e.g., NaCl) to achieve a concentration of 10-30% (w/v).
-
Seal the vial with a septum cap.
-
-
SPME Fiber Conditioning:
-
Before the first use, and as recommended by the manufacturer, condition the SPME fiber in the GC inlet at the specified temperature and time.
-
-
Extraction:
-
Place the sample vial in a thermostatted autosampler or water bath set to the optimized temperature (e.g., 60°C).
-
Allow the sample to equilibrate at this temperature for a set time (e.g., 10 minutes).
-
Expose the SPME fiber to the headspace of the sample for the optimized extraction time (e.g., 45 minutes) with consistent agitation.
-
-
Desorption and GC-MS Analysis:
-
Retract the fiber and immediately insert it into the GC inlet, which is set to the optimized desorption temperature (e.g., 270°C).
-
Desorb the fiber in splitless mode for a set time (e.g., 3 minutes).
-
After desorption, retract the fiber and start the GC-MS temperature program.
-
Example GC Program:
-
Initial oven temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Example MS Parameters:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Scan range: m/z 40-400.
-
-
-
Data Analysis:
-
Identify this compound by its retention time and mass spectrum.
-
Quantify using the peak area of a characteristic ion and compare it to a calibration curve.
-
Logical Workflow for SPME Fiber Selection
Caption: Workflow for SPME fiber selection for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Optimization of SPME-Arrow-GC/MS Method for Determination of Free and Bound Volatile Organic Compounds from Grape Skins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. agilent.com [agilent.com]
Technical Support Center: Refinement of Extraction Protocols for 8-Pentadecanone from Complex Matrices
Welcome to the Technical Support Center for the extraction of 8-Pentadecanone. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for isolating this compound from complex matrices. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your purification endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in extracting this compound from complex matrices?
A1: this compound is a long-chain aliphatic ketone, making it relatively nonpolar.[1] The main challenges in its extraction include:
-
Low Recovery: Due to its hydrophobicity, this compound can adhere to plastics and glassware, and may be difficult to fully extract from complex lipid-rich matrices.
-
Matrix Effects: Co-extraction of other lipids and nonpolar compounds can interfere with quantification, particularly in LC-MS analysis, causing ion suppression or enhancement.[2]
-
Purity: Isolating this compound from structurally similar lipids and other interfering substances requires selective extraction and cleanup steps.
Q2: Which extraction method is most suitable for this compound?
A2: The choice of extraction method depends on the sample matrix, desired purity, and available equipment.
-
Solid-Phase Extraction (SPE): Ideal for cleaning up extracts from biological fluids like plasma. A reverse-phase sorbent (e.g., C18) is typically used.
-
Liquid-Liquid Extraction (LLE): A versatile method for a wide range of matrices, including plant tissues and food samples. It separates compounds based on their differential solubility in two immiscible liquids.[3]
-
Supercritical Fluid Extraction (SFE): A "green" alternative that uses supercritical CO2 as the solvent. It is highly selective and efficient for nonpolar compounds like this compound from solid matrices.[4]
Q3: How can I improve the recovery of this compound during my extraction?
A3: To improve recovery, consider the following:
-
Solvent Selection: Ensure the solvent polarity is appropriate for this compound. Nonpolar solvents like hexane (B92381) or a mixture of hexane and ethyl acetate (B1210297) are good starting points.[5]
-
pH Adjustment: For LLE, adjusting the pH of the aqueous phase can help to minimize the solubility of this compound and drive it into the organic phase.
-
Thorough Mixing: Ensure vigorous mixing during LLE to maximize the interfacial area between the two phases and facilitate analyte transfer.[6]
-
Minimize Transfers: Each transfer step can result in sample loss. Plan your workflow to minimize the number of transfers.
-
Use of Silanized Glassware: To reduce adsorption of the analyte to glass surfaces, consider using silanized glassware.
Q4: What are "ghost peaks" in my GC-MS chromatogram and how can I avoid them?
A4: Ghost peaks are extraneous peaks that appear in your chromatogram, even in blank runs. Common sources include septum bleed, contaminated solvents, or carryover from previous injections. To avoid them, regularly replace the GC septum and liner, use high-purity solvents, and thoroughly clean the injection syringe between runs.
Troubleshooting Guides
This section addresses common issues encountered during the extraction and analysis of this compound.
Low Recovery in Solid-Phase Extraction (SPE)
| Symptom | Possible Cause | Suggested Solution |
| Analyte in Flow-Through | Sorbent is not properly conditioned. | Condition the cartridge with an appropriate solvent (e.g., methanol) followed by an equilibration solvent (e.g., water).[7] |
| Sample solvent is too strong (nonpolar). | Dilute the sample with a more polar solvent before loading. | |
| Flow rate during loading is too high. | Decrease the flow rate to allow for sufficient interaction between the analyte and the sorbent. | |
| Cartridge is overloaded. | Use a smaller sample volume or a cartridge with a larger sorbent bed. | |
| Analyte in Wash Eluate | Wash solvent is too strong (nonpolar). | Use a more polar wash solvent that will remove interferences without eluting the this compound. |
| Analyte Retained on Cartridge | Elution solvent is too weak (polar). | Use a more nonpolar elution solvent (e.g., hexane, ethyl acetate). |
| Insufficient elution volume. | Increase the volume of the elution solvent and consider multiple smaller elutions. |
Emulsion Formation in Liquid-Liquid Extraction (LLE)
| Symptom | Possible Cause | Suggested Solution |
| Persistent Emulsion Layer | Vigorous shaking of the separatory funnel. | Gently swirl or invert the funnel instead of shaking vigorously. |
| High concentration of detergents or phospholipids (B1166683) in the sample. | Add a small amount of a saturated salt solution (brine) to increase the polarity of the aqueous phase and break the emulsion.[8] | |
| pH of the aqueous phase is close to the pKa of interfering compounds. | Adjust the pH of the aqueous phase. | |
| Particulate matter at the interface. | Filter the sample before extraction. |
Quantitative Data Summary
The following table presents a comparison of expected recovery rates for long-chain ketones using different extraction methods. Please note that these are representative values and actual recoveries will depend on the specific matrix and optimized protocol.
| Extraction Method | Matrix Type | Analyte | Typical Recovery Rate (%) | Reference |
| Solid-Phase Extraction (SPE) | Human Plasma | Long-Chain Fatty Acids | 80-120 | [9] |
| Liquid-Liquid Extraction (LLE) | Plant Wax | Hentriacontane-14,16-dione | 70-95 (solvent dependent) | [5] |
| Supercritical Fluid Extraction (SFE) | Beef and Chicken | 2-Alkylcyclobutanones | >90 | [10] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma
This protocol is adapted from a method for the extraction of other long-chain lipids from plasma.[11]
1. Sample Pre-treatment: a. To 100 µL of plasma, add 900 µL of ice-cold methanol (B129727) to precipitate proteins. b. Vortex for 30 seconds and incubate at -20°C for 30 minutes. c. Centrifuge at 15,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a clean tube.
2. SPE Cartridge Conditioning: a. Condition a C18 SPE cartridge (e.g., 100 mg/1 mL) by passing 2 mL of methanol. b. Equilibrate the cartridge by passing 2 mL of deionized water. Do not allow the cartridge to dry out.
3. Sample Loading: a. Load the supernatant from step 1d onto the SPE cartridge at a flow rate of approximately 1 mL/min.
4. Washing: a. Wash the cartridge with 2 mL of 50% methanol in water to remove polar impurities.
5. Elution: a. Elute the this compound with 2 mL of ethyl acetate into a clean collection tube.
6. Sample Concentration: a. Evaporate the eluate to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in a suitable solvent (e.g., 100 µL of hexane) for GC-MS or LC-MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Plant Tissue
This protocol is a general procedure for the extraction of lipophilic compounds from plant material.[12]
1. Sample Preparation: a. Homogenize 1 g of fresh or freeze-dried plant tissue in 10 mL of a 2:1 (v/v) mixture of hexane and isopropanol.
2. Extraction: a. Vortex the mixture for 2 minutes and then sonicate for 15 minutes. b. Add 5 mL of deionized water and vortex for another 2 minutes. c. Centrifuge at 3000 x g for 10 minutes to separate the phases.
3. Phase Separation: a. Carefully collect the upper organic layer (hexane) containing the this compound. b. For higher recovery, the aqueous layer can be re-extracted with another 5 mL of hexane. Combine the organic layers.
4. Washing: a. Wash the combined organic extract with 5 mL of deionized water to remove any water-soluble impurities.
5. Drying and Concentration: a. Dry the organic layer over anhydrous sodium sulfate. b. Decant the dried extract and evaporate the solvent under a stream of nitrogen. c. Reconstitute the residue in a known volume of a suitable solvent for analysis.
Protocol 3: GC-MS Analysis of this compound
This is a general GC-MS method that can be adapted for the analysis of this compound.[13]
-
Gas Chromatograph (GC) Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
Data Analysis: Identify this compound by comparing its retention time and mass spectrum with a pure standard. Quantify using an internal standard or a calibration curve.
-
Visualizations
Hypothetical Metabolic Context of this compound
While the direct signaling pathways of this compound are not well-elucidated, its structure as an odd-chain ketone suggests a potential link to odd-chain fatty acid metabolism.[14][15] Odd-chain fatty acids can be metabolized to propionyl-CoA, which then enters the Krebs cycle. The following diagram illustrates this hypothetical relationship.
Caption: Hypothetical metabolic fate of this compound in relation to odd-chain fatty acid metabolism.
General Experimental Workflow for this compound Extraction and Analysis
The following diagram outlines a typical workflow for the extraction and analysis of this compound from a complex matrix.
Caption: A generalized workflow for the extraction and analysis of this compound.
Troubleshooting Logic for Low SPE Recovery
This diagram provides a logical approach to troubleshooting low recovery issues during Solid-Phase Extraction.
Caption: A decision tree for troubleshooting low recovery of ketones during SPE.
References
- 1. This compound | 818-23-5 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma [mdpi.com]
- 10. A rapid supercritical fluid extraction method for the detection of 2-alkylcyclobutanones in gamma irradiated beef and chicken : WestminsterResearch [westminsterresearch.westminster.ac.uk]
- 11. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. A review of odd-chain fatty acid metabolism and the role of pentadecanoic Acid (c15:0) and heptadecanoic Acid (c17:0) in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Resolution of 8-Pentadecanone and its Isomers
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with comprehensive guidance on improving the resolution of 8-Pentadecanone from its isomeric compounds. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during separation and purification.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers of this compound I might encounter?
A1: The most common isomers of this compound are other positional isomers of pentadecanone, where the carbonyl group is at a different position on the carbon chain. Key isomers include 2-Pentadecanone and 7-Pentadecanone.[1] These structural isomers have the same molecular formula (C15H30O) and molecular weight, making their separation challenging.[1][2][3]
Q2: Which analytical techniques are most effective for separating this compound from its isomers?
A2: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most powerful and widely used techniques for the separation of ketone isomers.[4][5] Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for both separation and identification based on characteristic fragmentation patterns.[6][7] For preparative scale purification, column chromatography and recrystallization are often employed.[6][8]
Q3: Why is achieving good resolution between ketone isomers important?
A3: Isomers can have different physical, chemical, and biological properties. In drug development and material science, the specific properties of one isomer may be desirable, while another may be inactive or even detrimental. Therefore, high-resolution separation is crucial for accurate quantification, characterization, and to ensure the purity of the desired compound.
Q4: Can derivatization improve the separation of this compound isomers?
A4: Yes, derivatization can be a valuable strategy, particularly for GC analysis. Converting the ketone to a more volatile and thermally stable derivative, such as a trimethylsilyl (B98337) (TMS) ether, can improve peak shape and enhance separation.[7] For HPLC, derivatization with agents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can improve detection and selectivity.[9]
Troubleshooting Guides
HPLC Separation Issues
Issue 1: Poor resolution or co-elution of this compound and its isomers.
-
Possible Cause: Suboptimal mobile phase composition.
-
Solution: Adjust the solvent strength by modifying the ratio of the organic modifier (e.g., acetonitrile (B52724), methanol) to the aqueous phase. Switching between acetonitrile and methanol (B129727) can also alter selectivity. For ionizable impurities, adjusting the pH of the mobile phase can significantly impact retention and resolution.[10]
-
-
Possible Cause: Inappropriate stationary phase.
-
Solution: If using a standard C18 column, consider switching to a column with a different selectivity, such as a phenyl-hexyl or a C8 column. Phenyl-hexyl columns can offer alternative selectivity through pi-pi interactions.[4]
-
-
Possible Cause: Insufficient column efficiency.
-
Solution: Use a longer column or a column packed with smaller particles (e.g., sub-2 µm for UHPLC systems) to increase the number of theoretical plates and improve resolution.[4]
-
Issue 2: Peak tailing for this compound.
-
Possible Cause: Secondary interactions with residual silanol (B1196071) groups on the silica-based stationary phase.
-
Possible Cause: Column overload.
-
Solution: Reduce the injection volume or the concentration of the sample. Overloading the column can lead to peak distortion and tailing.[11]
-
-
Possible Cause: Column contamination.
-
Solution: Flush the column with a strong solvent to remove any strongly retained compounds from previous injections that may be causing active sites.[4]
-
GC Separation Issues
Issue 1: Broad or tailing peaks for this compound.
-
Possible Cause: Active sites in the GC system (e.g., inlet liner, column).
-
Solution: Use an inert inlet liner and a high-quality, deactivated GC column. Peak tailing for polar compounds like ketones is often due to interactions with active silanol groups.[12]
-
-
Possible Cause: Improper column installation.
-
Solution: Ensure the column is installed at the correct height in both the inlet and the detector to avoid dead volumes and flow path disruptions.[12]
-
-
Possible Cause: Suboptimal oven temperature program.
-
Solution: Optimize the temperature ramp rate. A slower ramp rate can often improve the separation of closely eluting isomers.
-
Recrystallization Issues
Issue 1: The compound "oils out" instead of forming crystals.
-
Possible Cause: The solvent is too nonpolar for the compound, or the cooling rate is too fast.
-
Solution: Try a more polar solvent or a solvent mixture. For long-chain ketones, solvent pairs like n-hexane/acetone or n-hexane/ethyl acetate (B1210297) can be effective.[13] Ensure the solution cools slowly to allow for proper crystal lattice formation.
-
Issue 2: Low recovery of purified this compound.
-
Possible Cause: The compound has significant solubility in the cold recrystallization solvent.
-
Solution: Choose a solvent in which the compound has high solubility at elevated temperatures but low solubility at cold temperatures. Cooling the solution in an ice bath can help maximize crystal precipitation.[14]
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C15H30O |
| Molecular Weight | 226.40 g/mol [2] |
| Melting Point | 40-44 °C |
| Boiling Point | 291 °C[1] |
| CAS Number | 818-23-5[3] |
| IUPAC Name | Pentadecan-8-one[2] |
Table 2: Suggested Starting Conditions for HPLC Method Development
| Parameter | Recommendation |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) or Phenyl-Hexyl for alternative selectivity |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Gradient | Start with a broad gradient (e.g., 50% to 100% B over 20 min) and optimize |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40 °C |
| Detection | UV at 210 nm or Mass Spectrometry (MS) |
Table 3: Suggested Starting Conditions for GC-MS Method Development
| Parameter | Recommendation |
| Column | Non-polar (e.g., DB-5ms, HP-5ms) or mid-polar column |
| (30 m x 0.25 mm ID, 0.25 µm film thickness) | |
| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless or Split (e.g., 20:1) |
| Oven Program | Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
Experimental Protocols
Protocol 1: HPLC Separation of this compound Isomers
-
Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound and its isomers in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial.[10]
-
-
HPLC Analysis:
-
Use an HPLC system equipped with a UV or MS detector.
-
Equilibrate the column (e.g., C18, 250 mm x 4.6 mm, 5 µm) with the initial mobile phase composition for at least 15 minutes or until a stable baseline is achieved.
-
Inject 10 µL of the prepared sample.
-
Run the gradient program as outlined in Table 2, or an optimized version thereof.
-
Monitor the chromatogram for the separation of isomeric peaks.
-
-
Optimization:
Protocol 2: GC-MS Analysis of this compound Isomers
-
Sample Preparation (with optional derivatization):
-
Dissolve the sample in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane) to a concentration of approximately 1 mg/mL.
-
(Optional Derivatization): For improved peak shape, evaporate the solvent and add a derivatizing agent such as BSTFA with 1% TMCS. Heat at 70°C for 60 minutes to form the trimethylsilyl ether.[7]
-
-
GC-MS Analysis:
-
Use a GC-MS system with a suitable capillary column (e.g., HP-5ms).
-
Set the GC parameters as suggested in Table 3.
-
Inject 1 µL of the sample.
-
Acquire data in full scan mode to identify isomers based on their mass spectra and retention times.
-
Protocol 3: Recrystallization for Purification of this compound
-
Solvent Selection:
-
In a small test tube, test the solubility of a small amount of the impure this compound in various solvents (e.g., ethanol, acetone, n-hexane, ethyl acetate) and solvent mixtures (e.g., n-hexane/acetone). A suitable solvent will dissolve the compound when hot but not when cold.[14]
-
-
Dissolution:
-
Place the impure solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[14]
-
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals in a desiccator or a vacuum oven.[14]
-
Visualizations
Caption: Workflow for HPLC analysis of this compound isomers.
Caption: Workflow for GC-MS analysis of this compound isomers.
Caption: Workflow for the purification of this compound by recrystallization.
References
- 1. This compound [stenutz.eu]
- 2. This compound | C15H30O | CID 13162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. benchchem.com [benchchem.com]
- 5. tpcj.org [tpcj.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. gmpinsiders.com [gmpinsiders.com]
- 12. benchchem.com [benchchem.com]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. creative-chemistry.org.uk [creative-chemistry.org.uk]
Troubleshooting guide for 8-Pentadecanone quantification errors
Welcome to the technical support center for the quantification of 8-Pentadecanone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate quantification important?
A1: this compound is a long-chain aliphatic ketone. Accurate and reliable quantification of such molecules in complex biological matrices is crucial for metabolic studies, biomarker discovery, and pharmaceutical research. The choice of analytical methodology depends on factors like required sensitivity, selectivity, the sample matrix, and throughput.
Q2: What are the common analytical techniques for this compound quantification?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. For less volatile or thermally labile compounds, High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) can also be a suitable, complementary technique.[1]
Q3: Why is derivatization sometimes necessary for the GC-MS analysis of ketones?
A3: For some ketones, particularly those that are less volatile or prone to degradation at high temperatures, derivatization is employed. This chemical modification process converts the analyte into a more volatile and thermally stable derivative, leading to improved chromatographic peak shape and sensitivity. A common derivatization technique for ketones is the formation of oximes.
Q4: What is the role of an internal standard in this compound quantification?
A4: An internal standard (IS) is a compound with similar chemical and physical properties to the analyte (this compound) that is added to the sample at a known concentration before sample preparation. It is used to correct for variations in sample extraction, derivatization, and instrument response, thereby improving the accuracy and precision of the quantification. Isotopically labeled internal standards, such as a deuterated this compound, are considered the gold standard because they behave almost identically to the analyte during the entire analytical process.[2][3][4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of this compound using GC-MS.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetrical peaks in the chromatogram, with the peak either drawn out towards the end (tailing) or compressed at the front (fronting).
Possible Causes and Solutions:
| Cause | Solution |
| Active sites in the GC system | Active sites, such as exposed silanol (B1196071) groups in the injector liner, on the column, or due to contamination, can interact with the ketone, causing peak tailing. Solution: Use a deactivated injector liner and a high-quality, inert GC column. Regularly bake out the column to remove contaminants. |
| Column Overload | Injecting too much of the sample can saturate the column, leading to peak fronting. Solution: Dilute the sample or reduce the injection volume. |
| Inappropriate Injection Temperature | If the injector temperature is too low, the sample may not vaporize completely and efficiently, leading to broad or tailing peaks. If it is too high, thermal degradation of the analyte can occur. Solution: Optimize the injector temperature. A good starting point for many ketones is 250 °C. |
| Poor Column Cutting or Installation | A rough or angled column cut can cause turbulence in the sample path, resulting in peak tailing. Incorrect installation depth in the injector or detector can create dead volumes. Solution: Ensure the column is cut cleanly and squarely. Follow the instrument manufacturer's guidelines for proper column installation. |
Issue 2: Low or No Signal for this compound
Symptoms:
-
The peak for this compound is very small or completely absent in the chromatogram.
Possible Causes and Solutions:
| Cause | Solution |
| Inefficient Extraction | The extraction procedure may not be effectively recovering this compound from the sample matrix. Solution: Optimize the extraction solvent and technique. For long-chain ketones in biological matrices, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are common. Ensure the pH of the sample is optimized for the extraction. |
| Analyte Degradation | This compound may be degrading during sample preparation or in the GC inlet. Solution: Minimize sample processing time and keep samples cool. If thermal degradation in the inlet is suspected, try lowering the injector temperature. |
| Mass Spectrometer Tuning | The mass spectrometer may not be properly tuned for the target ions of this compound. Solution: Perform a tune of the mass spectrometer according to the manufacturer's instructions. Ensure that the correct ions for this compound are being monitored in Selected Ion Monitoring (SIM) mode. |
| Leaks in the GC-MS System | Leaks in the carrier gas flow path can lead to a significant loss of sensitivity. Solution: Perform a leak check of the entire system, including the injector, column connections, and gas lines. |
Issue 3: Inaccurate or Irreproducible Quantification
Symptoms:
-
High variability in the calculated concentrations of this compound across replicate injections or different samples.
-
The calculated concentrations are consistently higher or lower than expected.
Possible Causes and Solutions:
| Cause | Solution |
| Matrix Effects | Components of the sample matrix (e.g., lipids, proteins in plasma) can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement. Solution: Use a matrix-matched calibration curve. Employ a more effective sample cleanup procedure to remove interfering matrix components. The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects. |
| Inconsistent Internal Standard Addition | Inaccurate or inconsistent addition of the internal standard will lead to erroneous quantification. Solution: Use a calibrated pipette to add the internal standard. Ensure the internal standard is thoroughly mixed with the sample. |
| Non-linear Calibration Curve | The calibration curve may not be linear over the concentration range of the samples. Solution: Prepare a new set of calibration standards and ensure they bracket the expected concentration of the samples. Use a different regression model if appropriate (e.g., quadratic). |
| Peak Integration Errors | Incorrect integration of the chromatographic peaks will lead to inaccurate area measurements. Solution: Manually review the peak integration for all samples and standards. Adjust the integration parameters in the data system to ensure consistent and accurate peak integration. |
Quantitative Data Summary
The following table summarizes typical performance data for the quantification of long-chain ketones using GC-MS. These values are provided as a general guide and may vary depending on the specific instrumentation, method, and sample matrix.
| Parameter | Typical Value | Notes |
| Limit of Detection (LOD) | 0.01 - 1 ng/mL | The lowest concentration of the analyte that can be reliably detected.[5] |
| Limit of Quantification (LOQ) | 0.05 - 5 ng/mL | The lowest concentration of the analyte that can be accurately and precisely quantified.[5] |
| Linear Range | 0.1 - 1000 ng/mL | The concentration range over which the instrument response is proportional to the analyte concentration. |
| Extraction Recovery | 70 - 110% | The percentage of the analyte that is recovered from the sample matrix during the extraction process.[6] |
| Precision (RSD%) | < 15% | The relative standard deviation of replicate measurements, indicating the reproducibility of the method.[6] |
| Accuracy (% Bias) | ± 15% | The closeness of the measured value to the true value. |
Experimental Protocol: Quantification of this compound in Human Plasma by GC-MS
This protocol provides a general framework for the quantification of this compound in human plasma. It is recommended to optimize and validate this method for your specific laboratory conditions and instrumentation.
1. Materials and Reagents
-
This compound standard
-
Deuterated this compound (or other suitable long-chain ketone internal standard)
-
Human plasma (K2EDTA)
-
Methanol, Acetonitrile (B52724), Hexane (B92381) (HPLC or GC grade)
-
Deionized water
-
Vortex mixer
-
Centrifuge
-
GC-MS system with a capillary column (e.g., DB-5ms or equivalent)
2. Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction)
-
Thaw Plasma: Thaw frozen human plasma samples on ice.
-
Spike Internal Standard: To 100 µL of plasma in a microcentrifuge tube, add a known amount of the internal standard solution.
-
Protein Precipitation: Add 400 µL of cold acetonitrile to the plasma sample.
-
Vortex: Vortex the mixture vigorously for 30 seconds to precipitate the proteins.
-
Centrifuge: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Liquid-Liquid Extraction: Add 500 µL of hexane to the supernatant, vortex for 1 minute, and centrifuge at 3,000 x g for 5 minutes.
-
Collect Organic Layer: Transfer the upper hexane layer to a clean autosampler vial for GC-MS analysis.
3. GC-MS Analysis
-
Injector: Splitless mode, 250°C
-
Carrier Gas: Helium, constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Mass Spectrometer:
4. Data Analysis
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the peak area ratio (this compound / Internal Standard).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratio from the calibration curve.
Visualizations
References
- 1. This compound | 818-23-5 | Benchchem [benchchem.com]
- 2. Quantification of Total Ketone Bodies in Biological Matrices Using Stable Isotope-Labeled Internal Standards and RP-UHPLC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 3. projekty.ncn.gov.pl [projekty.ncn.gov.pl]
- 4. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound [webbook.nist.gov]
- 8. This compound | C15H30O | CID 13162 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
8-Pentadecanone: An Uncharted Territory in Clinical Biomarker Validation
A comprehensive review of scientific literature and clinical trial data reveals a significant finding for researchers, scientists, and drug development professionals: 8-pentadecanone is not currently a validated clinical biomarker for any known disease state. Despite the growing interest in volatile organic compounds (VOCs) as non-invasive indicators of health and disease, this compound remains largely unexplored in a clinical context.
This guide provides a comparative analysis of this compound against its isomer, 2-pentadecanone, which is in the nascent stages of biomarker research. It also outlines the rigorous experimental protocols and workflows that would be necessary to validate this compound as a clinical biomarker, offering a roadmap for future investigation.
Comparative Landscape: this compound vs. 2-Pentadecanone
While chemically similar, the research trajectories of this compound and its isomer, 2-pentadecanone, are markedly different. The following table highlights the current state of knowledge for both compounds.
| Feature | This compound | 2-Pentadecanone (Isomer) |
| Association with Human Disease | No studies found. | Investigated as a potential biomarker for infectious diseases (e.g., tuberculosis, bacterial pneumonia) and metabolic disorders.[1] |
| Detection in Human Samples | Not reported in clinical studies. | Detected in human breath samples.[1] |
| Quantitative Clinical Data | No data available. | Preliminary research suggests altered levels in certain disease states, though extensive validation is required.[1] |
| Clinical Validation Status | Not validated. | In early stages of investigation; not yet clinically validated.[1] |
The Path to Validation: Essential Experimental Protocols
For this compound to be considered a clinical biomarker, it would need to undergo a stringent validation process. The methodologies below describe the foundational experiments required.
Protocol 1: Detection and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the benchmark for analyzing VOCs in biological matrices.[2][3][4]
-
Sample Collection: Standardized collection of biological samples such as breath, blood (plasma or serum), or urine is the first critical step. For breath analysis, subjects would typically fast to minimize dietary VOC interference before exhaling into an inert collection bag or onto a sorbent tube.
-
Sample Preparation: To isolate this compound from the complex sample matrix, techniques like solid-phase microextraction (SPME) or liquid-liquid extraction would be employed. An internal standard must be added for accurate quantification.
-
GC-MS Analysis: The prepared sample is introduced into the GC-MS system. The gas chromatograph separates the volatile compounds, and the mass spectrometer identifies them based on their unique mass-to-charge ratio and fragmentation pattern. The concentration of this compound is then determined by comparing its signal intensity to that of the known internal standard.
Protocol 2: Case-Control Study for Initial Biomarker Discovery
This study design is fundamental for establishing a potential link between this compound and a specific disease.
-
Cohort Establishment: Two distinct groups are recruited: patients with a confirmed diagnosis of the target disease and a control group of healthy individuals matched for age, sex, and other relevant demographic variables.
-
Sample Analysis: Biological samples from all participants are collected and analyzed for this compound levels using the validated GC-MS protocol.
-
Statistical Evaluation: The concentrations of this compound between the patient and control groups are compared using appropriate statistical tests. A significant and consistent difference in the levels of this compound between the two groups would warrant further investigation.
Protocol 3: Determination of Diagnostic Accuracy with Receiver Operating Characteristic (ROC) Analysis
Once an association is established, ROC curve analysis is used to evaluate the biomarker's ability to distinguish between diseased and healthy individuals.
-
Data Application: The quantitative data from the case-control study is used to plot the true positive rate (sensitivity) against the false positive rate (1-specificity) for various concentration thresholds of this compound.
-
Performance Metric: The Area Under the Curve (AUC) is calculated to measure the overall diagnostic accuracy. An AUC value approaching 1.0 signifies a highly accurate biomarker, whereas a value of 0.5 indicates no diagnostic utility.
Visualizing the Validation Journey
The following diagrams illustrate the necessary workflows and conceptual frameworks for biomarker validation.
Caption: A multi-phase workflow for the validation of a novel clinical biomarker.
As there are no established signaling pathways involving this compound in a disease context, a corresponding diagram cannot be provided at this time.
Conclusion and Future Directions
For the intended audience of researchers, scientists, and drug development professionals, this compound represents a blank slate in the field of clinical biomarkers. The lack of validation data, when contrasted with the preliminary interest in its isomer 2-pentadecanone, underscores a clear research gap. The path forward for this compound would involve systematic investigation following the established protocols for biomarker discovery and validation. Initial untargeted VOC profiling studies in various diseases are a necessary first step to determine if this compound holds any promise as a future tool in clinical diagnostics and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of GC-MS and GC×GC-MS in the Analysis of Human Serum Samples for Biomarker Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. Clinical Application of Volatile Organic Compound Analysis for Detecting Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 8-Pentadecanone and Other Long-Chain Ketones for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the physicochemical properties and biological performance of 8-Pentadecanone against other structurally related long-chain ketones. The information presented is supported by available experimental data to inform research and development efforts in areas such as antimicrobial and anticancer agent discovery.
Comparative Physicochemical Properties
Long-chain aliphatic ketones are characterized by a carbonyl group positioned along a lengthy carbon chain. Their physical and chemical properties, which influence their biological activity and potential applications, are largely determined by the chain length and the position of the carbonyl group. A comparative summary of these properties for this compound and its isomers, as well as a related C17 ketone, is presented below.
| Property | This compound | 2-Pentadecanone | 7-Pentadecanone | 9-Heptadecanone |
| Molecular Formula | C₁₅H₃₀O | C₁₅H₃₀O | C₁₅H₃₀O | C₁₇H₃₄O |
| Molecular Weight ( g/mol ) | 226.40 | 226.40 | 226.40 | 254.45 |
| IUPAC Name | Pentadecan-8-one | Pentadecan-2-one | Pentadecan-7-one | Heptadecan-9-one |
| Synonyms | Diheptyl ketone, Caprylone | Methyl tridecyl ketone | Dioctyl ketone, Pelargone | |
| CAS Number | 818-23-5 | 2345-28-0 | 6064-38-6 | 540-08-9 |
| Appearance | Shiny crystals or flakes | White solid | Solid | Colorless to light yellow liquid/solid |
| Melting Point (°C) | 51-53 | 37-41 | 30-32 | ~19 |
| Boiling Point (°C) | ~290 | 293.3 | Not available | ~314 |
| Solubility | Insoluble in water; Soluble in chloroform, methanol (B129727) (sparingly) | Insoluble in water; Soluble in alcohol, propylene (B89431) glycol, oils, and toluene | Insoluble in water | Insoluble in water; Soluble in alcohols, ethers, lipids, and toluene |
| LogP (Octanol/Water Partition Coefficient) | ~5.2-6.2 | ~6.2-6.3 | ~6.2 | ~7.28 |
Comparative Biological Performance
Long-chain ketones have garnered interest for their potential biological activities, including antimicrobial and cytotoxic effects. The efficacy of these compounds is often linked to their carbon chain length and the position of the carbonyl group.
Antimicrobial Activity
While comprehensive, direct comparative studies on the antimicrobial activity of this compound and its close isomers are limited, research on related long-chain ketones provides valuable insights. The antimicrobial potential is influenced by the compound's ability to interact with and disrupt microbial cell membranes.
A study on a series of long-chain 3,4-epoxy-2-alkanones demonstrated that antimicrobial activity is dependent on the carbon chain length. This suggests that a similar structure-activity relationship may exist for other long-chain ketones like this compound.
Table 2: Minimum Inhibitory Concentration (MIC) of Long-Chain 3,4-Epoxy-2-alkanones against Human Skin Pathogens [1]
| Compound | Carbon Chain Length | Propionibacterium acnes MIC (µg/mL) | Pityrosporum ovale MIC (µg/mL) | Trichophyton mentagrophytes MIC (µg/mL) |
| 3,4-Epoxy-2-undecanone | C11 | 100 | 50 | 50 |
| 3,4-Epoxy-2-dodecanone | C12 | 100 | 50 | 25 |
| 3,4-Epoxy-2-tridecanone | C13 | 100 | 50 | 25 |
| 3,4-Epoxy-2-tetradecanone | C14 | 100 | 100 | 50 |
| 3,4-Epoxy-2-pentadecanone | C15 | 100 | >100 | 100 |
| 3,4-Epoxy-2-hexadecanone | C16 | >100 | >100 | >100 |
Data sourced from a study on the antimicrobial activity of long-chain 3,4-epoxy-2-alkanones.[1]
Cytotoxic Activity
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of the biological activities of long-chain ketones.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5]
1. Preparation of Test Compounds:
-
Due to the lipophilic nature of long-chain ketones, a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) should be used to prepare a stock solution.
-
Serial two-fold dilutions of the stock solution are then made in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). To enhance solubility, a low concentration of a non-ionic surfactant like Tween 80 (e.g., 0.5% v/v) can be added to the broth.[6][7]
2. Preparation of Inoculum:
-
The test microorganism is cultured overnight on an appropriate agar (B569324) medium.
-
A suspension of the microorganism is prepared in sterile saline or broth and its turbidity is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL for bacteria.[1] This suspension is then further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
3. Inoculation and Incubation:
-
Each well of the microtiter plate, containing the serially diluted test compound, is inoculated with the standardized microbial suspension.
-
Control wells are included: a positive control (microorganism in broth without the test compound) and a negative control (broth only).
-
The plate is incubated at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of the test compound at which there is no visible growth (turbidity) of the microorganism.
Protocol 2: Assessment of Cytotoxicity by MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8]
1. Cell Seeding:
-
Adherent cells are seeded into a 96-well plate at a predetermined optimal density and allowed to attach and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).
2. Treatment with Test Compounds:
-
The culture medium is replaced with fresh medium containing various concentrations of the long-chain ketone (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept constant and non-toxic across all wells).
-
Control wells include cells treated with the solvent alone (vehicle control) and untreated cells.
3. Incubation:
-
The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compound to exert its effect.
4. MTT Addition and Incubation:
-
After the treatment period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plate is incubated for an additional 2-4 hours, during which metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.
5. Solubilization of Formazan:
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) is added to each well to dissolve the formazan crystals.
6. Absorbance Measurement:
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
7. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the compound concentration.
Visualizing a Proposed Mechanism of Action
The antimicrobial activity of long-chain aliphatic compounds is often attributed to their interaction with and disruption of the bacterial cell membrane. This interaction is facilitated by the lipophilic nature of the long carbon chain.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive Overview of Ketone Bodies in Cancer Metabolism: Mechanisms and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Broth microdilution - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
Cross-Validation of Analytical Methods for 8-Pentadecanone: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and precise quantification of 8-Pentadecanone is crucial for various applications, including phytochemical analysis, metabolic studies, and as a reference standard in chemical research. The selection of an appropriate analytical method is paramount to ensure reliable and reproducible results. This guide provides an objective comparison of the two primary analytical techniques for the analysis of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD).
Comparative Analysis of Analytical Methods
The choice between GC-MS and HPLC-DAD for the analysis of this compound depends on several factors, including the required sensitivity, sample matrix, and the need for structural confirmation. The following table summarizes the key performance characteristics of each method. The data presented are representative for the analysis of long-chain aliphatic ketones and should be validated for the specific matrix in which this compound is being quantified.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) |
| Principle | Separation of volatile compounds followed by mass-based detection and identification. | Separation based on polarity, with detection via UV-Vis absorbance after derivatization. |
| Derivatization | Generally not required, but can improve peak shape and volatility. | Required (e.g., with 2,4-dinitrophenylhydrazine (B122626) - DNPH) to introduce a chromophore for UV detection.[1] |
| Limit of Detection (LOD) | Typically in the low ng/mL to pg/mL range. | Generally in the low to mid ng/mL range, dependent on the derivatization efficiency.[1] |
| Limit of Quantification (LOQ) | Typically in the low to mid ng/mL range. | Generally in the mid to high ng/mL range.[1] |
| **Linearity (R²) ** | > 0.99 | > 0.99 |
| Precision (%RSD) | < 15% | < 15% |
| Accuracy (Recovery %) | 85-115% | 80-120% |
| Selectivity | High, based on both retention time and mass spectrum. | Moderate, based on retention time and UV spectrum of the derivative. |
| Throughput | Moderate, run times can be longer. | Higher, especially with modern UHPLC systems. |
| Strengths | High specificity, provides structural information, ideal for identification of unknowns. | Robust, widely available, suitable for routine quantification. |
| Limitations | May require derivatization for some ketones to improve volatility, less suitable for thermally labile compounds. | Indirect analysis due to derivatization, less structural information compared to MS. |
Experimental Protocols
Detailed methodologies for the two key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific sample matrices and instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[2][3]
1. Sample Preparation (from a plant matrix)
-
Extraction: Homogenize 1 g of the sample material and perform a solvent extraction using a non-polar solvent such as hexane (B92381) or a mixture of hexane and ethyl acetate.
-
Concentration: Concentrate the extract under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent (e.g., hexane) prior to GC-MS analysis.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890 GC system or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar column.
-
Injector: Splitless mode at 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at 10 °C/min.
-
Hold: 5 minutes at 280 °C.
-
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode:
-
Full Scan: For qualitative analysis, scan from m/z 40-550 to obtain the full mass spectrum for identification.
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of this compound (e.g., m/z 57, 127, and the molecular ion at 226) to enhance sensitivity and selectivity.
-
3. Data Analysis
-
Identification: Identify this compound by comparing its retention time and mass spectrum with that of a certified reference standard.
-
Quantification: Create a calibration curve using a series of known concentrations of the this compound standard. Quantify the analyte in the samples by comparing its peak area to the calibration curve.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
For non-UV absorbing ketones like this compound, derivatization is necessary for detection by HPLC-DAD. A common derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH), which reacts with the ketone to form a 2,4-dinitrophenylhydrazone derivative that is readily detectable by UV.[1]
1. Sample Preparation and Derivatization
-
Extraction: Extract this compound from the sample matrix using a suitable solvent.
-
Derivatization Reaction:
-
Prepare a DNPH solution (e.g., 1 mg/mL in acetonitrile (B52724) with a small amount of acid catalyst like sulfuric acid).
-
To the extracted sample (or a standard solution), add an excess of the DNPH reagent.
-
Heat the mixture (e.g., at 60 °C for 30 minutes) to ensure complete reaction.
-
-
Cleanup: The resulting DNPH-derivative may be cleaned up using solid-phase extraction (SPE) if necessary to remove excess reagent and matrix interferences.
-
Final Solution: Evaporate the solvent and reconstitute the derivative in the mobile phase for HPLC analysis.
2. HPLC-DAD Instrumentation and Conditions
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Example Gradient: Start with 60% acetonitrile, ramp to 90% acetonitrile over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: Diode-Array Detector (DAD).
-
Detection Wavelength: Monitor at the wavelength of maximum absorbance for the this compound-DNPH derivative (typically around 365 nm).[1]
3. Data Analysis
-
Identification: The this compound-DNPH derivative is identified by its retention time compared to a derivatized standard.
-
Quantification: A calibration curve is constructed by derivatizing and analyzing a series of this compound standards. The concentration in the sample is determined by comparing the peak area to this calibration curve.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the cross-validation of analytical methods for this compound and the general signaling pathway for GC-MS and HPLC-DAD analysis.
Caption: Workflow for cross-validation of analytical methods for this compound.
References
Evaluating 8-Pentadecanone as a Diagnostic Biomarker: A Comparative Guide
A Note on Isomers: Focusing on 2-Pentadecanone
Direct research evaluating the diagnostic accuracy of 8-Pentadecanone as a biomarker is currently limited in publicly available scientific literature. However, substantial investigation has been conducted on its isomer, 2-Pentadecanone , a volatile organic compound (VOC) that shows promise as a non-invasive diagnostic marker for a range of conditions, including infectious diseases, metabolic disorders, and certain cancers. This guide will, therefore, focus on the available data for 2-Pentadecanone as a proxy, providing a framework for evaluating its potential diagnostic utility.
Performance of 2-Pentadecanone and Comparative Biomarkers
While specific quantitative data on the sensitivity, specificity, and Area Under the Curve (AUC) for 2-Pentadecanone as a standalone biomarker is still emerging, it is often studied as part of a panel of VOCs. For context, the following table presents the performance of established biomarkers for Tuberculosis, a condition for which VOC analysis, including ketones like 2-Pentadecanone, is being explored.
| Diagnostic Marker/Method | Sensitivity | Specificity | Sample Type | Notes |
| Hypothetical 2-Pentadecanone (as part of a VOC panel for TB) | Data Not Available | Data Not Available | Breath | Research is ongoing to validate specific VOC signatures for various diseases. |
| Sputum Smear Microscopy | 46-78% | 98-99% | Sputum | Lower sensitivity in paucibacillary and HIV-coinfected individuals. |
| Sputum Culture (Solid) | 80-85% | 98% | Sputum | Gold standard, but slow (weeks). |
| Sputum Culture (Liquid) | 85-90% | 98% | Sputum | Faster than solid culture, but still takes days to weeks. |
| Xpert MTB/RIF Assay | 88% | 99% | Sputum | Rapid molecular test; also detects rifampicin (B610482) resistance. |
| Interferon-Gamma Release Assay (IGRA) | ~90% | ~95% | Blood | Detects latent TB infection, but does not distinguish from active disease. |
This table includes data for established biomarkers to provide a comparative framework. Quantitative diagnostic accuracy data for 2-Pentadecanone is not yet available in the cited literature.
Experimental Protocols
Detection of 2-Pentadecanone in Breath by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a common method for the analysis of volatile organic compounds like 2-Pentadecanone from exhaled breath.
1. Sample Collection:
-
Patient Preparation: Patients are typically required to fast for a specified period (e.g., 8 hours) to minimize the influence of dietary VOCs.
-
Breath Collection: A controlled exhalation is performed into an inert collection bag (e.g., Tedlar® bag) or directly onto a sorbent tube to capture alveolar air, which is rich in endogenous VOCs.
2. Sample Preparation (Thermal Desorption):
-
Due to the low concentrations of VOCs in breath, a pre-concentration step is necessary.
-
The collected breath sample is passed through a sorbent tube containing a material like Tenax® TA, which traps the VOCs.
-
The sorbent tube is then placed in a thermal desorber, where it is heated to release the trapped VOCs into the GC-MS system.
3. GC-MS Analysis:
-
Gas Chromatography (GC): The released VOCs are injected into a GC column. The compounds are separated based on their boiling points and affinity for the stationary phase within the column.
-
Mass Spectrometry (MS): As the separated compounds exit the GC column, they enter the mass spectrometer. Here, they are ionized and fragmented, creating a unique mass spectrum for each compound, which acts as a chemical fingerprint.
4. Data Analysis:
-
Identification: 2-Pentadecanone is identified by comparing its retention time (the time it takes to travel through the GC column) and its mass spectrum to a known reference standard.
-
Quantification: The concentration of 2-Pentadecanone can be determined by creating a calibration curve using known concentrations of a pure 2-Pentadecanone standard.
Signaling Pathways and Experimental Workflows
Metabolic Pathway: Fatty Acid β-Oxidation and Ketone Body Formation
2-Pentadecanone is a ketone, and its presence in biological samples is linked to fatty acid metabolism. Specifically, it is believed to be a byproduct of the β-oxidation of odd-chain fatty acids like pentadecanoic acid. The following diagram illustrates the general pathway of fatty acid β-oxidation, which leads to the production of acetyl-CoA, a precursor for ketone body synthesis.
Caption: Simplified pathway of fatty acid β-oxidation leading to the formation of ketone bodies.
Experimental Workflow: Biomarker Analysis by GC-MS
The following diagram outlines the typical workflow for analyzing volatile biomarkers from biological samples using GC-MS.
Caption: A typical experimental workflow for the analysis of volatile organic compounds (VOCs).
A Comparative Guide to the Quantitative Analysis of 8-Pentadecanone in Plasma: GC-MS vs. LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 8-Pentadecanone, a long-chain saturated ketone, in plasma is crucial for various research applications, including metabolomics, biomarker discovery, and pharmacokinetic studies. This guide provides an objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the validation of a quantitative assay for this compound in a plasma matrix. The information presented is based on established principles of bioanalytical method validation and data from analogous long-chain ketone and small molecule assays.
Quantitative Performance Comparison
The selection of an analytical platform for the quantification of this compound in plasma hinges on the specific requirements of the study, such as required sensitivity, sample throughput, and the complexity of the sample matrix. Both GC-MS and LC-MS/MS offer robust and reliable approaches, each with its own set of performance characteristics. Below is a summary of typical validation parameters for hypothetical, yet scientifically plausible, quantitative assays for this compound using both techniques.
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (r²) | > 0.995 | > 0.998 |
| Limit of Detection (LOD) | 0.5 - 5 ng/mL | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 1 - 10 ng/mL | 0.5 - 5 ng/mL |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% |
| Precision (% RSD) | < 15% | < 10% |
| Sample Throughput | Moderate | High |
| Derivatization | Often Recommended | Not Typically Required |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the quantification of this compound in plasma using GC-MS and LC-MS/MS.
Detailed Experimental Protocols
The following are detailed, hypothetical protocols for the quantification of this compound in human plasma using GC-MS and LC-MS/MS. These protocols are based on established methods for similar analytes and should be optimized and validated for specific laboratory conditions.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
1. Sample Preparation: Liquid-Liquid Extraction
-
Materials: Human plasma, this compound standard, internal standard (e.g., Heptadecanone), acetonitrile (ACN), hexane, sodium sulfate (B86663) (anhydrous), derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS), ethyl acetate.
-
Procedure:
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of internal standard solution.
-
Add 200 µL of cold acetonitrile to precipitate proteins. Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Add 500 µL of hexane and vortex for 1 minute for liquid-liquid extraction.
-
Centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
Transfer the upper hexane layer to a clean tube.
-
Dry the hexane extract under a gentle stream of nitrogen.
-
For derivatization (optional but recommended for improved peak shape and sensitivity), add 50 µL of BSTFA + 1% TMCS and 50 µL of ethyl acetate. Cap the vial and heat at 60°C for 30 minutes.
-
Cool to room temperature and transfer to a GC vial for analysis.
-
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector: Splitless mode, 250°C.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound and the internal standard.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
1. Sample Preparation: Protein Precipitation
-
Materials: Human plasma, this compound standard, internal standard (e.g., this compound-d4), acetonitrile (ACN) with 0.1% formic acid.
-
Procedure:
-
To 50 µL of plasma in a microcentrifuge tube, add 10 µL of internal standard solution.
-
Add 150 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an LC vial for analysis.
-
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.
-
Column: C18 column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm) maintained at 40°C.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: Start with 50% B, increase to 95% B over 3 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for this compound and the internal standard.
Conclusion
Both GC-MS and LC-MS/MS are suitable techniques for the quantitative analysis of this compound in plasma. The choice between the two will depend on the specific needs of the research.
-
GC-MS is a robust and cost-effective technique that provides excellent chromatographic separation. While derivatization is often recommended to improve the volatility and peak shape of long-chain ketones, it adds an extra step to the sample preparation workflow.
-
LC-MS/MS offers higher sensitivity and throughput, often with simpler sample preparation (protein precipitation). The high selectivity of tandem mass spectrometry can minimize interferences from the complex plasma matrix.
For high-throughput applications requiring the utmost sensitivity, LC-MS/MS is generally the preferred method. For laboratories where GC-MS instrumentation is more readily available and high throughput is not a primary concern, a validated GC-MS method can provide accurate and reliable quantification of this compound in plasma. Ultimately, the selection should be based on a thorough method validation that demonstrates the chosen technique meets the specific analytical requirements of the intended study.
A Comparative Guide to the Synthesis of 8-Pentadecanone for Researchers and Drug Development Professionals
An objective analysis of competing synthesis routes for 8-Pentadecanone, complete with experimental data, detailed protocols, and process visualizations to inform methodological selection in research and development.
Introduction
This compound, also known as diheptyl ketone or caprylone, is a symmetrical long-chain aliphatic ketone. Its utility spans various scientific domains, including applications as a fragrance, a flavoring agent, and as a chemical intermediate in the synthesis of more complex molecules relevant to materials science and pharmaceutical development. The efficient and selective synthesis of this compound is, therefore, a subject of considerable interest to the scientific community. This guide provides a comparative analysis of three primary synthetic routes to this compound: the ketonic decarboxylation of heptanoic acid, the reaction of an organocuprate reagent with octanoyl chloride, and the oxidation of 8-pentadecanol. The comparison focuses on key performance indicators such as product yield, reaction conditions, and the nature of the starting materials and reagents, providing a comprehensive resource for researchers to select the most suitable method for their specific needs.
Comparison of Synthesis Routes
The selection of a synthetic pathway for this compound is a critical decision that impacts not only the efficiency and yield of the reaction but also considerations of cost, safety, and environmental impact. The following table summarizes the quantitative data for the three distinct approaches to synthesizing this ketone.
| Synthesis Route | Starting Materials | Key Reagents/Catalyst | Reaction Time | Temperature (°C) | Yield (%) | Key Advantages | Key Disadvantages |
| Ketonic Decarboxylation | Heptanoic acid | Polyphosphoric acid or Metal Oxides (e.g., MnO₂, CeO₂, ZrO₂) | 3.5 - 6 hours | 170 - 350 | ~80 (with PPA) | Utilizes a readily available and relatively inexpensive carboxylic acid. | High temperatures are required; metal oxide catalysts can be sensitive and yields may vary.[1] |
| Organocuprate Synthesis | 1-Bromoheptane (B155011), Lithium, Copper(I) Iodide, Octanoyl chloride | Lithium diheptylcuprate | ~2-3 hours | -78 to room temp. | High (expected) | High selectivity, avoids formation of tertiary alcohol byproducts. Milder reaction conditions. | Requires preparation of the organocuprate reagent in situ; sensitive to moisture and air. |
| Oxidation of 8-Pentadecanol | 8-Pentadecanol | Jones Reagent (CrO₃, H₂SO₄) or Swern Oxidation reagents | ~2 hours (Jones) or ~30 min (Swern) | 0 - room temp. (Jones) or -78 (Swern) | 85 - 98 | High yields and relatively short reaction times. Well-established and reliable methods.[2] | Use of carcinogenic chromium reagents in Jones oxidation; Swern oxidation requires cryogenic temperatures and produces foul-smelling byproducts.[2] |
Experimental Protocols
Ketonic Decarboxylation of Heptanoic Acid
This method involves the direct conversion of a carboxylic acid into a symmetrical ketone at elevated temperatures, often with the aid of a catalyst.
Materials:
-
n-Heptanoic acid
-
Polyphosphoric acid
-
5% Aqueous Sodium Hydroxide (NaOH)
-
Cracked ice
-
Deionized water
Procedure:
-
A mixture of n-heptanoic acid (118 g) and polyphosphoric acid (500 g) is heated with stirring at 200°C for 3.5 hours. A steady evolution of carbon dioxide should be observed.[1]
-
The resulting product solution is poured into 500 g of cracked ice and stirred for 30 minutes.
-
The two-phase system is separated, and the aqueous portion is washed with two portions of benzene.
-
The benzene washings are combined with the organic layer.
-
The organic solution is washed with four 250 mL portions of 5 wt. percent aqueous NaOH.
-
The benzene is removed under vacuum to yield the crude di-n-heptyl ketone (this compound).
-
The product can be further purified by distillation.
Synthesis via Lithium Diheptylcuprate and Octanoyl Chloride
This route utilizes an organocuprate (Gilman) reagent, which is known for its selective 1,4-addition to α,β-unsaturated ketones and its clean reaction with acyl chlorides to form ketones without proceeding to the tertiary alcohol.
Materials:
-
1-Bromoheptane
-
Lithium metal
-
Copper(I) iodide (CuI)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Octanoyl chloride
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
Procedure: Part A: Preparation of Lithium Diheptylcuprate
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), place lithium metal shavings.
-
Add anhydrous diethyl ether or THF to the flask.
-
Slowly add 1-bromoheptane to the stirred suspension of lithium. The reaction is exothermic and may require cooling in an ice bath to maintain a gentle reflux.
-
After the lithium has been consumed, the resulting solution of heptyllithium is cooled to 0°C.
-
In a separate flask under an inert atmosphere, suspend copper(I) iodide in anhydrous diethyl ether or THF and cool to 0°C.
-
Slowly transfer the heptyllithium solution to the copper(I) iodide suspension via cannula. Two equivalents of heptyllithium are required per equivalent of CuI. The formation of the Gilman reagent, lithium diheptylcuprate, is indicated by a color change.
Part B: Reaction with Octanoyl Chloride
-
Cool the freshly prepared lithium diheptylcuprate solution to -78°C (dry ice/acetone (B3395972) bath).
-
Slowly add a solution of octanoyl chloride in anhydrous diethyl ether or THF to the Gilman reagent.
-
Allow the reaction mixture to stir at -78°C for 1-2 hours, then slowly warm to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), and concentrate under reduced pressure.
-
The crude this compound can be purified by column chromatography or distillation.
Oxidation of 8-Pentadecanol
This classical approach involves the oxidation of a secondary alcohol to the corresponding ketone. 8-Pentadecanol is commercially available.[3][4][5]
Materials:
-
8-Pentadecanol
-
Jones Reagent (a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid (H₂SO₄))
-
Acetone
-
Isopropyl alcohol
Procedure (using Jones Reagent):
-
Dissolve 8-pentadecanol (1 mmol) in acetone in a flask equipped with a magnetic stir bar and cooled in an ice-water bath.[2]
-
Slowly add Jones Reagent dropwise to the stirred solution. The reaction is exothermic, so maintain the temperature below 20°C.[2]
-
Continue the addition until the orange color of the Cr(VI) reagent persists.
-
Stir the reaction for an additional 2 hours at room temperature.[2]
-
Quench the excess oxidant by the dropwise addition of isopropyl alcohol until the orange color disappears and a green precipitate of chromium(III) salts forms.[2]
-
Decant the acetone solution and wash the chromium salts with fresh acetone.
-
Combine the acetone solutions, neutralize with sodium bicarbonate, and filter.
-
Remove the acetone under reduced pressure and extract the residue with diethyl ether.
-
Wash the ether extract with water and brine, dry over anhydrous MgSO₄, and concentrate to yield this compound.[2]
Visualization of Synthetic Pathways and Workflows
To further elucidate the described synthetic methodologies, the following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route and the general experimental workflow.
Caption: Workflow for the Ketonic Decarboxylation of Heptanoic Acid.
Caption: Synthesis of this compound via an Organocuprate Reagent.
Caption: General Workflow for the Oxidation of 8-Pentadecanol.
References
A Comparative Guide to the Biological Activity of 8-Pentadecanone and Structurally Similar Ketones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 8-pentadecanone, a symmetrical C15 aliphatic ketone, with structurally related ketones. By presenting available experimental data, detailed methodologies, and exploring potential signaling pathways, this document aims to inform and guide research into the therapeutic potential of this class of compounds.
Introduction to this compound and its Analogs
This compound (also known as diheptyl ketone or caprylone) is a long-chain aliphatic ketone with the carbonyl group located at the center of a 15-carbon chain. Its symmetrical structure is a key feature that may influence its biological properties. Structurally similar ketones include other long-chain aliphatic ketones that vary in chain length and the position of the carbonyl group, leading to symmetrical and asymmetrical variations. These compounds have been identified in various natural sources, including plants and fungi, and are being investigated for a range of biological activities.[1]
Comparative Biological Activity: A Data-Driven Overview
While research specifically focused on this compound is emerging, a comparative analysis with structurally similar ketones provides valuable insights into the structure-activity relationships governing their biological effects. The following tables summarize the available quantitative data on the antimicrobial, antifungal, and cytotoxic activities of this compound and related compounds.
Table 1: Antimicrobial and Antifungal Activity (MIC, µg/mL)
| Compound | Class | Target Organism | MIC (µg/mL) | Source |
| This compound | Symmetrical Ketone | Pythium ultimum | Not specified for pure compound; major component (42.67%) of an active extract | [1] |
| This compound | Symmetrical Ketone | Rhizoctonia solani | Not specified for pure compound; major component (42.67%) of an active extract | [1] |
| Pentadecanal | Long-Chain Aldehyde | Listeria monocytogenes | 600 | [2] |
| Heptanoic Acid | Medium-Chain Fatty Acid | Candida albicans | 100-200 | [3] |
| Octanoic Acid | Medium-Chain Fatty Acid | Candida albicans | 100-200 | [3] |
| Nonanoic Acid | Medium-Chain Fatty Acid | Candida albicans | 100-200 | [3] |
| Decanoic Acid | Medium-Chain Fatty Acid | Candida albicans | 100-200 | [3] |
| Undecanoic Acid | Medium-Chain Fatty Acid | Candida albicans | 100-200 | [3] |
| Lauric Acid | Medium-Chain Fatty Acid | Candida albicans | 100-200 | [3] |
Note: The activity of this compound is inferred from an extract where it was a major component. Further studies on the pure compound are needed to determine its specific MIC.
Table 2: Cytotoxicity and Acute Toxicity Data
| Compound | Assay | Cell Line / Animal Model | IC50 / LD50 | Source |
| This compound | Acute Toxicity | Mouse (intravenous) | 1194 mg/kg (LD50) | [4] |
| Terpenes (e.g., Nerolidol) | Cytotoxicity | Leishmania amazonensis | 0.008 mM (IC50) | [5] |
| Flavonoids (e.g., Calquiquelignan M) | Cytotoxicity | HepG2 (human liver cancer) | 49.8 µM (IC50) | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following are protocols for key experiments cited in the evaluation of the biological activities of long-chain ketones.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination of Lipophilic Compounds
This protocol is adapted for water-insoluble compounds like this compound.[7][8]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compound (this compound or other ketones)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Positive control antibiotic/antifungal
-
Negative control (broth and DMSO)
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Test Compound Stock Solution: Dissolve the lipophilic compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Serial Dilutions: Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in the wells of a 96-well plate. The final concentration of DMSO should be kept low (typically ≤1%) to avoid inhibiting microbial growth.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth, adjusted to a 0.5 McFarland standard.
-
Inoculation: Add the microbial suspension to each well containing the serially diluted compound.
-
Controls: Include a positive control (microorganism in broth with DMSO but no test compound) and a negative control (broth with DMSO only).
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 16-20 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density using a plate reader.
Caption: Workflow for MIC determination using the broth microdilution method.
Insect Pheromone Bioassay
This protocol outlines a general approach for evaluating the pheromonal activity of ketones.[9][10]
Materials:
-
Wind tunnel or olfactometer
-
Test insects (e.g., moths, beetles)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., hexane)
-
Control (solvent only)
-
Air pump and flow meter
-
Video recording equipment
Procedure:
-
Insect Preparation: Use insects of a specific age and mating status (e.g., virgin males). Acclimatize them to the experimental conditions.
-
Odor Source Preparation: Apply a known amount of the test compound solution or the control solvent to a filter paper or another dispenser.
-
Bioassay: Place the odor source at the upwind end of the wind tunnel. Introduce an insect at the downwind end and observe its behavior.
-
Behavioral Observation: Record behaviors such as activation (walking or flying), upwind flight, and contact with the odor source.
-
Data Analysis: Quantify the behavioral responses (e.g., percentage of insects responding, time spent in different zones of the olfactometer). Compare the responses to the test compound and the control.
Signaling Pathways: A Comparative Perspective
While the specific signaling pathways modulated by this compound are not yet elucidated, the known signaling roles of shorter-chain ketone bodies provide a valuable framework for future investigation.
Ketone Bodies as Signaling Molecules
Short-chain ketone bodies, such as β-hydroxybutyrate (BHB) and acetoacetate (B1235776), are not only energy substrates but also act as signaling molecules. They can modulate cellular processes through several mechanisms:
-
G Protein-Coupled Receptor (GPCR) Activation: BHB is a ligand for the GPCR GPR109A (also known as HCAR2), and acetoacetate can activate GPR43. Activation of these receptors can lead to anti-inflammatory effects and modulation of lipolysis.[11]
-
Inflammasome Inhibition: BHB has been shown to inhibit the NLRP3 inflammasome, a key component of the innate immune system, thereby reducing inflammation.[12]
-
Histone Deacetylase (HDAC) Inhibition: BHB can act as an endogenous inhibitor of class I histone deacetylases, leading to changes in gene expression.
Caption: Known signaling pathways of short-chain ketone bodies.
Potential Signaling of this compound: An Area for Future Research
The structural differences between the long-chain, lipophilic this compound and the short-chain, water-soluble ketone bodies suggest that their interactions with cellular signaling pathways may differ. The high lipophilicity of this compound may favor its partitioning into cellular membranes, where it could potentially modulate the function of membrane-bound proteins, such as GPCRs or ion channels, through allosteric mechanisms rather than direct binding to an orthosteric site.
Future research should investigate whether this compound can:
-
Interact with GPCRs, particularly those known to bind lipids.
-
Modulate inflammatory pathways, given the anti-inflammatory properties of some related lipids.
-
Influence other signaling cascades relevant to its observed biological activities.
Conclusion and Future Directions
This compound and structurally similar long-chain ketones represent a promising class of bioactive molecules with potential applications in antimicrobial and antifungal therapy, as well as in agriculture as insect pheromones. The available data, although limited for this compound itself, suggests that both chain length and the position of the carbonyl group are critical determinants of biological activity.
To fully unlock the therapeutic potential of these compounds, future research should focus on:
-
Systematic Structure-Activity Relationship (SAR) Studies: Synthesizing and screening a library of symmetrical and asymmetrical long-chain ketones to identify the optimal structural features for desired biological activities.
-
Quantitative Biological Evaluation: Determining the MIC values of this compound and its analogs against a broad panel of microbial pathogens and assessing their cytotoxicity (IC50) against various cell lines.
-
Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways modulated by these ketones to understand their mechanism of action.
This comparative guide serves as a foundation for these future investigations, providing the necessary data, protocols, and conceptual framework to accelerate the discovery and development of novel therapeutics derived from long-chain aliphatic ketones.
References
- 1. This compound | 818-23-5 | Benchchem [benchchem.com]
- 2. Antimicrobial activity evaluation of pure compounds obtained from Pseudoalteromonas haloplanktis against Listeria monocytogenes: Preliminary results - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibiofilm and antifungal activities of medium-chain fatty acids against Candida albicans via mimicking of the quorum-sensing molecule farnesol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, 818-23-5 [thegoodscentscompany.com]
- 5. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Broth microdilution - Wikipedia [en.wikipedia.org]
- 9. Bioassaying the Function of Pheromones in Drosophila melanogaster’s Social Behavior | Springer Nature Experiments [experiments.springernature.com]
- 10. ento.psu.edu [ento.psu.edu]
- 11. Biochemistry, Ketone Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Statistical Validation of 2-Pentadecanone as a Significant Biomarker: A Comparative Guide
Introduction
The identification of sensitive and specific biomarkers is paramount for the early diagnosis, prognosis, and monitoring of therapeutic interventions for a multitude of diseases. In recent years, volatile organic compounds (VOCs) have emerged as a promising class of non-invasive biomarkers, detectable in breath, urine, and other biological fluids. Among these, 2-Pentadecanone, a ketone linked to fatty acid metabolism, has garnered significant interest for its potential as a biomarker in cancer and metabolic disorders. This guide provides a comprehensive comparison of 2-Pentadecanone with established biomarkers in pancreatic cancer and metabolic syndrome, supported by experimental data and detailed protocols.
Part 1: 2-Pentadecanone as a Biomarker for Pancreatic Cancer
Pancreatic cancer is a highly lethal malignancy often diagnosed at advanced stages, highlighting the urgent need for reliable early detection markers. While Carbohydrate Antigen 19-9 (CA 19-9) is the most widely used biomarker, it has limitations in sensitivity and specificity. 2-Pentadecanone has been identified as a potential novel biomarker, as its levels are reportedly elevated in pancreatic cancer cells due to altered metabolic pathways.
Data Presentation: Biomarker Performance in Pancreatic Cancer
| Biomarker | Type | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) | Source(s) |
| 2-Pentadecanone | Volatile Organic Compound (VOC) | Promising, but specific quantitative data from large cohort studies is emerging. | N/A | N/A | N/A | [1][2][3] |
| CA 19-9 | Glycoprotein | 79-81% | 82-90% | 72% | 81% | [4][5][6] |
| CA 19-9 (>100 U/mL) | Glycoprotein | Suggests unresectable disease | N/A | N/A | N/A | [4][5] |
| CA 19-9 (>1000 U/mL) | Glycoprotein | 41% | 99.8% | 97% | 89% | N/A |
| LRG1 + TTR + CA 19-9 Panel | Protein Panel | 82.5% | 92.1% | N/A | N/A | [7][8] |
Note: The diagnostic performance of CA 19-9 can be affected by conditions such as obstructive jaundice and the Lewis antigen status of the patient. Approximately 5-10% of the population are Lewis antigen-negative and cannot produce CA 19-9.[5]
Experimental Protocols
This protocol describes the analysis of 2-Pentadecanone in exhaled breath using Gas Chromatography-Mass Spectrometry (GC-MS) with Solid-Phase Microextraction (SPME).
1. Sample Collection:
-
Subjects exhale into a Tedlar® bag or a similar inert collection device.
-
The collected breath sample is then drawn through a thermal desorption tube packed with a suitable sorbent material to trap the VOCs.
2. Sample Preparation (SPME):
-
The thermal desorption tube is heated to release the trapped VOCs into the headspace of a sealed vial.
-
An SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) is exposed to the headspace for a defined period (e.g., 30 minutes at 60°C) to adsorb the analytes.
3. GC-MS Analysis:
-
Gas Chromatograph (GC) Parameters:
-
Injector: Splitless mode, 250°C.
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Initial 50°C for 2 min, ramp at 10°C/min to 250°C, hold for 5 min.
-
-
Mass Spectrometer (MS) Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-300.
-
Identification: Based on retention time and comparison of the mass spectrum with a reference library (e.g., NIST).
-
This protocol outlines a typical sandwich Enzyme-Linked Immunosorbent Assay (ELISA) for the quantitative measurement of CA 19-9 in serum.
1. Reagent Preparation:
-
Prepare all reagents, including standards, controls, and wash buffers, according to the manufacturer's instructions.
-
Bring all reagents to room temperature before use.
2. Assay Procedure:
-
Add 100 µL of standards, controls, and patient serum samples to the appropriate wells of the microplate pre-coated with a monoclonal anti-CA 19-9 antibody.
-
Incubate for a specified time (e.g., 60 minutes) at room temperature.
-
Wash the wells multiple times with the wash buffer to remove unbound substances.
-
Add 100 µL of a biotinylated anti-CA 19-9 antibody to each well and incubate.
-
Wash the wells again.
-
Add 100 µL of Streptavidin-HRP (Horseradish Peroxidase) conjugate to each well and incubate.
-
Wash the wells to remove unbound conjugate.
-
Add 100 µL of TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution to each well. A color will develop in proportion to the amount of CA 19-9 bound.
-
Stop the reaction by adding 50 µL of stop solution (e.g., sulfuric acid).
-
Read the absorbance at 450 nm using a microplate reader.
3. Data Analysis:
-
Construct a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of CA 19-9 in the patient samples by interpolating their absorbance values on the standard curve.
Signaling Pathways and Experimental Workflows
References
- 1. Detection of Exhaled Volatile Organic Compounds as Noninvasive Biomarkers for Pancreatic Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Systematic Review and Meta-Analysis: Volatile Organic Compound Analysis in the Detection of Hepatobiliary and Pancreatic Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The clinical utility of serum CA 19-9 in the diagnosis, prognosis and management of pancreatic adenocarcinoma: An evidence based appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. CA 19-9 in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diagnostic performance enhancement of pancreatic cancer using proteomic multimarker panel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Gas Chromatography Column Selection for 8-Pentadecanone Separation
For researchers, scientists, and drug development professionals, the accurate separation and quantification of long-chain ketones like 8-pentadecanone are critical for various applications, including metabolic studies, flavor and fragrance analysis, and chemical synthesis quality control. The choice of a gas chromatography (GC) column is the most crucial factor dictating the success of this separation. This guide provides an objective comparison of the performance of different GC column types for the analysis of this compound, supported by experimental data and detailed methodologies, to aid in the selection of the optimal column for your analytical needs.
The fundamental principle governing GC column selection is "like dissolves like," where the polarity of the stationary phase should match the polarity of the analyte for optimal retention and separation. As a ketone, this compound is a polar molecule. Therefore, the choice of a non-polar, mid-polar, or polar column will significantly impact its chromatographic behavior.
Performance Comparison of GC Columns for this compound
The following table summarizes the performance characteristics of three common types of GC columns for the separation of this compound. The data is compiled from established analytical methods and theoretical principles to provide a comparative overview.
| Column Type | Stationary Phase | Polarity | Separation Principle | Anticipated Retention Time for this compound | Peak Shape | Key Applications |
| DB-5ms | 5% Phenyl / 95% Dimethylpolysiloxane | Low to Mid-Polarity | Primarily boiling point, with some polarity influence | Moderate | Generally Symmetrical | General purpose, complex mixtures, environmental analysis |
| HP-INNOWax | Polyethylene (B3416737) Glycol (PEG) | High-Polarity | Polarity (dipole-dipole interactions, hydrogen bonding) | Long | Excellent, Symmetrical | Analysis of polar compounds like alcohols, ketones, and FAMEs |
| Standard Non-Polar | 100% Dimethylpolysiloxane | Non-Polar | Boiling Point | Short | Symmetrical | Analysis of non-polar compounds like hydrocarbons |
Experimental Protocols
Detailed methodologies for the analysis of a long-chain ketone on a mid-polar column and a representative protocol for a polar column are provided below.
Method 1: Analysis on a Mid-Polar Column (DB-5ms)
This protocol is adapted from a validated method for the analysis of 2-pentadecanone, a structurally similar long-chain ketone, and is representative of the performance for this compound on a DB-5ms column.
-
Instrumentation: Gas Chromatograph with a Mass Spectrometer (GC-MS)
-
Column: DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness
-
Injector: Splitless mode, 250°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
MS Detector:
-
Ion Source Temperature: 230°C
-
Interface Temperature: 280°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Method 2: Representative Protocol for a High-Polarity Column (HP-INNOWax)
This protocol is a representative method for the analysis of polar compounds like this compound on a high-polarity Polyethylene Glycol (PEG) column.
-
Instrumentation: Gas Chromatograph with a Flame Ionization Detector (GC-FID)
-
Column: HP-INNOWax (Polyethylene Glycol), 30 m x 0.25 mm I.D., 0.25 µm film thickness
-
Injector: Split mode (e.g., 50:1), 250°C
-
Carrier Gas: Helium or Hydrogen at an appropriate linear velocity
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 15°C/min to 240°C
-
Hold: 10 minutes at 240°C
-
-
FID Detector: 260°C
Experimental Workflow
The general workflow for the GC analysis of this compound is illustrated in the diagram below.
Discussion and Conclusion
The choice of GC column for the separation of this compound fundamentally depends on the analytical objective.
-
For general-purpose screening of a sample containing a wide range of compounds with varying polarities, a low to mid-polar column like the DB-5ms is an excellent starting point. It provides robust performance and good peak shapes for a broad spectrum of analytes.
-
For targeted analysis of polar compounds or when enhanced separation of ketones from other components is required, a high-polarity column such as the HP-INNOWax is superior. The strong interactions between the polar stationary phase and the ketone functional group will result in longer retention times, potentially offering better resolution from less polar interferences.
-
A non-polar column would provide the least retention for this compound, with separation primarily based on boiling point. This could be advantageous for rapid screening if this compound is one of the more volatile components of a high-boiling point matrix.
Assessing 8-Pentadecanone as a Biomarker: A Review of Specificity and Sensitivity
A comprehensive review of the scientific literature reveals a notable absence of validated data on the specificity and sensitivity of 8-pentadecanone as a biomarker for any specific disease. While the analysis of volatile organic compounds (VOCs), including ketones like this compound, is a burgeoning field in biomarker discovery, research on this particular compound has not yet progressed to clinical validation with reported performance metrics. Studies have identified this compound in various biological and environmental samples, and its metabolic precursor, pentadecanoic acid (C15:0), has been inversely associated with metabolic disorders. However, this link has not been directly translated into validated biomarker data for this compound itself.
Given the lack of specific quantitative data for this compound, this guide will provide a comparative analysis of a closely related and well-established class of biomarkers, ketone bodies, in the context of diabetic ketoacidosis (DKA). This will serve as an illustrative example of the type of data and experimental considerations required for biomarker assessment, which would be applicable to future studies on this compound.
Comparative Analysis of Biomarkers for Diabetic Ketoacidosis (DKA)
Diabetic ketoacidosis is a serious complication of diabetes characterized by high levels of ketones in the blood. The standard of care for diagnosis and monitoring involves the measurement of beta-hydroxybutyrate (β-OHB), the predominant ketone body in DKA.
| Biomarker/Method | Sensitivity | Specificity | Sample Type | Notes |
| Blood β-Hydroxybutyrate (Point-of-Care) | 100% | 89% | Capillary Blood | For diagnosing DKA (defined as β-OHB >3 mmol/L).[1] |
| Blood β-Hydroxybutyrate (Point-of-Care) | 100% | 87.5% | Capillary Blood | For excluding DKA (defined as β-OHB <1 mmol/L).[1] |
| Urine Ketones (Nitroprusside reaction) | High | Lower than blood β-OHB | Urine | Semi-quantitative; can underestimate the severity of DKA as it primarily detects acetoacetate (B1235776) and not β-OHB.[1] |
| Breath Acetone | High | High | Exhaled Breath | Shows a positive correlation with blood β-hydroxybutyrate; non-invasive.[1][2] |
Experimental Protocols
Quantification of Blood β-Hydroxybutyrate using a Point-of-Care Ketone Meter
This protocol outlines the general procedure for measuring β-hydroxybutyrate in a capillary blood sample using a handheld ketone meter.
Principle: The meter utilizes an electrochemical biosensor. β-hydroxybutyrate in the blood sample is oxidized by the enzyme β-hydroxybutyrate dehydrogenase on the test strip, generating an electrical current that is proportional to the β-hydroxybutyrate concentration.
Materials:
-
Point-of-care ketone meter (e.g., Abbott Precision Xtra, Keto-Mojo)
-
Ketone test strips compatible with the meter
-
Lancet and lancing device
-
Alcohol swabs
-
Gauze or cotton ball
Procedure:
-
Wash hands thoroughly with soap and water and dry completely.
-
Insert a new ketone test strip into the meter.
-
Select a puncture site on the side of a fingertip. Clean the area with an alcohol swab and allow it to air dry.
-
Use the lancing device to prick the fingertip.
-
Gently squeeze the finger to obtain a small, round drop of blood.
-
Touch the tip of the test strip to the blood drop until the meter beeps or indicates that the sample is sufficient.
-
Apply pressure to the puncture site with a clean gauze or cotton ball.
-
The meter will display the blood β-hydroxybutyrate concentration within a few seconds.
-
Record the result and dispose of the used lancet and test strip in a sharps container.
Detection of Volatile Organic Compounds (e.g., this compound) in Breath by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general workflow for the analysis of VOCs from exhaled breath, which could be adapted for the specific detection of this compound.
Principle: VOCs in a collected breath sample are preconcentrated and then separated by gas chromatography based on their boiling points and affinity for the chromatographic column. The separated compounds are then ionized and fragmented in a mass spectrometer, and the resulting mass spectrum provides a unique fingerprint for identification and quantification.
Materials:
-
Breath collection bags (e.g., Tedlar® bags) or thermal desorption tubes
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Thermal desorption unit (if using thermal desorption tubes)
-
Solid-phase microextraction (SPME) fibers (for preconcentration)
-
Analytical standards for this compound
Procedure:
-
Breath Sample Collection:
-
Subjects should exhale into the collection bag or through the thermal desorption tube, ensuring the capture of alveolar air (the last portion of the breath).
-
-
Sample Preconcentration:
-
Thermal Desorption: The thermal desorption tube is heated, releasing the trapped VOCs into the GC-MS system.
-
SPME: An SPME fiber is exposed to the headspace of the breath sample in the collection bag to adsorb the VOCs. The fiber is then inserted into the hot GC inlet for desorption.
-
-
GC-MS Analysis:
-
Gas Chromatography: The desorbed VOCs are carried by an inert gas through a capillary column. The temperature of the column is programmed to ramp up, allowing for the separation of compounds.
-
Mass Spectrometry: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization) and fragmented. The mass-to-charge ratios of the fragments are detected.
-
-
Data Analysis:
-
The retention time and mass spectrum of the analyte are compared to those of a known this compound standard for identification.
-
Quantification is achieved by comparing the peak area of the analyte to a calibration curve generated from known concentrations of the standard.
-
Signaling Pathways and Experimental Workflows
Fatty Acid β-Oxidation and Ketogenesis Pathway
The formation of ketones, including potentially this compound from its precursor fatty acid, is a result of fatty acid metabolism, specifically β-oxidation. The following diagram illustrates this general pathway.
Caption: Simplified pathway of fatty acid β-oxidation and ketogenesis.
Experimental Workflow for Biomarker Discovery and Validation
The process of identifying and validating a new biomarker like this compound follows a structured workflow.
Caption: General workflow for biomarker discovery and validation.
References
Unraveling the Metabolic Journey of 8-Pentadecanone: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the metabolic fate of chemical compounds is paramount. This guide provides a comparative analysis of the predicted metabolic pathway of 8-pentadecanone against the established metabolism of analogous long-chain ketones, offering insights supported by available experimental data and detailed methodologies.
While the specific metabolic pathways of this compound remain largely uncharacterized in scientific literature, its chemical structure as a long-chain aliphatic ketone allows for informed predictions based on the well-documented metabolism of similar compounds. This guide will delve into these predicted pathways and compare them with the experimentally validated metabolism of 2-nonanone (B1664094), a structurally related methyl ketone.
Predicted Metabolic Pathways of this compound
Based on established principles of ketone metabolism, this compound is anticipated to undergo two primary oxidative transformations:
-
Reduction to a Secondary Alcohol: The carbonyl group of this compound can be reduced to a hydroxyl group, forming the corresponding secondary alcohol, 8-pentadecanol.
-
Oxidation to Carboxylic Acids: Oxidative cleavage at the carbon-carbon bonds adjacent to the carbonyl group is a common metabolic fate for ketones. In the case of this compound, this would likely yield octanoic acid and heptanoic acid.
These potential metabolic routes are visualized in the following pathway diagram:
Caption: Predicted metabolic pathways of this compound.
Comparative Analysis with 2-Nonanone Metabolism
To provide a concrete basis for comparison, we turn to the metabolism of 2-nonanone, a nine-carbon methyl ketone that has been more extensively studied. The metabolism of 2-nonanone provides a valuable model for understanding how the alkyl chain of a ketone can be oxidized.
Established Metabolic Pathways of 2-Nonanone
In vivo and in vitro studies have demonstrated that 2-nonanone undergoes oxidation at multiple positions along its carbon chain, leading to a variety of hydroxylated and carboxylated metabolites. This contrasts with the more straightforward cleavage predicted for the symmetrical this compound.
A key metabolic pathway for 2-nonanone involves ω- and (ω-1)-oxidation, as illustrated below:
Caption: Simplified metabolic pathway of 2-nonanone via ω- and (ω-1)-oxidation.
Quantitative Data Summary
Due to the lack of specific metabolic studies on this compound, quantitative data for its metabolism is not available. However, we can present data from a study on the in vivo metabolism of the related compound, 2-heptanone, in rats to provide a comparative context.
Table 1: In Vivo Metabolism of [2-¹⁴C]-2-Heptanone in Rats (48 hours post-oral administration)
| Metabolite/Excretion Route | Percentage of Administered Radioactivity |
| ¹⁴CO₂ (Expired Air) | > 10% |
| Unchanged 2-Heptanone (Expired Air) | Not specified |
| Radioactivity in Urine | Not specified |
| Radioactivity Retained in Body | ~10% |
| ¹⁴C-labeled Normal Nucleosides in Liver DNA | 50-75% of DNA-bound radioactivity |
| Unidentified Hydrophobic Adducts in Liver DNA | 25-50% of DNA-bound radioactivity |
Data extracted from a study on the metabolism of methyl n-amyl ketone (2-heptanone) in rats.[1]
Experimental Protocols
To facilitate future research on the metabolism of this compound and other long-chain ketones, this section provides detailed methodologies for key experiments.
In Vitro Metabolism using Liver Microsomes
This protocol is a standard method to assess the phase I metabolic stability of a compound.
Objective: To determine the rate of metabolism of a test compound by liver microsomal enzymes.
Materials:
-
Test compound (e.g., this compound)
-
Pooled human or rat liver microsomes
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for quenching the reaction)
-
Internal standard
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate the liver microsomes, phosphate buffer, and the test compound at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
In Vivo Metabolism Study in Rodents
This protocol outlines a typical in vivo study to identify and quantify metabolites in a rodent model.
Objective: To identify and quantify the metabolites of a test compound in vivo.
Materials:
-
Test compound (e.g., this compound)
-
Rodent model (e.g., Sprague-Dawley rats)
-
Vehicle for administration (e.g., corn oil)
-
Metabolic cages for urine and feces collection
-
Analytical instrumentation (GC-MS or LC-MS/MS)
Procedure:
-
Acclimatize animals to metabolic cages.
-
Administer the test compound to the animals via a relevant route (e.g., oral gavage).
-
Collect urine and feces at predetermined intervals (e.g., 0-8h, 8-24h, 24-48h).
-
At the end of the study, collect blood and tissues as required.
-
Process the samples (e.g., enzymatic hydrolysis of urine to release conjugated metabolites, extraction of metabolites from tissues).
-
Analyze the processed samples using GC-MS or LC-MS/MS to identify and quantify the parent compound and its metabolites.
-
Characterize the metabolite structures using tandem mass spectrometry (MS/MS) and comparison with authentic standards if available.
Logical Workflow for Investigating an Unknown Metabolic Pathway
The following diagram illustrates a logical workflow for elucidating the metabolic pathway of a novel compound like this compound.
Caption: Experimental workflow for metabolic pathway validation.
Conclusion
The metabolism of this compound is a nascent area of research. Based on its chemical structure and the known metabolic fates of analogous long-chain ketones, its primary metabolic pathways are predicted to involve reduction to 8-pentadecanol and oxidative cleavage to form octanoic and heptanoic acids. In contrast, smaller methyl ketones like 2-nonanone undergo more complex oxidation patterns. The provided experimental protocols and logical workflow offer a roadmap for future studies aimed at definitively validating the metabolic role of this compound. Such research is crucial for understanding its biological activity, potential toxicity, and applications in various scientific and industrial fields.
References
Safety Operating Guide
Proper Disposal of 8-Pentadecanone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining environmental compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 8-Pentadecanone.
Immediate Safety and Handling Precautions:
Before handling this compound, it is crucial to be familiar with its hazard profile and take appropriate safety measures. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as hazardous to the aquatic environment (long-term hazard), with the hazard statement H413: "May cause long lasting harmful effects to aquatic life"[1]. Therefore, release into the environment must be strictly avoided[1].
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber.
-
Body Protection: A laboratory coat or chemical-resistant apron.
Ensure adequate ventilation in the work area to minimize inhalation exposure.
Quantitative Data: Physical and Chemical Properties of this compound
A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₁₅H₃₀O |
| Molecular Weight | 226.40 g/mol |
| CAS Number | 818-23-5 |
| Appearance | Data not available |
| Boiling Point | Data not available |
| Melting Point | Data not available |
| Solubility in Water | Data not available |
| GHS Hazard Statement | H413: May cause long lasting harmful effects to aquatic life[1] |
| GHS Precautionary Statements | P273: Avoid release to the environment; P501: Dispose of contents/container in accordance with local/regional/national/international regulations[1] |
Procedural Guidance for Disposal
The following step-by-step procedure outlines the recommended protocol for the safe disposal of this compound waste. This procedure is based on general best practices for laboratory chemical waste management and should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) guidelines.
Experimental Protocol: Waste Disposal
-
Waste Segregation:
-
Collect all waste materials containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., filter paper, absorbent pads), in a designated waste container.
-
Do not mix this compound waste with incompatible chemicals. As a ketone, it should be kept separate from strong oxidizing and reducing agents.
-
Segregate solid waste (e.g., contaminated gloves, paper towels) from liquid waste.
-
-
Containerization:
-
Use a container that is chemically compatible with ketones. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.
-
The container must be in good condition, with a secure, leak-proof lid.
-
Ensure the container is clearly and accurately labeled. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and volume
-
The relevant hazard pictograms (e.g., environmental hazard)
-
The date of waste accumulation
-
-
-
Waste Accumulation and Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
This area should be a secondary containment system (e.g., a chemical-resistant tray) to prevent the spread of material in case of a leak.
-
The storage area must be well-ventilated and away from sources of ignition and heat.
-
-
Arranging for Disposal:
-
Once the waste container is full, or if it has been in storage for a period defined by your institutional policy (typically not to exceed one year), arrange for its disposal.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Do not attempt to dispose of this compound waste by pouring it down the drain or placing it in the regular trash[2]. This is a violation of environmental regulations and poses a significant risk to aquatic ecosystems.
-
-
Empty Container Disposal:
-
An "empty" container that previously held this compound must also be disposed of properly.
-
Triple-rinse the container with a suitable solvent (e.g., acetone (B3395972) or ethanol).
-
Collect the rinsate as hazardous waste and add it to your ketone waste stream.
-
After triple-rinsing, the container can typically be disposed of as non-hazardous waste, but be sure to deface or remove the original label. Consult your EHS department for specific guidance on empty container disposal.
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from waste generation to final disposal.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 8-Pentadecanone
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 8-Pentadecanone in a laboratory setting. The information is tailored for researchers, scientists, and professionals in drug development to ensure safe handling and mitigate risks.
Hazard Identification and Safety Overview
This compound is a solid, off-white, and odorless long-chain aliphatic ketone.[1] While some safety data sheets (SDS) classify it as a non-hazardous substance under specific regulations, others indicate potential for long-lasting harmful effects on aquatic life.[2] Due to the lack of extensive toxicological data and established occupational exposure limits, it is crucial to handle this compound with care, adhering to good laboratory practices and the precautionary principle.
Key Safety Considerations:
-
Primary Route of Exposure: Inhalation of dust particles and skin contact.
-
Primary Hazards: Potential for mild eye and skin irritation upon contact. May cause long-lasting adverse effects on aquatic ecosystems.
-
Incompatible Materials: Strong oxidizing agents, strong reducing agents.[1]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to prevent direct contact and inhalation.
| Protection Type | Recommended PPE | Specifications & Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles.[1] | Conforming to EN166 (EU) or OSHA's eye and face protection regulations in 29 CFR 1910.133 is recommended to protect against dust particles and potential splashes.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Nitrile gloves provide adequate protection against incidental contact with solid chemicals. Always inspect gloves for tears or holes before use and wash hands thoroughly after handling. |
| Body Protection | Laboratory coat. | A lab coat should be worn to prevent skin contact with the compound and to protect personal clothing.[3] |
| Respiratory Protection | Not required under normal use with adequate ventilation. | If handling large quantities or if dust generation is likely and ventilation is inadequate, a NIOSH-approved respirator for particulates may be necessary.[1] Ensure work is conducted in a well-ventilated area or under a chemical fume hood.[4] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the standard procedure for weighing this compound and preparing a solution.
3.1. Preparation and Precautionary Measures:
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Verify that a chemical spill kit, eyewash station, and safety shower are readily accessible.
-
Don all required PPE as specified in the table above.
3.2. Weighing the Compound:
-
Use an analytical balance inside a fume hood or a ventilated balance enclosure to minimize inhalation of any airborne particles.
-
Use a clean spatula and a weigh boat to measure the desired amount of this compound.
-
Handle the solid gently to avoid creating dust.[1]
-
If any spills occur on the balance, clean them up immediately.
3.3. Solution Preparation:
-
Carefully transfer the weighed solid into a suitable container (e.g., a beaker or flask).
-
Slowly add the desired solvent to dissolve the compound.
-
If necessary, use a magnetic stirrer to aid in dissolution.
-
Keep the container covered to prevent solvent evaporation and potential contamination.
3.4. Post-Handling Procedures:
-
Tightly seal the container with the this compound solution.
-
Label the container clearly with the chemical name, concentration, solvent, and date of preparation.
-
Clean all used equipment, such as the spatula and weigh boat, with an appropriate solvent. Collect the rinsate as chemical waste.
-
Wipe down the work surface.
-
Remove PPE in the correct order to avoid cross-contamination and dispose of single-use items in the designated waste stream.
Storage and Disposal Plans
4.1. Storage:
-
Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[1]
-
Keep away from incompatible materials such as strong oxidizing and reducing agents.[1]
-
Store away from heat sources and direct sunlight.[5]
4.2. Disposal: this compound should be disposed of as chemical waste in accordance with all local, state, and federal regulations. It should not be disposed of with household garbage or allowed to enter sewage systems.[2]
Disposal Workflow:
Step-by-Step Disposal Procedure:
-
Waste Characterization: Determine if the this compound waste is mixed with any hazardous solvents or other chemicals. If it is, it must be treated as hazardous waste.
-
Containerization: Collect the waste in a clearly labeled, leak-proof container that is compatible with the chemical. For solid waste, use a designated solid waste container.[2]
-
Labeling: Label the waste container with "this compound" and any other constituents.
-
Storage of Waste: Store the waste container in a designated waste accumulation area, away from incompatible materials.
-
Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste disposal company.[2]
First Aid and Emergency Procedures
| Exposure Type | First Aid Measures |
| Inhalation | Move the person to fresh air. If they feel unwell, get medical advice/attention.[2] |
| Skin Contact | Take off contaminated clothing immediately. Rinse the skin well with water. If skin irritation occurs, seek medical advice.[2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][4] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Get medical advice/attention.[2][4] |
Spill Response:
-
Alert others in the area.
-
Wearing appropriate PPE, contain the spill.
-
For a solid spill, carefully sweep up the material to avoid generating dust and place it in a labeled container for disposal.
-
Clean the spill area with a suitable solvent and collect the cleaning materials as chemical waste.
-
Ensure the area is well-ventilated.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
